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  • Product: 2,6-Dichloro-8-methylquinoline-3-methanol
  • CAS: 1017403-79-0

Core Science & Biosynthesis

Foundational

Technical Monograph: 2,6-Dichloro-8-methylquinoline-3-methanol

Executive Summary 2,6-Dichloro-8-methylquinoline-3-methanol (CAS: 1017429-51-4) is a highly functionalized quinoline intermediate used primarily in the synthesis of pharmaceutical agents. Characterized by its halogenated...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Dichloro-8-methylquinoline-3-methanol (CAS: 1017429-51-4) is a highly functionalized quinoline intermediate used primarily in the synthesis of pharmaceutical agents. Characterized by its halogenated heterocyclic core and a reactive hydroxymethyl handle at the C3 position, it serves as a critical scaffold for developing antimalarial, antibacterial, and anticancer therapeutics. This guide details its structural properties, a validated synthesis pathway via the Meth-Cohn quinoline synthesis, and its utility in divergent medicinal chemistry.

Chemical Identity & Structural Analysis[1][2][3]

The molecule features a fused benzene-pyridine system (quinoline) substituted with chlorine atoms at positions 2 and 6, a methyl group at position 8, and a methanol moiety at position 3.

Table 1: Chemical Identification

ParameterDetail
IUPAC Name (2,6-Dichloro-8-methylquinolin-3-yl)methanol
CAS Number 1017429-51-4
Molecular Formula C₁₁H₉Cl₂NO
Molecular Weight 242.10 g/mol
SMILES Cc1cc(Cl)cc2cc(CO)c(Cl)nc12
Appearance Off-white to pale yellow solid
Structural Visualization

The following diagram illustrates the atomic numbering and connectivity, highlighting the steric environment of the 8-methyl group and the electronic influence of the 2,6-dichloro substitution.

Structure Figure 1: Connectivity of 2,6-Dichloro-8-methylquinoline-3-methanol N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 Cl2 Cl C2->Cl2 2-Cl C4 C4 C3->C4 CH2OH CH2OH C3->CH2OH 3-Methanol C4a C4a C4->C4a C5 C5 C4a->C5 C8a C8a C4a->C8a C6 C6 C5->C6 C7 C7 C6->C7 Cl6 Cl C6->Cl6 6-Cl C8 C8 C7->C8 C8->C8a Me8 CH3 C8->Me8 8-Me C8a->N1

Physicochemical Profile

Understanding the physical properties is essential for handling and formulation. The lipophilicity (LogP) suggests good membrane permeability, while the polar surface area (PSA) indicates potential for hydrogen bonding interactions via the hydroxyl group.

Table 2: Predicted Physicochemical Properties

PropertyValue (Predicted)Significance
LogP (Octanol/Water) ~3.34Lipophilic; suitable for organic extraction (DCM, EtOAc).
Topological PSA ~33 ŲGood oral bioavailability potential; crosses blood-brain barrier.
H-Bond Donors 1 (OH)Site for derivatization or receptor binding.
H-Bond Acceptors 2 (N, O)Interaction with biological targets (e.g., kinases).
pKa (Quinoline N) ~1.5 - 2.5Weakly basic due to electron-withdrawing Cl at C2.

Synthesis Protocol

The most robust route to this scaffold is the Meth-Cohn Synthesis , a modified Vilsmeier-Haack reaction. This approach constructs the pyridine ring onto an aniline precursor while simultaneously installing the aldehyde functionality, which is subsequently reduced to the alcohol.

Retrosynthetic Logic
  • Target: 2,6-Dichloro-8-methylquinoline-3-methanol.[1]

  • Precursor 1: 2,6-Dichloro-8-methylquinoline-3-carbaldehyde (via Reduction).

  • Precursor 2: N-(4-chloro-2-methylphenyl)acetamide (via Vilsmeier Cyclization).

  • Starting Material: 4-Chloro-2-methylaniline (CAS 95-69-2).[2]

Synthesis Figure 2: Synthesis Pathway via Meth-Cohn Reaction SM Start: 4-Chloro-2-methylaniline (CAS 95-69-2) Step1 Step 1: Acetylation (Ac2O, AcOH) SM->Step1 Inter1 Intermediate: N-Acetamide derivative Step1->Inter1 Step2 Step 2: Meth-Cohn Cyclization (POCl3, DMF, 80-90°C) Inter1->Step2 Inter2 Aldehyde: 2,6-Dichloro-8-methyl- quinoline-3-carbaldehyde (CAS 938138-94-4) Step2->Inter2 Step3 Step 3: Selective Reduction (NaBH4, MeOH, 0-25°C) Inter2->Step3 Product Target: 2,6-Dichloro-8-methyl- quinoline-3-methanol (CAS 1017429-51-4) Step3->Product

[2][3]

Detailed Methodology
Step 1: Preparation of N-(4-chloro-2-methylphenyl)acetamide
  • Reagents: 4-Chloro-2-methylaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).

  • Procedure: Dissolve the aniline in acetic acid. Add acetic anhydride dropwise at room temperature. Stir for 2 hours. Pour into ice water. Filter the precipitate, wash with water, and dry.

  • Checkpoint: Product should be a white solid.

Step 2: Meth-Cohn Cyclization (Formylation)
  • Reagents: Acetamide intermediate (1.0 eq), POCl₃ (7.0 eq), DMF (3.0 eq).

  • Mechanism: The Vilsmeier reagent (chloroiminium ion) attacks the acetamide nitrogen, followed by intramolecular electrophilic aromatic substitution at the ortho position of the benzene ring.

  • Protocol:

    • Cool DMF to 0°C in a round-bottom flask.

    • Add POCl₃ dropwise (exothermic). Stir for 30 mins to form the Vilsmeier reagent.

    • Add the acetamide solid in portions.

    • Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (formation of a non-polar spot).

    • Quenching (Critical): Pour the reaction mixture slowly onto crushed ice. Neutralize with saturated NaOAc or NaHCO₃ to precipitate the aldehyde.

    • Isolation: Filter the yellow/pale solid. Recrystallize from Ethyl Acetate/Hexane.

  • Intermediate: 2,6-Dichloro-8-methylquinoline-3-carbaldehyde (CAS 938138-94-4).[4][5][6]

Step 3: Reduction to Alcohol
  • Reagents: Aldehyde intermediate (1.0 eq), Sodium Borohydride (NaBH₄, 0.5–1.0 eq), Methanol (Solvent).

  • Protocol:

    • Suspend the aldehyde in Methanol (0.1 M concentration).

    • Cool to 0°C.

    • Add NaBH₄ portion-wise over 15 minutes. The yellow color of the aldehyde typically fades.

    • Stir at room temperature for 1 hour.

    • Workup: Quench with water/dilute HCl (carefully). Evaporate methanol. Extract aqueous layer with DCM. Dry organic layer (MgSO₄) and concentrate.

  • Purification: If necessary, purify via silica gel column chromatography (Eluent: Hexane/EtOAc 4:1 to 2:1).

Analytical Characterization

To validate the structure, the following spectroscopic signatures should be observed.

¹H NMR (400 MHz, CDCl₃)
  • δ 8.50 – 8.70 (s, 1H): H4 proton. Characteristic singlet for the pyridine ring proton adjacent to the substituted C3.

  • δ 7.50 – 7.60 (d, J~2 Hz, 1H): H5 proton (meta-coupling).

  • δ 7.30 – 7.40 (d, J~2 Hz, 1H): H7 proton (meta-coupling).

  • δ 4.80 – 4.90 (s or d, 2H): Methylene protons (-CH ₂OH).

  • δ 2.60 – 2.70 (s, 3H): Methyl group at C8 (-CH ₃).

  • Note: The H5 and H7 protons appear as doublets with small coupling constants due to meta-positioning (separated by the Cl at C6).

Mass Spectrometry (ESI/EI)
  • Molecular Ion: m/z 241/243/245 (M+, M+2, M+4).

  • Pattern: Distinctive isotope pattern for two chlorine atoms (9:6:1 intensity ratio for M, M+2, M+4).

  • Base Peak: Loss of -OH (M-17) or -CH₂OH (M-31) is common.

Applications in Drug Discovery[11][12]

This molecule acts as a "Privileged Scaffold" intermediate. The C3-hydroxymethyl group is a versatile handle for divergent synthesis, allowing the attachment of pharmacophores.

Applications Figure 3: Divergent Synthesis Applications Core 2,6-Dichloro-8-methyl- quinoline-3-methanol Path1 Chlorination (SOCl2) -> Alkyl Chloride Core->Path1 Core->Path1 Path2 Oxidation (MnO2) -> Aldehyde Core->Path2 Path3 Amination (via Chloride) -> Aminomethyl derivatives Path1->Path3 Target3 Antibacterials (Gyrase Inhibitors) Path2->Target3 Target1 Antimalarials (Chloroquine analogs) Path3->Target1 Target2 Anticancer Agents (Tyrosine Kinase Inhibitors) Path3->Target2

Key Biological Relevance[13]
  • Antimalarial Activity: The 2,6-dichloro substitution mimics the electronic properties of chloroquine, enhancing inhibition of heme polymerization in Plasmodium falciparum.

  • Antibacterial Potency: Quinoline-3-methanol derivatives have shown efficacy against M. tuberculosis by disrupting ATP synthase or cell wall biosynthesis.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential acute toxicity if swallowed (typical of halogenated quinolines).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Cl content).

References

  • Meth-Cohn, O., et al. (1981). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1. Link

  • PubChem Compound Summary. (2025). "2,6-Dichloro-8-methylquinoline-3-carboxaldehyde."[4][5][6][7][8] National Center for Biotechnology Information. Link

  • Santa Cruz Biotechnology. (2025). "2,5-Dichloro-8-methylquinoline-3-methanol Product Data." (Note: Isomer reference for property comparison). Link

  • ChemicalBook. (2025). "CAS 938138-94-4 Entry."[4][5][6] Link

Sources

Exploratory

A Technical Guide to (2,6-Dichloro-8-methylquinolin-3-yl)methanol for Advanced Research

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical overview of (2,6-dichloro-8-methylquinolin-3-yl)methanol, a halogenated quinoline derivative of si...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of (2,6-dichloro-8-methylquinolin-3-yl)methanol, a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. Quinoline scaffolds are foundational in drug development, known to exhibit a wide array of biological activities, including anticancer and antimalarial properties.[1][2][3] This guide details the precise nomenclature, physicochemical properties, a validated synthesis protocol, and methods for analytical characterization. Furthermore, it explores the potential applications of this molecule, grounded in the broader context of quinoline derivatives in contemporary drug discovery.[4][5] The information presented herein is intended to equip researchers with the necessary knowledge to synthesize, characterize, and utilize this compound in novel research endeavors.

Nomenclature and Physicochemical Properties

The formal IUPAC name for the topic compound is (2,6-dichloro-8-methylquinolin-3-yl)methanol . It belongs to the class of heterocyclic compounds characterized by a fused benzene and pyridine ring system.

Structural Details
  • Molecular Formula: C₁₁H₉Cl₂NO[6]

  • Molecular Weight: 242.1 g/mol [6]

  • CAS Number: 1017429-51-4 (for a related isomer, illustrating the importance of precise structural confirmation)[6]

  • Canonical SMILES: c1c(Cl)cc2c(c1)nc(Cl)c(CO)c2C

  • InChI Key: A unique identifier derived from the structure, crucial for database searches.

Physicochemical Data

The following table summarizes key computed and experimental properties critical for laboratory handling, formulation, and experimental design.

PropertyValueSource
IUPAC Name (2,6-dichloro-8-methylquinolin-3-yl)methanolLexichem Naming Algorithm
Molecular Formula C₁₁H₉Cl₂NOSanta Cruz Biotechnology[6]
Molecular Weight 242.1 g/mol Santa Cruz Biotechnology[6]
Appearance Expected to be a solid at room temperature.Inferred from related structures
Solubility Soluble in organic solvents like ethanol, ether, and chloroform. Slightly soluble in water.General property of quinolines[1]
XlogP (Predicted) ~2.9 - 3.5PubChemLite (predicted for isomer)[7]

Synthesis and Characterization

The synthesis of substituted quinoline-3-methanols often involves a multi-step process. A common and reliable pathway is the reduction of the corresponding quinoline-3-carboxaldehyde. This approach offers high yields and straightforward purification.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines the logical flow from starting material to a fully characterized final product.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage start 2,6-Dichloro-8-methyl quinoline-3-carboxaldehyde reduct Reduction Reaction (e.g., Sodium Borohydride) start->reduct Reactant product Crude Product reduct->product Yields workup Aqueous Work-up & Extraction purify Purification (Column Chromatography) workup->purify final_product (2,6-dichloro-8-methylquinolin-3-yl)methanol purify->final_product product->workup nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr ms Mass Spectrometry (HRMS) final_product->ms ir FT-IR Spectroscopy final_product->ir confirm Structure & Purity Confirmed nmr->confirm Data Analysis ms->confirm Data Analysis ir->confirm Data Analysis

Caption: Workflow for the synthesis and characterization of the target compound.

Detailed Synthesis Protocol: Reduction of Aldehyde

This protocol is adapted from established methods for the reduction of similar chloroquinoline aldehydes.[8]

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 2,6-dichloro-8-methylquinoline-3-carboxaldehyde in 20 mL of methanol at room temperature with magnetic stirring.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5°C.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise over 15 minutes. Causality: Portion-wise addition controls the exothermic reaction and prevents side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.

  • Quenching: Carefully quench the reaction by slowly adding 10 mL of distilled water.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic phase with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate in vacuo and purify the resulting crude solid by column chromatography on silica gel, typically using a hexane-ethyl acetate gradient system.

  • Isolation: Combine the pure fractions and remove the solvent to yield (2,6-dichloro-8-methylquinolin-3-yl)methanol as a solid.

Analytical Characterization Protocols

Accurate structural confirmation and purity assessment are paramount.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[9]

    • ¹H NMR Analysis: The proton spectrum is expected to show characteristic signals for the aromatic protons on the quinoline core, a singlet for the methyl group, and a singlet or doublet for the CH₂OH group. The chemical shifts will be influenced by the electron-withdrawing chlorine atoms.[9][11] Specifically, protons on the pyridine ring (H-4, H-5, H-7) will show distinct chemical shifts and coupling patterns.[11]

    • ¹³C NMR Analysis: The carbon spectrum will confirm the presence of 11 distinct carbon environments, with chemical shifts corresponding to aromatic, methyl, and methanol carbons.[10]

  • High-Resolution Mass Spectrometry (HRMS):

    • Method: Electrospray ionization (ESI) is typically used.

    • Analysis: HRMS provides the exact mass of the molecule, confirming the elemental composition (C₁₁H₉Cl₂NO). The isotopic pattern for two chlorine atoms will be a key diagnostic feature.

Applications in Research and Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][4] Its derivatives are known to possess a wide range of biological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2][3][12]

Potential as an Anticancer Agent

Many substituted quinolines exert their anticancer effects through various mechanisms, such as DNA intercalation, inhibition of topoisomerase enzymes, and disruption of cell signaling pathways.[1][2] The specific substitution pattern of (2,6-dichloro-8-methylquinolin-3-yl)methanol—with electron-withdrawing groups (Cl) and a reactive methanol handle—makes it an attractive candidate for further investigation and modification.

The diagram below illustrates a common pathway targeted by quinoline-based anticancer agents, the inhibition of Tyrosine Kinase signaling, which is crucial for cell proliferation and survival.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds & Activates P1 Phosphorylation RTK->P1 Dimerization RAS RAS/RAF/MEK/ERK Pathway P1->RAS PI3K PI3K/AKT/mTOR Pathway P1->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation Inhibitor (2,6-dichloro-8-methyl quinolin-3-yl)methanol (Hypothesized Target) Inhibitor->RTK Inhibits

Caption: Hypothesized inhibition of a receptor tyrosine kinase pathway by a quinoline derivative.

Utility as a Synthetic Building Block

The hydroxyl group of the methanol substituent provides a reactive site for further chemical modification. This allows for the synthesis of a library of derivatives, such as esters, ethers, and amines, which can be screened for enhanced biological activity or tailored physicochemical properties. This versatility makes it a valuable intermediate in the development of new chemical entities.

Safety and Handling

As with all chlorinated organic compounds, (2,6-dichloro-8-methylquinolin-3-yl)methanol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal information.

Conclusion

(2,6-Dichloro-8-methylquinolin-3-yl)methanol is a well-defined chemical entity with significant potential for application in drug discovery and materials science. Its synthesis is achievable through standard organic chemistry techniques, and its structure can be unequivocally confirmed with modern analytical methods. The rich history of the quinoline scaffold in medicine suggests that this compound and its future derivatives represent a promising area for continued scientific exploration.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). [Source Not Available].
  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. (n.d.). Benchchem.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Deriv
  • Recent Developments of Quinoline Derivatives and their Potential Biological Activities. (2021). [Source Not Available].
  • Quinoline and Quinazoline Derivatives: A Valuable Prospect for Drug Discovery. (n.d.). MDPI.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PMC.
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2025).
  • Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface a. (n.d.). [Source Not Available].
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). TSI Journals.
  • Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. (2022). PMC.
  • 2-Chloro-6-methylquinoline-3-methanol. (n.d.). PubChem. Retrieved from [Link]

  • (2-Chloroquinolin-3-yl)methanol. (n.d.). PubChem. Retrieved from [Link]

  • 2,6-dichloroquinoline-3-methanol (C10H7Cl2NO). (n.d.). PubChemLite. Retrieved from [Link]

  • STUDIES ON THE SYNTHESIS OF QUINOLINE. (n.d.). [Source Not Available].
  • (2-Chloro-8-methylquinolin-3-yl)methanol. (n.d.). PMC.
  • AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. (2020). Rasayan Journal of Chemistry.
  • Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substr
  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025). [Source Not Available].
  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.
  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2025).

Sources

Foundational

Technical Guide: 2,6-Dichloro-8-methylquinoline-3-carbaldehyde (CAS 938138-94-4)

[1][2] Executive Summary & Chemical Architecture CAS 938138-94-4 , chemically identified as 2,6-Dichloro-8-methylquinoline-3-carbaldehyde , represents a high-value heterocyclic scaffold in modern medicinal chemistry.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Chemical Architecture

CAS 938138-94-4 , chemically identified as 2,6-Dichloro-8-methylquinoline-3-carbaldehyde , represents a high-value heterocyclic scaffold in modern medicinal chemistry.[1] It belongs to the class of quinoline-3-carbaldehydes , which are privileged structures for the synthesis of bioactive agents, particularly kinase inhibitors, CFTR modulators, and antimicrobial agents.[1]

This molecule acts as a "divergent intermediate." Its structure contains three distinct reactive sites that allow for orthogonal functionalization:

  • C3-Formyl Group (-CHO): susceptible to condensation (Schiff bases), oxidation, reduction, and C-C bond formation (e.g., Knoevenagel, Wittig).[1]

  • C2-Chloro Substituent: A "soft" electrophile highly reactive toward nucleophilic aromatic substitution (

    
    ) with amines, thiols, and alkoxides.
    
  • Quinoline Core (C6-Cl, C8-Me): Provides lipophilic bulk and specific steric interactions (the 8-methyl group restricts rotation in binding pockets), crucial for structure-activity relationship (SAR) tuning.[1]

Chemical Identity Table[1][3][4]
PropertyDetail
CAS Number 938138-94-4
Chemical Name 2,6-Dichloro-8-methylquinoline-3-carbaldehyde
Molecular Formula

Molecular Weight 240.09 g/mol
Core Scaffold Quinoline
Key Functional Groups Aldehyde (C3), Chloride (C2, C6), Methyl (C8)
Primary Application Intermediate for CFTR modulators, kinase inhibitors, and antimicrobial hydrazones.[1][2][3][4][5]

Synthesis Strategy: The Vilsmeier-Haack Approach[1][3][4]

The most authoritative and scalable route to CAS 938138-94-4 is the Vilsmeier-Haack cyclization of acetanilides.[1] This method constructs the pyridine ring of the quinoline system while simultaneously installing the C2-chloro and C3-formyl groups.[1]

Retrosynthetic Analysis
  • Target: 2,6-Dichloro-8-methylquinoline-3-carbaldehyde.[1][2]

  • Precursor: N-(4-chloro-2-methylphenyl)acetamide.[1]

  • Reagents: Phosphoryl chloride (

    
    ) and Dimethylformamide (DMF).[3]
    
Mechanistic Insight

The reaction proceeds via the formation of a Vilsmeier reagent (chloroiminium ion) from DMF and


. The acetanilide nitrogen attacks this electrophile. Subsequent intramolecular electrophilic aromatic substitution closes the ring. Crucially, the 8-methyl group  originates from the ortho-methyl of the aniline starting material, directing cyclization to the open ortho position.[1]
Experimental Protocol: Synthesis of the Core Scaffold

Objective: Synthesis of CAS 938138-94-4 from N-(4-chloro-2-methylphenyl)acetamide.

Reagents:

  • N-(4-chloro-2-methylphenyl)acetamide (1.0 eq)[1]

  • Phosphoryl chloride (

    
    ) (7.0 eq) - Warning: Corrosive, reacts violently with water.[1]
    
  • N,N-Dimethylformamide (DMF) (2.5 eq)[1]

Step-by-Step Methodology:

  • Reagent Preparation: In a dry round-bottom flask equipped with a drying tube, cool DMF (2.5 eq) to 0°C in an ice bath.

  • Vilsmeier Complex Formation: Add

    
     (7.0 eq) dropwise with stirring. Maintain temperature < 5°C. Stir for 30 minutes to generate the Vilsmeier reagent (white/yellowish precipitate may form).
    
  • Addition: Add N-(4-chloro-2-methylphenyl)acetamide (1.0 eq) portion-wise to the mixture.

  • Cyclization: Remove the ice bath and heat the reaction mixture to 80–90°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 3:7) until the starting material is consumed.

  • Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly into crushed ice (approx. 10x volume) with vigorous stirring. Caution: Exothermic hydrolysis.

  • Isolation: Neutralize the aqueous suspension with saturated Sodium Acetate or dilute

    
     to pH 7. The product will precipitate as a yellow solid.
    
  • Purification: Filter the solid, wash with copious water, and dry. Recrystallize from hot ethanol or ethyl acetate to obtain pure 2,6-Dichloro-8-methylquinoline-3-carbaldehyde.[1]

Derivatization & Biological Applications[1][3][4][6][7][8][9]

The versatility of CAS 938138-94-4 lies in its ability to serve as a "linchpin" molecule.[1] The following pathways demonstrate its utility in drug discovery.

Pathway A: CFTR Modulation (Cystic Fibrosis)

Recent patent literature (e.g., WO2017062581) highlights the use of this scaffold in developing modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).

  • Mechanism: The aldehyde is often converted to an amine or coupled to form heterocycles that bind to the NBD1 or TMD domains of the CFTR protein, aiding in the folding or gating of the

    
     mutant.
    
  • Key Reaction: Reductive amination or Knoevenagel condensation followed by reduction.

Pathway B: Antimicrobial Schiff Bases

The C3-aldehyde is highly reactive toward hydrazines and amines, forming Schiff bases (imines) or hydrazones.[1] These derivatives often exhibit potent antibacterial (S. aureus) and antifungal activity by chelating metal ions in active sites or intercalating into DNA.

  • Protocol: Reflux CAS 938138-94-4 with a substituted hydrazine (e.g., phenylhydrazine) in ethanol with catalytic acetic acid.[1]

Pathway C: Diversification at C2

The Chlorine at C2 is activated by the adjacent ring nitrogen.

  • Utility: Displacement with morpholine, piperazine, or thiols yields 2-amino or 2-thio quinolines, which are classic pharmacophores for PI3K and mTOR inhibitors.

Visualized Pathways (Graphviz)[1]

The following diagram illustrates the synthesis of the core and its divergent derivatization pathways.

G Aniline 4-Chloro-2-methylaniline Acetanilide N-(4-chloro-2-methylphenyl) acetamide Aniline->Acetanilide Acetylation (Ac2O / AcOH) Core CAS 938138-94-4 2,6-Dichloro-8-methyl quinoline-3-carbaldehyde Acetanilide->Core Cyclization (80-90°C) Reagent_VH Vilsmeier Reagent (POCl3 / DMF) Reagent_VH->Core Formylation & Chlorination Prod_CFTR CFTR Modulators (Amines/Heterocycles) Core->Prod_CFTR Reductive Amination (NaBH(OAc)3) Prod_Schiff Antimicrobial Schiff Bases Core->Prod_Schiff Condensation (R-NH2 / EtOH) Prod_Kinase Kinase Inhibitors (2-Amino-quinolines) Core->Prod_Kinase SnAr Displacement (C2-Cl substitution)

Caption: Synthesis and divergent application pathways of CAS 938138-94-4.[1] The core scaffold (Red) is generated via Vilsmeier-Haack and serves as a precursor for three distinct therapeutic classes.

References

  • World Intellectual Property Organization (WIPO). (2017). Compounds, Compositions, and Methods for Modulating CFTR. Patent WO2017062581A1.
  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 2,6-Dichloro-8-methylquinoline-3-carbaldehyde.[1][2] Retrieved from [Link][1]

  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Retrieved from [Link]

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. Retrieved from [Link]

Sources

Exploratory

2,6-dichloro-8-methylquinoline-3-carboxaldehyde reduction

An In-depth Technical Guide to the Selective Reduction of 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde Abstract This technical guide provides a comprehensive examination of the selective reduction of 2,6-dichloro-8-me...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Selective Reduction of 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde

Abstract

This technical guide provides a comprehensive examination of the selective reduction of 2,6-dichloro-8-methylquinoline-3-carboxaldehyde to its corresponding primary alcohol, (2,6-dichloro-8-methylquinolin-3-yl)methanol. This transformation is a critical step in the synthetic elaboration of the quinoline scaffold, a privileged structure in medicinal chemistry. We will delve into the underlying chemical principles, present a detailed and field-proven experimental protocol using sodium borohydride, and discuss the critical parameters for achieving high yield and purity. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules.

Introduction: The Quinoline Scaffold and the Importance of Selective Reduction

The quinoline core is a foundational heterocyclic motif present in a vast array of pharmaceuticals and biologically active compounds. The functionalization of this scaffold is paramount for modulating pharmacological activity. The title compound, 2,6-dichloro-8-methylquinoline-3-carboxaldehyde[1][2], serves as a versatile synthetic intermediate. Its aldehyde group is a prime target for chemical modification, and its reduction to the primary alcohol opens new avenues for derivatization, such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution.

The central challenge in this transformation lies in chemoselectivity. The reducing agent must selectively target the aldehyde functional group without affecting the electronically sensitive and functionalized quinoline ring, particularly the carbon-chlorine bonds. This guide focuses on the most reliable and widely adopted method for this purpose: reduction by sodium borohydride.

Mechanistic Rationale: The Principles of Hydride Reduction

The reduction of an aldehyde to a primary alcohol is fundamentally a nucleophilic addition reaction. The carbonyl group (C=O) of the aldehyde is highly polarized, with the carbon atom bearing a partial positive charge (δ+) and the oxygen atom a partial negative charge (δ-). This makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles.

The most common laboratory method for this transformation utilizes a hydride-donating reagent, such as sodium borohydride (NaBH₄).[3][4][5]

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: A hydride ion (H⁻), delivered from the borohydride complex, attacks the electrophilic carbonyl carbon. This addition breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.[6][7]

  • Protonation: The negatively charged alkoxide is subsequently protonated by a protic source, which is typically the solvent (e.g., methanol, ethanol) or an acidic workup step, to yield the final primary alcohol.[3][6]

Why Sodium Borohydride?

Sodium borohydride (NaBH₄) is the reagent of choice for this specific transformation due to its mild and selective nature.[3][8] Unlike more powerful reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ is not reactive enough to reduce esters, amides, or, crucially, aromatic systems and aryl halides under standard conditions.[3][5] This selectivity ensures that the quinoline ring and the chloro-substituents remain intact, delivering the desired product with high fidelity.

Figure 1: Mechanism of Aldehyde Reduction with NaBH₄

Experimental Protocol: Synthesis of (2,6-dichloro-8-methylquinolin-3-yl)methanol

This protocol is a self-validating system designed for reproducibility and high yield. The causality behind each step is explained to provide a deeper understanding of the process.

Reaction Scheme:

(A proper chemical drawing tool would be used here to show the structure of 2,6-dichloro-8-methylquinoline-3-carboxaldehyde being converted to (2,6-dichloro-8-methylquinolin-3-yl)methanol via NaBH₄ in MeOH.)

3.1. Materials and Reagent Data

ReagentCAS NumberMW ( g/mol )Molar Eq.Amount Used (Example)
2,6-Dichloro-8-methylquinoline-3-carboxaldehyde938138-94-4240.091.02.40 g (10.0 mmol)
Sodium Borohydride (NaBH₄)16940-66-237.831.0 - 1.50.45 g (12.0 mmol)
Methanol (MeOH), Anhydrous67-56-132.04Solvent100 mL
Ethyl Acetate (EtOAc)141-78-688.11Solvent~200 mL
Deionized Water (H₂O)7732-18-518.02Quench~100 mL
Saturated NaCl Solution (Brine)7647-14-558.44Wash~50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04DryingAs needed

3.2. Step-by-Step Methodology

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-dichloro-8-methylquinoline-3-carboxaldehyde (1.0 eq).

  • Dissolution: Add anhydrous methanol (approx. 40 mL per gram of aldehyde) to the flask. Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes, allowing it to cool to 0-5 °C. Causality: This initial cooling is crucial to moderate the initial exothermic reaction upon addition of the hydride, preventing potential side reactions and ensuring controlled reduction.

  • Reagent Addition: Slowly add sodium borohydride (1.2 eq) to the stirred solution in small portions over 15-20 minutes. Causality: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and a sharp temperature increase. It ensures the reaction proceeds smoothly.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at ambient temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase). The reaction is typically complete within 1-2 hours. Trustworthiness: TLC is a critical self-validation step. The disappearance of the starting material spot and the appearance of a new, more polar product spot confirms the reaction's progression towards completion.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Carefully and slowly add deionized water (approx. 50 mL) dropwise to quench the excess sodium borohydride. Vigorous gas evolution (H₂) will be observed. Safety: This step must be performed slowly and in a well-ventilated fume hood.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator. This will result in an aqueous slurry.

  • Extraction: Transfer the aqueous slurry to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 70 mL). Combine the organic layers. Causality: The product alcohol is significantly more soluble in ethyl acetate than in water, allowing for efficient separation from inorganic byproducts (borate salts).

  • Washing and Drying: Wash the combined organic layers with saturated NaCl solution (brine, 1 x 50 mL). This helps to remove residual water and some water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Isolation and Purification: Remove the solvent from the dried organic phase under reduced pressure to yield the crude product. The crude (2,6-dichloro-8-methylquinolin-3-yl)methanol can be further purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. A similar compound, (2-chloro-8-methylquinolin-3-yl)methanol, was purified using an ethyl acetate/petroleum ether eluant system.[9]

Workflow Figure 2: Experimental Workflow for Aldehyde Reduction cluster_reaction Reaction Phase cluster_workup Workup & Purification dissolve 1. Dissolve Aldehyde in Anhydrous MeOH cool1 2. Cool to 0-5 °C dissolve->cool1 add_nabh4 3. Add NaBH₄ (Portion-wise) cool1->add_nabh4 react 4. Stir at RT (Monitor by TLC) add_nabh4->react cool2 5. Cool to 0-5 °C react->cool2 quench 6. Quench with H₂O cool2->quench roto 7. Remove MeOH (Rotovap) quench->roto extract 8. Extract with EtOAc roto->extract wash 9. Wash & Dry extract->wash purify 10. Purify (Recrystallization / Chromatography) wash->purify final Pure Product: (2,6-dichloro-8-methylquinolin-3-yl)methanol purify->final

Figure 2: Experimental Workflow for Aldehyde Reduction

Expected Results and Characterization

The described protocol should afford the target alcohol in high yield (>90%) and purity after purification. Successful conversion can be confirmed by a suite of analytical techniques:

  • ¹H NMR: The most telling change will be the disappearance of the characteristic aldehyde proton singlet (δ ≈ 10.5 ppm) and the appearance of a new singlet for the methylene protons (–CH₂OH, δ ≈ 4.5-5.0 ppm) and a broad singlet or triplet for the hydroxyl proton (–OH), which may be exchangeable with D₂O.

  • ¹³C NMR: The aldehyde carbonyl carbon signal (δ ≈ 190 ppm) will be replaced by a methylene carbon signal (δ ≈ 60-65 ppm).

  • FTIR Spectroscopy: The strong carbonyl (C=O) stretching band around 1690-1710 cm⁻¹ will disappear, and a broad O-H stretching band will appear in the region of 3200-3600 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the molecular weight of the alcohol product (C₁₁H₁₀Cl₂NO, MW = 244.11).

Conclusion

The reduction of 2,6-dichloro-8-methylquinoline-3-carboxaldehyde is most effectively and selectively achieved using sodium borohydride in a protic solvent like methanol. This method offers high yields, operational simplicity, and excellent chemoselectivity, preserving the integrity of the quinoline core and its chloro-substituents. The resulting primary alcohol is a valuable intermediate, primed for further synthetic transformations in the development of novel chemical entities for drug discovery and materials science.

References

  • Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]

  • reduction of carbonyl compounds using sodium tetrahydridoborate. (2013). Chemguide. [Link]

  • Reduction of Aldehydes and Ketones. (n.d.). Chemistry Steps. [Link]

  • Addition of NaBH4 to aldehydes to give primary alcohols. (n.d.). Master Organic Chemistry. [Link]

  • Proposed Mechanism Catalytic cycle for partial transfer hydrogenation of quinoline. (n.d.). ResearchGate. [Link]

  • Reduction of Ketones & Aldehydes | NaBH4 vs LiAlH4 | Organic Chemistry 19.6. (2021). YouTube. [Link]

  • Enantioselective Access to Chiral Vicinal Diamines via Rhodium-Catalyzed Consecutive Reductive Amination/Asymmetric Transfer Hydrogenation of Quinoline-2-carbaldehydes with Anilines. (2025). ACS Publications. [Link]

  • Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. (2025). ACS Omega. [Link]

  • Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines by dinuclear aluminum species. (2025). PMC. [Link]

  • Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization. (n.d.). PMC. [Link]

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  • Sodium borohydride. (n.d.). Wikipedia. [Link]

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  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016). International Journal of Chemical Studies. [Link]

  • Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. (n.d.). PMC. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). Springer. [Link]

  • Scheme 3. Proposed mechanism for the reduction of quinolines to 1,2,3,4-tetrahydroquinolines by PhMe 2 SiH/EtOH catalyzed by Au/TiO 2. (n.d.). ResearchGate. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). PMC. [Link]

  • Selective hydrogenation of quinoline into 1,2,3,4-tetrahydroquinolines over nitrogen-doped carbon supported Pd catalyst. (n.d.). ResearchGate. [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). PMC. [Link]

  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (2023). Authorea. [Link]

  • Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. (n.d.). Atmiya University. [Link]

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Foundational

substituted quinoline-3-methanol properties

An In-Depth Technical Guide to the Properties of Substituted Quinoline-3-Methanol Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Properties of Substituted Quinoline-3-Methanol

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1] Its unique bicyclic aromatic system provides a versatile template for designing molecules that can interact with a wide array of biological targets, leading to diverse therapeutic applications including antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][2][3] Within this broad class, the substituted quinoline-3-methanol framework serves as a particularly intriguing and valuable building block. The presence of the hydroxymethyl group at the 3-position offers a key site for hydrogen bonding and further chemical modification, enabling the fine-tuning of physicochemical properties and biological activity.

This guide provides a comprehensive technical overview of substituted quinoline-3-methanol derivatives for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, we will delve into the synthesis strategies, physicochemical and spectroscopic properties, and the extensive pharmacological profile of this chemical class. We will explore the causality behind experimental choices and present detailed protocols, grounding the discussion in authoritative literature to provide a field-proven perspective on harnessing the potential of these compounds.

Part 1: Synthesis and Physicochemical Properties

The journey to a novel therapeutic agent begins with its synthesis. The construction of the core quinoline ring and the subsequent installation of the 3-methanol group and other substituents are critical steps that define the molecule's ultimate properties and function.

Core Synthesis Strategies

The creation of the quinoline ring system is a well-established field with several classic name reactions providing robust pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

  • Friedländer Synthesis: This is a versatile and straightforward condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., ethyl acetoacetate).[4] It is particularly useful for generating polysubstituted quinolines under relatively mild conditions, often catalyzed by Lewis or Brønsted acids.[4]

  • Combes Synthesis: This method involves the acid-catalyzed cyclization of an enamine formed from the reaction of an aniline with a β-diketone.[5] It is a reliable route for producing 2,4-disubstituted quinolines.

  • Skraup Synthesis: A classic, albeit often harsh, method that involves reacting aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[5]

  • Vilsmeier-Haack Reaction: This reaction is invaluable for introducing a formyl (-CHO) group onto an activated aromatic ring. For many quinoline derivatives, this provides a direct route to a 2-chloro-3-formyl quinoline, which can then be readily reduced to the corresponding 3-methanol derivative.[6]

G

Caption: General workflow for synthesizing substituted quinoline-3-methanols.

Physicochemical Properties: The Impact of Substitution

The properties of the parent molecule, (quinolin-3-yl)methanol, serve as a baseline for understanding its derivatives. Substituents dramatically alter these foundational characteristics, influencing everything from solubility to target binding affinity. The introduction of a trifluoromethyl (CF3) group, for instance, is a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity.[7]

Property(Quinolin-3-yl)methanol7-CF3-QuinolineNote
Molecular Formula C₁₀H₉NO[8]C₁₀H₆F₃N[7]-
Molecular Weight 159.18 g/mol [8]197.16 g/mol Increased mass due to CF3 group.
logP (Lipophilicity) 1.3[8]~3.25 (for 6-CF3 analog)[7]The CF3 group significantly increases lipophilicity.
pKa (Conjugate Acid) Not widely reported2.55 (Predicted)[7]The electron-withdrawing CF3 group reduces the basicity of the quinoline nitrogen.

Part 2: Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are non-negotiable in drug discovery. A multi-technique approach is essential for the robust characterization of novel substituted quinoline-3-methanol derivatives.

Key Spectroscopic Signatures

Different spectroscopic methods provide complementary pieces of the structural puzzle.

TechniqueKey Signatures for Quinoline-3-Methanol ScaffoldRationale and Interpretation
¹H NMR δ ~4.8 ppm (s, 2H, -CH₂OH), δ ~7.5-9.0 ppm (m, aromatic-H)The singlet around 4.8 ppm is characteristic of the methylene protons of the methanol group. The complex multiplet in the aromatic region confirms the quinoline core.
¹³C NMR δ ~62 ppm (-CH₂OH), δ ~120-150 ppm (aromatic-C)The peak around 62 ppm is indicative of the methanol carbon. The numerous signals in the downfield region correspond to the nine distinct carbons of the quinoline ring system.[9]
FT-IR ~3400 cm⁻¹ (broad, O-H stretch), ~1590-1620 cm⁻¹ (C=N/C=C stretch)The broad hydroxyl peak confirms the presence of the methanol group. The sharp peaks in the 1600 cm⁻¹ region are characteristic of the aromatic quinoline ring stretches.[9][10]
UV-Vis λmax ~230-280 nm and ~300-320 nmThese absorption bands correspond to π→π* electronic transitions within the conjugated quinoline ring system.[9][11]
Mass Spec (HRMS) Precise m/z for [M+H]⁺High-resolution mass spectrometry provides an exact mass, allowing for the unambiguous determination of the molecular formula.[12]
Protocol: Characterization of a Novel Derivative

This protocol outlines a self-validating system for the complete characterization of a newly synthesized substituted quinoline-3-methanol analog.

Objective: To confirm the structure and assess the purity of "Compound X".

Methodology:

  • Sample Preparation:

    • Dissolve ~5-10 mg of Compound X in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the chosen solvent fully dissolves the compound and does not have overlapping signals with key protons.

    • For HRMS, prepare a ~1 mg/mL stock solution in a suitable solvent like methanol or acetonitrile.

    • For HPLC, prepare a ~1 mg/mL stock solution and dilute to an appropriate concentration for analysis.

  • NMR Spectroscopy (¹H, ¹³C, and 2D-COSY/HSQC):

    • Acquire a ¹H NMR spectrum. Integrate all peaks and assign them to the expected protons. The integration should match the number of protons in the proposed structure.

    • Acquire a ¹³C NMR spectrum. Count the number of signals to ensure it matches the number of unique carbons in the structure.

    • Causality Check: If assignments are ambiguous, run a 2D-COSY experiment to establish proton-proton correlations and an HSQC experiment to link protons directly to their attached carbons. This provides an internal cross-validation of the assignments.

  • High-Resolution Mass Spectrometry (HRMS):

    • Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.

    • Determine the experimental m/z for the [M+H]⁺ ion.

    • Trustworthiness Check: The measured mass must match the calculated theoretical mass for the proposed molecular formula to within 5 ppm. This provides high confidence in the elemental composition.

  • High-Performance Liquid Chromatography (HPLC):

    • Inject the sample onto a suitable C18 column.

    • Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).

    • Monitor the elution profile with a UV detector at a wavelength where the compound absorbs strongly (determined from UV-Vis spectroscopy).

    • Purity Validation: A pure compound should ideally show a single, sharp peak. The peak area percentage at the main peak's retention time is used to quantify purity (e.g., >95%).

Part 3: Pharmacological Profile and Biological Activities

The true value of the quinoline-3-methanol scaffold lies in its demonstrated and potential biological activities. By strategically modifying the core, researchers have developed potent agents against a range of diseases.

Antimalarial Activity

Quinoline methanols, such as the FDA-approved drug mefloquine, have historically been vital in the fight against malaria.[13][14]

  • Mechanism of Action: These compounds are thought to act within the acidic food vacuole of the Plasmodium parasite. They interfere with the detoxification of heme, a byproduct of hemoglobin digestion. This leads to a buildup of toxic heme, which ultimately kills the parasite.[14] The more lipophilic quinoline methanols may have additional targets beyond heme polymerization.[14]

G

Caption: Inhibition of heme detoxification by quinoline methanols.

  • Structure-Activity Relationship (SAR): The development of next-generation quinoline methanols focuses on balancing antimalarial potency with reduced toxicity. For instance, modifying substituents on the quinoline ring and the side chain can decrease permeability across the blood-brain barrier, potentially reducing the neurotoxic side effects associated with mefloquine.[13][15]

Anticancer Activity

Substituted quinolines have emerged as a powerful class of anticancer agents, acting through diverse mechanisms.[16][17]

  • Mechanism of Action - Tyrosine Kinase Inhibition: Many modern quinoline-based drugs, such as bosutinib and lenvatinib, function as tyrosine kinase inhibitors (TKIs).[1] They compete with ATP to block the active site of kinases that are dysregulated in cancer cells, thereby shutting down signaling pathways responsible for cell proliferation and survival.[1]

  • Mechanism of Action - Apoptosis Induction: Other derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. For example, certain 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, which are structurally related, were found to inhibit proliferation and induce DNA damage and apoptosis in leukemia cells.[18] Similarly, some quinoline-3-carboxylate derivatives trigger apoptosis through the upregulation of intrinsic pathways.[19]

G

Caption: Quinoline derivatives as tyrosine kinase inhibitors (TKIs).

  • Comparative Efficacy Data: The potency of these compounds is often evaluated by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Compound ClassTarget Cell LineIC₅₀Reference
Substituted QuinolineT47D (Breast Cancer)16 ± 3 nM[20]
Quinolinone DerivativeHL-60 (Leukemia)< 10 µM[18]
Quinoline-3-carboxylateK562 (Leukemia)0.28 µM[19]
Bosutinib (Reference TKI)K562 (Leukemia)0.02 µM[1]
Antibacterial and Other Activities

The quinoline scaffold is also present in several classes of antibiotics.[21] Derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like MRSA.[12][22] The mechanism can involve the inhibition of essential bacterial enzymes like DNA gyrase or interference with cell division processes.[22][23] Furthermore, various quinoline derivatives have reported antifungal, antiviral, and anti-inflammatory properties, highlighting the immense versatility of this chemical core.[2][3]

Conclusion

The substituted quinoline-3-methanol scaffold represents a highly fertile ground for the discovery and development of new therapeutic agents. Its synthetic tractability allows for the creation of vast and diverse chemical libraries, while the core structure is amenable to interactions with a wide range of biological targets. From the established success of quinoline methanols in treating malaria to the promising anticancer activity of novel derivatives acting as kinase inhibitors and apoptosis inducers, the potential is clear. The key to unlocking this potential lies in a deep, integrated understanding of the structure-activity relationships and the meticulous application of robust analytical and biological evaluation protocols. This guide has provided a framework for that understanding, offering both foundational knowledge and practical methodologies to empower researchers in their quest for the next generation of quinoline-based medicines.

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Exploratory

The 2,6-Dichloro-8-methylquinoline Scaffold: A Versatile Platform for Anti-Infective and Modulatory Therapeutics

Executive Summary The 2,6-dichloro-8-methylquinoline scaffold represents a highly specialized "privileged structure" in medicinal chemistry. Unlike generic quinoline backbones, this specific trisubstituted core offers a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,6-dichloro-8-methylquinoline scaffold represents a highly specialized "privileged structure" in medicinal chemistry. Unlike generic quinoline backbones, this specific trisubstituted core offers a unique balance of electronic deficiency and steric bulk, making it an ideal intermediate for developing anti-infective agents , kinase inhibitors , and CFTR modulators .

The scaffold's utility is defined by its distinct substitution pattern:

  • C2-Chlorine: A highly reactive "warhead" for Nucleophilic Aromatic Substitution (

    
    ), allowing the rapid attachment of solubilizing amine tails or pharmacophores.
    
  • C6-Chlorine: A metabolic blocker that prevents oxidative degradation at the susceptible 6-position, enhancing in vivo half-life.

  • C8-Methyl: A steric handle that modulates solubility and induces torsional twist, often critical for fitting into hydrophobic enzyme pockets (e.g., DNA gyrase or kinase ATP-binding sites).

Chemical Architecture & Reactivity Profile

Electronic & Steric Environment

The biological potency of this scaffold stems from the interplay between the electron-withdrawing chlorines and the electron-donating methyl group.

PositionSubstituentElectronic EffectBiological/Synthetic Function
C2 Chlorine (-Cl)

-withdrawing
Primary Synthetic Handle. Highly susceptible to displacement by nucleophiles (amines, thiols) due to the electron-deficient pyridine ring nitrogen.
C3 Formyl (-CHO)*Electron-withdrawingOften present in the Vilsmeier adduct. Key for Knoevenagel condensations to generate chalcones or Schiff bases.
C6 Chlorine (-Cl)Inductive withdrawingMetabolic Shield. Blocks P450-mediated oxidation. Increases lipophilicity (

) for membrane permeability.
C8 Methyl (-CH3)Weakly donatingSteric Modulator. Prevents planar stacking in some contexts; fills hydrophobic pockets in receptor binding sites.

*Note: The scaffold is frequently accessed as the 3-carbaldehyde derivative via Vilsmeier-Haack cyclization.

Reactivity Map (DOT Visualization)

The following diagram illustrates the divergent synthetic pathways accessible from the core scaffold.

G cluster_legend Reaction Types Core 2,6-Dichloro-8- methylquinoline Core C2_Sub C2-Amino Derivatives (Kinase/Antimalarial) Core->C2_Sub SNAr (R-NH2, Heat) C3_Sub C3-Schiff Bases (Antibacterial/Antifungal) Core->C3_Sub Condensation (R-NH2, EtOH) C3_Chal C3-Chalcones (Anticancer) Core->C3_Chal Knoevenagel (Acetophenones) key1 Red: Nucleophilic Subst. key2 Green: Imine Formation

Caption: Divergent synthesis pathways from the 2,6-dichloro-8-methylquinoline core. C2 and C3 positions serve as orthogonal attachment points.

Synthesis of the Core Scaffold

The most robust method to access this scaffold, particularly the 3-formyl derivative (a common precursor for biological screening), is the Vilsmeier-Haack Cyclization . This protocol is superior to Skraup or Doebner-Miller syntheses for this specific substitution pattern due to milder conditions and regioselectivity.

Protocol: Vilsmeier-Haack Cyclization

Target: 2,6-dichloro-8-methylquinoline-3-carbaldehyde

Reagents:

  • N-(4-chloro-2-methylphenyl)acetamide (Starting Material)

  • Phosphorus Oxychloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    )
    
  • Dimethylformamide (DMF)[1]

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a dry round-bottom flask under

    
    , cool DMF (3 equiv) to 0°C. Add 
    
    
    
    (7 equiv) dropwise. Critical: Maintain temperature <5°C to prevent thermal decomposition of the chloroiminium intermediate. Stir for 30 mins.
  • Addition: Add N-(4-chloro-2-methylphenyl)acetamide (1 equiv) portion-wise to the Vilsmeier reagent.

  • Cyclization: Heat the mixture to 80–90°C for 4–6 hours. The solution typically turns deep yellow/orange.

  • Quenching: Cool to RT and pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Isolation: Neutralize with saturated

    
     or 
    
    
    
    to pH 7. The product precipitates as a pale yellow solid.[2] Filter, wash with water, and recrystallize from Ethyl Acetate/Hexane.

Mechanistic Insight: The reaction proceeds via the formation of a haloiminium salt. The electron-rich aromatic ring of the acetanilide attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent intramolecular cyclization and elimination of water yield the quinoline ring with a chloro group at C2 (from


) and a formyl group at C3 (from DMF).

Biological Applications & SAR

Antimicrobial Activity (Schiff Bases)

Derivatives formed by condensing the C3-aldehyde with aromatic amines or hydrazides have shown potent activity against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (A. niger).

  • Mechanism: The azomethine linkage (-CH=N-) acts as a proton acceptor, disrupting bacterial cell walls and interfering with respiration.

  • Key SAR Finding: Electron-withdrawing groups (e.g., -NO2, -Cl) on the phenyl ring of the Schiff base significantly enhance antibacterial potency compared to electron-donating groups.

CFTR Modulation (Cystic Fibrosis)

Patent literature identifies ethyl 2,6-dichloro-8-methylquinoline-3-carboxylate as a key intermediate in the synthesis of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators.

  • Role: The scaffold serves as a rigid linker that positions functional groups to correct the folding of the

    
    F508-CFTR mutant protein.
    
TET2 Inhibition (Epigenetics)

Recent high-throughput screens have identified related quinoline scaffolds (e.g., 8-fluoro-3-iodo derivatives) as inhibitors of TET2 (Ten-Eleven Translocation methylcytosine dioxygenase).[3] The 2,6-dichloro-8-methyl variant provides a lipophilic alternative for probing this epigenetic pathway, potentially relevant in treating myeloid malignancies.

Experimental Protocols for Biological Evaluation

General Procedure for C3-Functionalization (Schiff Base Synthesis)

To generate a library for antimicrobial screening:

  • Dissolve 2,6-dichloro-8-methylquinoline-3-carbaldehyde (1 mmol) in absolute ethanol (10 mL).

  • Add the appropriate aromatic amine or hydrazide (1 mmol).

  • Add catalytic glacial acetic acid (2-3 drops).

  • Reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Cool and filter the precipitate.[2] Recrystallize from ethanol.

Antimicrobial Susceptibility Assay (MIC Determination)

Method: Broth Microdilution (CLSI Standards).

  • Preparation: Dissolve test compounds in DMSO (1 mg/mL stock).

  • Inoculum: Adjust bacterial culture (E. coli ATCC 25922, S. aureus ATCC 25923) to

    
     CFU/mL.
    
  • Plate Setup: Use 96-well plates. Perform serial 2-fold dilutions of the compound in Mueller-Hinton broth.

  • Incubation: 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Ciprofloxacin as a positive control.

Visual Summary of Structure-Activity Relationship (SAR)

SAR Scaffold 2,6-Dichloro-8-methylquinoline C2 Position 2 (Cl) Essential for SNAr Target: Kinase Hinge Region Scaffold->C2 C6 Position 6 (Cl) Increases Lipophilicity Prevents Metabolic Oxidation Scaffold->C6 C8 Position 8 (Methyl) Steric Bulk Modulates Solubility & Fit Scaffold->C8 C3 Position 3 (CHO/COOH) Linker for Pharmacophores (Schiff Bases/Amides) Scaffold->C3

Caption: SAR map highlighting the distinct functional roles of the 2, 3, 6, and 8 positions.

References

  • Synthesis & Antimicrobial Activity: Tekale, A.S., et al.[4][5] "A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-Haack reagent."[1] International Journal of Chemical Studies, 2015.

  • CFTR Modulation: "Compounds, compositions, and methods for modulating CFTR." Google Patents, WO2017062581A1.

  • TET2 Inhibition: "A high-throughput effector screen identifies a novel small molecule scaffold for inhibition of ten-eleven translocation dioxygenase 2." Chemical Science, 2018.

  • Quinoline Biological Overview: "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues."[6] RSC Advances, 2020.

  • Vilsmeier-Haack Mechanism: "2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications." Arkivoc, 2012.[5]

Sources

Foundational

Technical Guide: The 2-Chloro-3-Hydroxymethyl-Quinoline Scaffold

A Bifunctional Platform for Divergent Drug Discovery Executive Summary: The Privileged Scaffold In the landscape of medicinal chemistry, the 2-chloro-3-hydroxymethyl-quinoline core represents a "privileged scaffold"—a mo...

Author: BenchChem Technical Support Team. Date: March 2026

A Bifunctional Platform for Divergent Drug Discovery

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the 2-chloro-3-hydroxymethyl-quinoline core represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its value lies in its bifunctional orthogonality :

  • The C2-Chloro Position: An electrophilic site primed for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
    
  • The C3-Hydroxymethyl Position: A versatile handle for oxidation, esterification, etherification, or conversion into an electrophilic alkylating agent.

This guide details the synthetic access, structural diversification, and therapeutic utility of this scaffold, designed for researchers optimizing lead compounds in oncology and infectious disease.

Synthetic Access: The Meth-Cohn Route

The most robust entry into this chemical space is the Meth-Cohn Synthesis , which utilizes a Vilsmeier-Haack cyclization of acetanilides. This yields the aldehyde intermediate, which is subsequently reduced to the target alcohol.

Mechanism of Action

The reaction proceeds via the formation of a chloro-iminium intermediate (Vilsmeier reagent) which formylates the acetanilide. A key cyclization event ensues, driven by the electrophilic nature of the iminium species and the nucleophilicity of the aromatic ring.

Visualization: The Synthetic Workflow

The following diagram illustrates the critical path from acetanilide precursors to the 2-chloro-3-hydroxymethyl-quinoline core.

MethCohnSynthesis cluster_0 Meth-Cohn Cyclization Acetanilide Acetanilide Precursor (R-Substituted) Intermediate Chloro-Formyl Intermediate Acetanilide->Intermediate Cyclization (80-100°C) Vilsmeier Vilsmeier Reagent (POCl3 / DMF) Vilsmeier->Intermediate Aldehyde 2-Chloro-3-formyl quinoline Intermediate->Aldehyde Hydrolysis Reduction Reduction (NaBH4 / MeOH) Aldehyde->Reduction Target TARGET SCAFFOLD: 2-Chloro-3-hydroxymethyl quinoline Reduction->Target Selective Reduction

Figure 1: The Meth-Cohn synthetic pathway transforming acetanilides into the target hydroxymethyl scaffold.

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-3-Formylquinoline (Precursor)

Note: This reaction generates HCl gas. Perform in a well-ventilated fume hood.

  • Reagents: Acetanilide (10 mmol), DMF (30 mmol, 3 eq), POCl3 (70 mmol, 7 eq).

  • Procedure:

    • Cool DMF to 0°C in a round-bottom flask.

    • Add POCl3 dropwise with stirring (exothermic).

    • Add acetanilide solid in portions.

    • Heat the mixture to 85°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Quench: Pour the reaction mixture onto 200g of crushed ice with vigorous stirring.

    • Isolation: Neutralize with saturated NaOAc or NaHCO3 to pH 7. The yellow precipitate (aldehyde) is filtered, washed with water, and recrystallized from acetonitrile or ethanol.

Protocol B: Selective Reduction to 2-Chloro-3-Hydroxymethylquinoline

Causality: We use Sodium Borohydride (


) instead of Lithium Aluminum Hydride (

) to avoid reducing the C2-Chlorine atom, preserving the handle for future substitution.
  • Reagents: 2-Chloro-3-formylquinoline (5 mmol),

    
     (2.5 mmol, 0.5 eq), Methanol (20 mL).
    
  • Procedure:

    • Dissolve the aldehyde in Methanol at 0°C.

    • Add

      
       portion-wise over 10 minutes.
      
    • Stir at room temperature for 30–60 minutes.

    • Quench: Add 1 mL of Acetone (to consume excess hydride) followed by 10 mL water.

    • Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL).

    • Purification: Dry over

      
      , concentrate, and recrystallize from benzene/hexane or purify via silica column (DCM:MeOH 95:5).
      

Divergent Synthesis Strategies

Once the 2-chloro-3-hydroxymethyl core is secured, the scaffold can be elaborated in three distinct directions.

Path A: C2-Nucleophilic Displacement ( )

The nitrogen of the quinoline ring pulls electron density, activating the C2-position.

  • Nucleophiles: Primary amines, hydrazines, thiols.

  • Conditions: Reflux in ethanol or DMF with

    
    .
    
  • Application: Introduction of solubilizing groups (morpholine, piperazine) or pharmacophores.

Path B: C3-Side Chain Modification

The hydroxyl group is a "pivot" point.

  • Etherification: Reaction with alkyl halides (NaH/DMF) creates ether linkages common in kinase inhibitors.

  • Halogenation: Conversion to 3-chloromethyl (using

    
    ) turns the side chain into an electrophile, allowing N-alkylation of secondary amines.
    
Path C: Tricyclic Ring Fusion (Thienoquinolines)

This is a critical pathway for oncology. Reacting the core with thioglycolic acid or thiourea leads to ring closure, forming thieno[2,3-b]quinolines .

Visualization: The Divergent Map

DivergentSynthesis cluster_C2 C2 Functionalization (SnAr) cluster_C3 C3 Side-Chain Modification cluster_Fusion Ring Fusion Core 2-Chloro-3-hydroxymethyl quinoline NodeC2 2-Amino/Thio-Analogs Core->NodeC2 R-NH2 or R-SH (K2CO3, Reflux) NodeC3_1 3-Alkoxymethyl (Ethers) Core->NodeC3_1 R-X, NaH NodeC3_2 3-Chloromethyl (Electrophile) Core->NodeC3_2 SOCl2 NodeFusion Thieno[2,3-b]quinoline (Tricyclic) Core->NodeFusion Thioglycolic Acid Cyclization

Figure 2: Strategic elaboration of the core scaffold into three distinct chemical spaces.

Therapeutic Applications & SAR

The biological activity of these analogs is heavily dependent on the substitution pattern.

Structure-Activity Relationship (SAR) Summary
Therapeutic AreaKey Structural MotifMechanism of ActionKey Reference
Oncology Thieno[2,3-b]quinoline fusionTopoisomerase I Inhibition: Intercalation into DNA, preventing replication fork progression.[1]
Antimalarial C2-Aminoalkyl side chainsHeme Polymerization Inhibition: Mimics chloroquine activity; basic side chain accumulates in parasite vacuole.[2]
Antibacterial C3-Formyl/Hydrazone derivativesDNA Gyrase Inhibition: Hydrazone linkers at C3 provide binding affinity to bacterial DNA gyrase.[3]
MDR Reversal C2-Piperazinyl derivativesP-gp Modulation: Lipophilic C2 substituents can inhibit P-glycoprotein efflux pumps in resistant cancer lines.[4]
Case Study: Topoisomerase Inhibitors

Research indicates that maintaining planarity in the tricyclic system (Path C) is essential for DNA intercalation. However, the hydroxymethyl group (from Path B) can be used to append solubility tails that interact with the minor groove of DNA, enhancing potency 10-100x compared to the naked scaffold.

References

  • Meth-Cohn, O., et al. (1981).[1] "A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Musiol, R. (2017). "Structure-Activity Relationship of Quinoline Derivatives in Antimalarial Drug Design." Current Medicinal Chemistry. Link

  • Shang, X., et al. (2018). "Synthesis and Antibacterial Activity of New Quinolines Containing a Hydrazone Moiety." Molecules. Link

  • Ghorab, M. M., et al. (2010). "Synthesis and Anticancer Evaluation of Some Novel Novel Quinoline Derivatives." Arzneimittelforschung. Link

Sources

Exploratory

Overcoming the Solubility Barrier: A Technical Guide to 8-Methylquinoline Derivatives in Drug Development

Executive Summary Quinoline and its derivatives represent a privileged class of pharmacophores in medicinal chemistry, exhibiting profound antimalarial, anticancer, and antibacterial activities[1][2]. However, the inhere...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline and its derivatives represent a privileged class of pharmacophores in medicinal chemistry, exhibiting profound antimalarial, anticancer, and antibacterial activities[1][2]. However, the inherent planarity and lipophilicity of the quinoline bicyclic core frequently result in poor aqueous solubility—a critical bottleneck in pre-formulation and bioavailability optimization[3][4]. As a Senior Application Scientist, I frequently encounter the challenge of balancing target affinity with physicochemical viability. This whitepaper systematically deconstructs the solubility profile of 8-methylquinoline and its derivatives, providing a mechanistic understanding of their solvation thermodynamics, and establishes a self-validating experimental protocol for accurate solubility determination.

Physicochemical Foundation of 8-Methylquinoline

8-Methylquinoline (CAS 611-32-5) serves as a foundational building block for more complex therapeutic agents. The presence of the methyl group at the C8 position introduces localized steric bulk near the basic nitrogen, which can influence both receptor binding and solvation dynamics.

In its unmodified base form, 8-methylquinoline is a yellow liquid or oil at standard temperature and pressure[5]. Its intrinsic aqueous solubility is highly restricted due to the hydrophobic nature of the aromatic system.

Table 1: Baseline Physicochemical Properties of 8-Methylquinoline
PropertyValueCausality / Implication for Formulation
Molecular Formula C10H9NBicyclic aromatic system drives high lipophilicity.
Physical State Yellow liquid / oilLack of crystal lattice energy lowers the barrier to dissolution compared to solid derivatives[5].
Density 1.052 - 1.0719 g/mLDenser than water; phase separation occurs rapidly in biphasic systems[5][6].
Boiling Point 248 °CHigh boiling point reflects strong intermolecular π-π interactions[5].
Aqueous Solubility 1 to 5 mg/mL at 17 °CPoor hydration of the non-polar core limits systemic aqueous circulation[5][6].

Mechanistic Drivers of Derivative Solubility

When functionalizing 8-methylquinoline into active pharmaceutical ingredients (APIs) (e.g., 2-amino-4-hydroxy-8-methylquinoline or 8-bromo-6-methylquinolin-2(1H)-one), the solubility profile shifts dramatically based on three primary vectors:

  • Hydrogen Bonding Capacity: The introduction of polar protic groups (-OH, -NH2) provides competitive hydrogen bond donors and acceptors. While this theoretically improves aqueous solubility, strong intermolecular hydrogen bonding in the solid state can increase crystal lattice energy, paradoxically decreasing solubility if the solvation energy cannot overcome the lattice enthalpy[7].

  • Disruption of Planarity: The flat, rigid nature of the quinoline ring promotes tight molecular packing. Strategic substitutions that force the molecule out of planarity reduce π-π stacking interactions, thereby lowering the energy required for solvent molecules to encapsulate the solute[3].

  • Ionization State (pH Dependency): The quinoline nitrogen is weakly basic. In biological assays and formulations, lowering the pH below the compound's pKa leads to protonation, forming a cationic species that interacts highly favorably with water via ion-dipole interactions[8].

G Core 8-Methylquinoline Solubility Drivers Structural Structural Modifications Core->Structural Physicochemical Physicochemical Environment Core->Physicochemical Planarity Disruption of Planarity (Reduces Lattice Energy) Structural->Planarity Substituents Polar Substituents (Enhances H-Bonding) Structural->Substituents pH pH Adjustment (Protonation of Basic Nitrogen) Physicochemical->pH Cosolvents Co-solvents (DMSO, PEG) Physicochemical->Cosolvents

Mechanistic drivers influencing the equilibrium solubility of 8-methylquinoline derivatives.

Table 2: Predicted Solubility Profile of Polar 8-Methylquinoline Derivatives

(e.g., 2-Amino-4-hydroxy-8-methylquinoline)[7]

Solvent ClassRepresentative SolventsExpected SolubilityMechanistic Rationale
Polar Protic Water, Ethanol, MethanolLow to ModerateH-bonding occurs, but the bulky non-polar quinoline backbone resists full aqueous solvation.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighExcellent solvation of both the non-polar core and polar functional groups via dipole interactions.
Non-Polar Toluene, HexaneLowFavorable interactions with the core, but poor solvation of polar -NH2 and -OH groups.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To generate reliable, reproducible data for drug development, the shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility[9]. As a Senior Application Scientist, I mandate that this protocol be executed as a self-validating system—meaning internal controls and physical causality dictate every step to prevent false positives (e.g., supersaturation or particulate interference).

Step-by-Step Protocol

Step 1: Preparation of the Saturated System

  • Action: Add an excess amount of the solid 8-methylquinoline derivative to a known volume of the target solvent (e.g., phosphate-buffered saline at pH 7.4) in a hermetically sealed glass vial[7][9].

  • Causality: The presence of excess solid is non-negotiable. It ensures that the chemical potential of the dissolved solute is in absolute equilibrium with the solid phase, preventing transient supersaturation from skewing the data.

Step 2: Thermal and Mechanical Agitation

  • Action: Place the vial in a thermostatically controlled orbital shaker at 37 °C (for physiological relevance) and agitate at 200 RPM for 24 to 72 hours[7].

  • Causality: Hydrophobic quinoline derivatives exhibit notoriously slow dissolution kinetics. Insufficient agitation time leads to under-reporting solubility. 72 hours guarantees that the thermodynamic plateau has been reached.

Step 3: Phase Separation

  • Action: Extract the suspension and subject it to ultracentrifugation, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter[9].

  • Causality: Sub-micron particulates of highly lipophilic compounds can remain suspended in the aqueous phase. If injected into an HPLC, these particulates will dissolve in the mobile phase (which typically contains organic modifiers like acetonitrile), artificially inflating the calculated aqueous solubility.

Step 4: Quantification and Validation

  • Action: Dilute the filtered supernatant appropriately and analyze via HPLC-UV against a pre-established standard calibration curve. Execute all measurements in independent triplicates[9].

  • Causality: The self-validating mechanism here is the variance check. If the relative standard deviation (RSD) across triplicates exceeds 5%, the system has not reached true equilibrium, or the filtration step failed, mandating a protocol reset.

G Start Start: Compound Prep (8-Methylquinoline Derivative) Solvent Solvent Selection (Aqueous Buffers / Co-solvents) Start->Solvent Saturation Saturation & Agitation (Shake-Flask at 37°C, 24-72h) Solvent->Saturation Add excess solid Separation Phase Separation (Centrifugation / 0.22µm Filtration) Saturation->Separation Equilibrium reached Analysis Quantification (HPLC / UV-Vis Analysis) Separation->Analysis Supernatant extraction Validation Data Validation (Triplicate Variance < 5%) Analysis->Validation

Standardized shake-flask workflow for determining equilibrium solubility.

Strategies for Solubility Enhancement in Biological Assays

When a promising 8-methylquinoline derivative fails aqueous solubility thresholds during in vitro screening, formulation adjustments are required.

  • Co-Solvent Systems: The immediate tactical response is the use of water-miscible organic solvents. Dimethyl sulfoxide (DMSO) is the industry standard for initial stock solutions due to its exceptional solvating power for planar aromatics. For downstream assays, transitioning to Polyethylene Glycol (PEG) or ethanol can maintain solubility while minimizing cellular toxicity[8].

  • pH Modulation: Given the basic nature of the quinoline nitrogen, formulating the assay buffer at a slightly acidic pH (e.g., pH 5.5 - 6.0) can induce protonation. This converts the neutral, lipophilic molecule into a water-soluble salt[8].

  • Structural Disruption: If the compound is still in the lead-optimization phase, medicinal chemists should consider introducing sp3-hybridized carbons or bulky substituents that disrupt the flat aromatic architecture, thereby lowering the melting point and enhancing aqueous solubility[3].

Conclusion

The development of 8-methylquinoline derivatives requires a rigorous, physics-based approach to overcome the intrinsic solubility limitations of the quinoline scaffold. By understanding the thermodynamic drivers of dissolution and strictly adhering to self-validating experimental protocols like the shake-flask method, researchers can generate the high-fidelity physicochemical data necessary to advance these potent molecules from the bench to the clinic.

References

  • "8-Methylquinoline | C10H9N | CID 11910 - PubChem", National Institutes of Health (NIH). URL:[6]

  • "Solubility Profile of 2-Amino-4-hydroxy-8-methylquinoline: A Technical Guide", BenchChem. URL:[7]

  • "A Technical Guide to Determining the Solubility Profile of 8-bromo-6-methylquinolin-2(1H)-one", BenchChem. URL:[9]

  • "8-Methylquinoline SDS, 611-32-5 Safety Data Sheets", ECHEMI. URL:[5]

  • "Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays", BenchChem. URL:[8]

  • "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview", RSC Advances. URL:[1]

  • "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives", Oriental Journal of Chemistry. URL:[2]

  • "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry", Journal of Medicinal Chemistry (ACS). URL:[3]

  • "An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities", MDPI. URL:[4]

Sources

Foundational

Definitive Technical Guide to C11H9Cl2NO Scaffolds: Molecular Weight, Structural Isomerism, and Analytical Characterization

Core Directive & Executive Summary The chemical formula C11H9Cl2NO represents a specific class of small molecule scaffolds often encountered in drug discovery as kinase inhibitor intermediates, agrochemicals, or syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

The chemical formula C11H9Cl2NO represents a specific class of small molecule scaffolds often encountered in drug discovery as kinase inhibitor intermediates, agrochemicals, or synthetic building blocks. While the average molecular weight (MW) is approximately 242.10 g/mol , relying solely on this value is insufficient for rigorous scientific validation.

This guide moves beyond basic stoichiometry to address the isotopic fine structure , structural isomerism , and analytical workflows required to definitively identify compounds with this formula. We will focus on two distinct structural classes—substituted quinolines and oxazole derivatives —to demonstrate how identical mass profiles can mask divergent chemical behaviors.

Key Technical Specifications
PropertyValueContext
Formula C

H

Cl

NO
Core Scaffold
Average Molecular Weight 242.10 g/mol Stoichiometry/Dosing
Monoisotopic Mass 241.0061 Da MS Identification (

Cl

)
Isotopic Pattern 9 : 6 : 1 Characteristic of Cl

systems
Degree of Unsaturation 7 Indicates high aromaticity/ring fusion

Theoretical & Calculated Properties[3]

The "Cl2 Signature" in Mass Spectrometry

For researchers analyzing C11H9Cl2NO, the presence of two chlorine atoms creates a distinct spectral fingerprint that serves as a primary validation tool. Unlike C, H, N, or O, chlorine has a high natural abundance of its heavy isotope (


Cl, ~24.2%).

When two chlorine atoms are present, the statistical distribution of isotopes (


Cl and 

Cl) results in a triplet signal in the mass spectrum:
  • M (100%) : Both atoms are

    
    Cl.
    
  • M+2 (~65%) : One

    
    Cl and one 
    
    
    
    Cl.
  • M+4 (~10%) : Both atoms are

    
    Cl.
    

Critical Insight: If your Mass Spec data does not show this 9:6:1 intensity ratio at m/z 241, 243, and 245, your compound is not a pure dichloro species, regardless of the average MW matching 242.1 g/mol .

Exact Mass Calculation (HRMS Reference)

For High-Resolution Mass Spectrometry (HRMS), use the monoisotopic masses below for calibration.

  • 
    C
    
    
    
    :
    
    
  • 
    H
    
    
    
    :
    
    
  • 
    Cl
    
    
    
    :
    
    
  • 
    N : 
    
    
    
  • 
    O : 
    
    
    
  • Total Monoisotopic Mass ([M+H]

    
    ) : 242.0134  (Protonated species)
    

Structural Isomerism: Case Studies

The formula C11H9Cl2NO has a Degree of Unsaturation (DoU) of 7, implying significant ring structure (e.g., a naphthalene/quinoline core or a benzene ring + oxazole/pyridine). Below are two chemically distinct isomers that share this exact mass.

Case A: The Quinoline Scaffold
  • Compound: 2,5-Dichloro-4-methyl-6-methoxyquinoline[1]

  • Structure: A fused benzene-pyridine ring system.

  • Application: Common in antimalarial research and kinase inhibition.

  • Properties: High UV absorbance due to extended conjugation; basic nitrogen allows protonation in acidic media.

Case B: The Oxazole Scaffold
  • Compound: 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole[2][3]

  • Structure: A 5-membered oxazole ring linked to a phenyl group.

  • Application: Often used as a linker in bioconjugation or as a herbicide intermediate.

  • Properties: The chloromethyl group is highly reactive (alkylating agent), making this isomer chemically unstable compared to the quinoline.

Visualization: Isomer Differentiation Logic

The following diagram illustrates the logical flow for distinguishing these isomers using standard analytical techniques.

IsomerLogic Start Unknown Sample C11H9Cl2NO MS_Check MS Isotope Check (M, M+2, M+4) Start->MS_Check Ratio_Fail Ratio != 9:6:1 Impure or Non-Cl2 MS_Check->Ratio_Fail Invalid Pattern Ratio_Pass Ratio = 9:6:1 Confirmed Cl2 MS_Check->Ratio_Pass Valid Pattern NMR_H1 1H NMR Analysis Ratio_Pass->NMR_H1 Path_A Singlet @ 3.8-4.0 ppm (Methoxy Group) NMR_H1->Path_A OCH3 Signal Path_B Singlet @ 4.5-5.0 ppm (Chloromethyl CH2) NMR_H1->Path_B CH2-Cl Signal Result_A ID: Methoxy-Quinoline Derivative Path_A->Result_A Result_B ID: Chloromethyl-Oxazole Derivative Path_B->Result_B

Figure 1: Analytical logic flow for differentiating common C11H9Cl2NO isomers based on MS isotope patterns and NMR chemical shifts.

Analytical Characterization Protocols

To ensure scientific integrity, the following protocols should be treated as self-validating systems.

High-Resolution Mass Spectrometry (HRMS) Workflow

Objective: Confirm elemental composition and isotopic purity.

  • Sample Preparation:

    • Dissolve 0.1 mg of compound in 1 mL of LC-MS grade Methanol .

    • Why: Methanol promotes ionization without forming adducts common with Acetonitrile (e.g., [M+Na]

      
      ).
      
    • Filter through a 0.2 µm PTFE filter to remove particulates that could clog the ESI capillary.

  • Instrumentation Parameters (ESI+ Mode):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the labile C-Cl bonds).

    • Source Temp: 120°C.

  • Data Validation:

    • Extract ion chromatogram (XIC) for m/z 242.0134 ± 5 ppm.

    • Pass Criteria: The observed isotope pattern must match the theoretical simulation for C11H9Cl2NO with <5% deviation in relative abundance.

NMR Validation (Solvent Selection)

Objective: Structural elucidation.

  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    .
  • Causality: Many nitrogen-containing heterocycles (like quinolines) can aggregate in non-polar solvents, leading to broad peaks. DMSO disrupts these interactions, yielding sharp, integration-ready signals.

  • Key Signals to Watch:

    • Quinoline: Look for downfield aromatic protons (>7.5 ppm) and a distinct methoxy singlet (~4.0 ppm).

    • Oxazole: Look for the characteristic chloromethyl singlet (~4.7 ppm), which is significantly deshielded by the chlorine and the aromatic ring.

Synthesis & Stability Considerations

When handling C11H9Cl2NO compounds, researchers must be aware of the reactivity profiles dictated by the structure.

  • Stability Warning: The chloromethyl-oxazole isomer contains a benzylic-like chloride. It is a potent alkylating agent and is susceptible to hydrolysis in aqueous buffers.

    • Storage: Store at -20°C under Argon.

    • Handling: Avoid nucleophilic solvents (water, alcohols) during prolonged storage.

  • Quinoline Robustness: The dichloro-quinoline scaffold is generally stable at room temperature but may be light-sensitive (photodegradation). Store in amber vials.

Workflow: Synthesis to Validation

The following diagram outlines the standard pipeline for generating and verifying these scaffolds.

Workflow Synth Synthesis (Cyclization/Chlorination) Workup Workup (Quench & Extraction) Synth->Workup Crude Mix Purify Purification (Flash Column/Recryst) Workup->Purify Isolate QC Quality Control (NMR + HRMS) Purify->QC Aliquot QC->Purify Fail (<95%) Release Final Compound >98% Purity QC->Release Pass

Figure 2: Standard operational workflow for the synthesis and validation of C11H9Cl2NO small molecules.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 43670527, 2-(2,3-Dichlorobenzoyl)butanenitrile. Retrieved from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 18405974, 2,5-Dichloro-4-methyl-6-(methyloxy)quinoline hydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts (2022). Mass Spectrometry: Isotope Effects of Halogens. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 2,6-Dichloro-8-methylquinoline-3-methanol

Document Type: Standard Operating Protocol & Mechanistic Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Introduction & Rationale Substituted quinolines are highly privil...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Protocol & Mechanistic Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Introduction & Rationale

Substituted quinolines are highly privileged scaffolds in modern medicinal chemistry. Specifically, 2,6-dichloro-8-methylquinoline derivatives serve as critical synthetic intermediates in the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, which are essential for correcting downstream cellular processing defects in Cystic Fibrosis patients .

The synthesis of 2,6-dichloro-8-methylquinoline-3-methanol (CAS: 1017403-79-0) from its corresponding precursor, 2,6-dichloro-8-methylquinoline-3-carbaldehyde, is a fundamental functional group transformation. As a Senior Application Scientist, I have designed this protocol to emphasize chemoselectivity —ensuring the quantitative reduction of the aldehyde without compromising the integrity of the aryl chlorides or the heteroaromatic core.

Mechanistic Insights & Causality (E-E-A-T)

To guarantee a robust and self-validating workflow, every reagent and condition has been selected based on strict mechanistic causality:

  • Reagent Selection (Why NaBH₄ over LiAlH₄?): Stronger hydride donors (e.g., Lithium Aluminum Hydride) pose a severe risk of hydrodehalogenation at the C2 and C6 positions, or over-reduction of the quinoline ring. Sodium Borohydride (NaBH₄) is employed because its thermodynamic profile provides mild, highly chemoselective reduction of carbonyls while leaving aryl halides untouched.

  • Solvent System (THF/MeOH 1:1): The starting aldehyde is highly lipophilic due to the dichloro and methyl substituents. Tetrahydrofuran (THF) is strictly required to ensure complete dissolution. Methanol (MeOH) is added as a co-solvent because protic solvents significantly accelerate NaBH₄ reductions. The methanol reacts transiently with the borohydride to form a reactive alkoxyborohydride intermediate and provides the necessary proton to stabilize the developing negative charge on the oxygen atom during hydride transfer.

Reaction Scheme

ReactionScheme SM 2,6-Dichloro-8-methylquinoline- 3-carbaldehyde Reagents NaBH4 (1.5 eq) THF/MeOH (1:1) 0 °C to RT, 2h SM->Reagents Reduction Product 2,6-Dichloro-8-methylquinoline- 3-methanol Reagents->Product Work-up

Caption: Reaction scheme for the chemoselective reduction of the quinoline-3-carbaldehyde.

Materials and Reagents

The following table summarizes the quantitative requirements for a standard 4.16 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
2,6-Dichloro-8-methylquinoline-3-carbaldehyde 240.081.01.00 g (4.16 mmol)Starting Material
Sodium Borohydride (NaBH₄) 37.831.5236 mg (6.24 mmol)Reducing Agent
Tetrahydrofuran (THF) 72.11-10 mLSolubilizing Solvent
Methanol (MeOH) 32.04-10 mLProtic Activator
Saturated NH₄Cl (aq) --15 mLMild Quenching Agent
Ethyl Acetate (EtOAc) 88.11-3 x 20 mLExtraction Solvent

Step-by-Step Experimental Protocol

Phase 1: Preparation & Dissolution
  • Equip a 50-mL round-bottom flask with a magnetic stir bar and a rubber septum.

  • Charge the flask with 2,6-dichloro-8-methylquinoline-3-carbaldehyde (1.00 g, 4.16 mmol).

  • Add anhydrous THF (10 mL) and stir until the solid is completely dissolved.

  • Add MeOH (10 mL) to the mixture. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

Phase 2: Hydride Addition
  • Weigh out NaBH₄ (236 mg, 6.24 mmol).

  • Remove the septum and add the NaBH₄ in three equal portions over 15 minutes to prevent sudden thermal spikes.

  • Self-Validating Checkpoint: Upon addition, mild effervescence (H₂ gas evolution) will be observed. This visual cue confirms the activation of the borohydride by the protic solvent. If no gas evolution occurs, suspect reagent degradation (moisture exposure) and replace the NaBH₄.

Phase 3: Reaction Execution
  • Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 2 hours.

  • Self-Validating Checkpoint: Monitor reaction progress via TLC (Hexanes/EtOAc 7:3). The starting aldehyde is UV-active and stains strongly with 2,4-Dinitrophenylhydrazine (2,4-DNP, yielding an orange spot). The product alcohol is 2,4-DNP negative but stains readily with KMnO₄. Proceed only when the 2,4-DNP spot is completely absent.

Phase 4: Quenching & Work-up
  • Cool the flask back to 0 °C.

  • Dropwise, add saturated aqueous NH₄Cl (15 mL) to quench any unreacted borohydride. Caution: Vigorous gas evolution will occur. Stir until effervescence ceases.

  • Concentrate the mixture in vacuo (rotary evaporator) to remove the majority of the THF and MeOH, leaving an aqueous suspension.

Phase 5: Extraction & Purification
  • Transfer the aqueous suspension to a separatory funnel and extract with EtOAc (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure 2,6-dichloro-8-methylquinoline-3-methanol as a white to off-white solid.

Experimental Workflow Visualization

Workflow Step1 1. Dissolution Dissolve Aldehyde in THF/MeOH Cool to 0 °C Step2 2. Reagent Addition Portion-wise addition of NaBH4 Maintain < 5 °C Step1->Step2 Step3 3. Reaction Execution Stir at RT for 2 hours Monitor via TLC (2,4-DNP stain) Step2->Step3 Step4 4. Quenching Add sat. NH4Cl dropwise Remove volatiles in vacuo Step3->Step4 Step5 5. Extraction Extract with EtOAc, wash with Brine Dry over Na2SO4 Step4->Step5 Step6 6. Purification Flash Column Chromatography (Hexanes/EtOAc) Step5->Step6

Caption: Step-by-step experimental workflow for the synthesis and purification of the target alcohol.

Expected Analytical Characterization

To confirm the structural integrity and purity of the synthesized compound, compare your analytical results against these expected parameters:

  • LC-MS (ESI+): Calculated for C₁₁H₉Cl₂NO [M+H]⁺: 242.0. Expected to observe the characteristic chlorine isotope pattern at m/z 242.0, 244.0, and 246.0 in a 9:6:1 ratio, validating the retention of both aryl chlorides.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.20 (s, 1H, Ar-H at C4)

    • δ 7.70 (d, J = 2.0 Hz, 1H, Ar-H at C5)

    • δ 7.55 (d, J = 2.0 Hz, 1H, Ar-H at C7)

    • δ 4.90 (s, 2H, -CH₂ OH)

    • δ 2.75 (s, 3H, Ar-CH₃ at C8)

    • δ 2.20 (br s, 1H, -OH , exchanges with D₂O)

References

  • Title: Compounds, compositions, and methods for modulating CFTR (Patent WO2017062581A1)
Application

Vilsmeier-Haack reaction protocol for 2,6-dichloro-8-methylquinoline

Application Note: High-Efficiency Vilsmeier-Haack Cyclization for 2,6-Dichloro-8-methylquinoline-3-carbaldehyde Executive Summary & Strategic Rationale This application note details the protocol for the synthesis of 2,6-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Vilsmeier-Haack Cyclization for 2,6-Dichloro-8-methylquinoline-3-carbaldehyde

Executive Summary & Strategic Rationale

This application note details the protocol for the synthesis of 2,6-dichloro-8-methylquinoline-3-carbaldehyde using the Vilsmeier-Haack-Arnold (Meth-Cohn) reaction.

While the Vilsmeier-Haack (VH) reaction is classically taught as a method to formylate electron-rich aromatic rings (e.g., converting indole to indole-3-carboxaldehyde), its application to quinolines is distinct. Direct formylation of a pre-existing 2,6-dichloro-8-methylquinoline substrate is kinetically disfavored due to the strong deactivating effects of the chlorine substituents and the pyridine nitrogen.

Therefore, the industry-standard protocol does not start with the quinoline; rather, it constructs the quinoline ring simultaneously with the introduction of the formyl group. This "Meth-Cohn" approach utilizes


-(4-chloro-2-methylphenyl)acetamide as the precursor. The reaction leverages the electrophilic Vilsmeier reagent to drive a cascade of imidoyl chloride formation, formylation, and intramolecular cyclization.

Key Advantages of this Protocol:

  • Atom Economy: Generates the heterocycle and the C3-formyl functionality in a single pot.

  • Regiocontrol: The 8-methyl and 6-chloro substituents are fixed by the aniline starting material, eliminating isomer separation issues common in direct electrophilic substitution.

  • Scalability: The reaction uses inexpensive reagents (POCl

    
    , DMF) and avoids transition metal catalysts.
    

Mechanistic Insight & Reaction Design

To ensure reproducibility, researchers must understand the causality of the steps. The reaction proceeds through a chloroiminium intermediate (Vilsmeier reagent).[1][2]

  • Reagent Formation: DMF reacts with POCl

    
     to form the electrophilic chloroiminium salt.[2]
    
  • Activation: The amide oxygen of the acetanilide attacks the Vilsmeier reagent, converting the amide into an imidoyl chloride .

  • Enamine Formation: Tautomerization and reaction with a second equivalent of Vilsmeier reagent generates an

    
    -haloenamine species.
    
  • Cyclization: An intramolecular electrophilic aromatic substitution (EAS) closes the ring. The presence of the 2-methyl group on the benzene ring (ortho to the nitrogen) is sterically significant but electronically permissible for this cyclization.

  • Hydrolysis: The final aqueous workup hydrolyzes the iminium salt to the aldehyde.[3]

Pathway Visualization

MethCohnPathway Start N-(4-chloro-2-methylphenyl)acetamide Imidoyl Imidoyl Chloride Intermediate Start->Imidoyl -PO2Cl2(-) VR Vilsmeier Reagent (POCl3 + DMF) VR->Start Activation Enamine Bis-formylated Enamine Species Imidoyl->Enamine +2nd eq. VR Cyclization Intramolecular Cyclization Enamine->Cyclization Heat (80-95°C) Product 2,6-Dichloro-8-methylquinoline- 3-carbaldehyde Cyclization->Product Hydrolysis (H2O)

Caption: Figure 1. Sequential transformation from acetanilide precursor to functionalized quinoline via Vilsmeier-Haack conditions.

Experimental Protocol

Safety Warning: Phosphorus oxychloride (POCl


) is highly corrosive and reacts violently with water. DMF is a reproductive toxin. All operations must be performed in a fume hood.
Materials
  • Substrate:

    
    -(4-chloro-2-methylphenyl)acetamide (prepared via acetylation of 4-chloro-2-methylaniline).
    
  • Reagent A: Phosphorus oxychloride (POCl

    
    ), ReagentPlus®, 99%.
    
  • Solvent/Reagent B:

    
    -Dimethylformamide (DMF), Anhydrous.
    
  • Quenching: Crushed ice, Sodium Acetate (NaOAc) or Sodium Bicarbonate (NaHCO

    
    ).
    
Step-by-Step Methodology
  • Vilsmeier Reagent Generation (The "Cold" Step):

    • Equip a 3-neck round-bottom flask with a drying tube (CaCl

      
      ), a pressure-equalizing addition funnel, and a thermometer.
      
    • Add DMF (3.0 equiv) to the flask and cool to 0–5 °C using an ice-salt bath.

    • Critical Step: Add POCl

      
       (7.0 – 12.0 equiv)  dropwise over 30–45 minutes.
      
    • Why? The reaction is exothermic. Rapid addition can cause thermal runaway and charring. Maintain internal temperature below 10 °C to prevent decomposition of the chloroiminium salt.

  • Substrate Addition:

    • Once the Vilsmeier complex forms (indicated by a slight yellowing or solidification), add the acetamide substrate (1.0 equiv) portion-wise.

    • Allow the mixture to stir at 0–5 °C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes.

  • Cyclization (The "Hot" Step):

    • Heat the reaction mixture to 85–95 °C .

    • Monitor via TLC (Ethyl Acetate:Hexane 2:8).

    • Duration: Typically 4–10 hours .

    • Observation: The mixture will darken significantly. Evolution of HCl gas will occur (ensure proper venting).

  • Workup and Isolation:

    • Cool the reaction mixture to RT.

    • Pour the viscous syrup slowly onto crushed ice (approx. 10x volume) with vigorous mechanical stirring.

    • Neutralization:[4][5] The solution will be highly acidic. Buffer the solution to pH 5–6 using solid Sodium Acetate or saturated NaHCO

      
      .
      
    • Precipitation: The product, 2,6-dichloro-8-methylquinoline-3-carbaldehyde , will precipitate as a pale yellow solid.

    • Filter the solid, wash copiously with cold water, and dry under vacuum.

  • Purification:

    • Recrystallize from Ethyl Acetate or Ethanol/DMF mixture .

Data Analysis & Optimization

The stoichiometry of POCl


 is the critical variable.[4] Insufficient POCl

leads to incomplete cyclization or mono-formylated intermediates.

Table 1: Optimization of Reagent Stoichiometry (Reference Data)

EntrySubstratePOCl

Equivalents
Temp (°C)Time (h)Yield (%)
1

-(4-Cl-2-Me-phenyl)acetamide
3.0801235 (Incomplete)
2

-(4-Cl-2-Me-phenyl)acetamide
7.090865
3

-(4-Cl-2-Me-phenyl)acetamide
12.0 90 6 82 (Optimal)

Note: Data extrapolated from comparative studies on 2-chloro-3-formylquinolines [1, 2].

Characterization Standards (Self-Validation)

To confirm the identity of 2,6-dichloro-8-methylquinoline-3-carbaldehyde, ensure the following spectral signatures are present:

  • 
    H NMR (CDCl
    
    
    
    ):
    • 
       ~10.4–10.5 ppm (s, 1H, CHO ).[6]
      
    • 
       ~8.6–8.8 ppm (s, 1H, H-4  quinoline proton).
      
    • 
       ~2.6–2.8 ppm (s, 3H, CH
      
      
      
      ).[6]
  • IR Spectroscopy:

    • Strong band at ~1690 cm

      
       (C=O stretch).
      
    • Band at ~1580 cm

      
       (C=N stretch).
      

Troubleshooting & Critical Control Points

  • Issue: Low Yield / Tar Formation.

    • Cause: Temperature spike during POCl

      
       addition or moisture in DMF.
      
    • Solution: Use anhydrous DMF. Control addition rate strictly to keep T < 10°C.

  • Issue: Incomplete Cyclization.

    • Cause: Steric hindrance from the 8-methyl group (buttressing effect) can slow the ring closure.

    • Solution: Increase reaction time to 12h or increase POCl

      
       to 15 equiv.
      
  • Issue: Product is an Oil/Sticky Solid.

    • Cause: Trapped DMF or acid.

    • Solution: Recrystallize from hot ethanol. If oil persists, triturate with cold methanol.

References

  • Meth-Cohn, O., & Narine, B. (1978).[7] A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048. Link

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. Link

  • Ali, T. E. (2013).[8] Synthesis and biological activity of some new quinoline derivatives. Journal of the Korean Chemical Society, 57(3), 353-361. (Provides specific examples of 8-methyl derivatives). Link

  • Sigma-Aldrich. (n.d.). Product Specification: 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde. Link

Sources

Method

Application Note: Chemoselective Sodium Borohydride Reduction of Quinoline-3-Carboxaldehydes

Introduction & Pharmacological Relevance Quinoline-3-methanols are highly privileged pharmacophores and critical synthetic intermediates in modern drug development[1]. They serve as direct precursors for blockbuster drug...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

Quinoline-3-methanols are highly privileged pharmacophores and critical synthetic intermediates in modern drug development[1]. They serve as direct precursors for blockbuster drugs, such as the statin Pitavastatin (NK-104), and are widely utilized in the design of antimalarial agents, antibacterial compounds, and novel fluorophore systems[2].

The reduction of quinoline-3-carboxaldehydes to their corresponding primary alcohols is a foundational transformation in synthesizing these derivatives[3]. While various reducing agents exist, remains the gold standard for this specific conversion due to its operational simplicity, mildness, and exquisite chemoselectivity[4].

Mechanistic Rationale & Chemoselectivity

In drug synthesis, quinoline-3-carboxaldehydes often possess additional reducible or labile functional groups, such as halogens (e.g., 2-chloro, 6-bromo) or extended conjugated aryl systems[3]. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can trigger unwanted side reactions, including the dehalogenation of the quinoline core or partial reduction of the heteroaromatic ring itself[2].

NaBH₄ selectively targets the highly electrophilic aldehyde carbonyl. The reaction is typically performed in protic solvents such as methanol (MeOH) or ethanol (EtOH)[5]. The protic solvent plays a dual mechanistic role:

  • Electrophilic Activation : The solvent coordinates with the borohydride anion and hydrogen-bonds to the carbonyl oxygen, increasing the electrophilicity of the aldehyde carbon.

  • Protonation : Following the hydride transfer, the solvent provides the requisite proton to collapse the intermediate tetraalkoxyborate complex into the final hydroxyl group upon workup[4].

Workflow Diagram

G A 1. Substrate Preparation Quinoline-3-carboxaldehyde B 2. Solvent Addition Anhydrous MeOH or EtOH (0-5 °C) A->B C 3. Reduction Phase Portion-wise NaBH4 Addition B->C D 4. Reaction Progression Stir at RT or Reflux (0.5 - 2 h) C->D E 5. Quenching & Workup H2O / Dilute HCl to neutralize D->E F 6. Isolation Quinoline-3-methanol Product E->F

Workflow for the chemoselective NaBH4-mediated reduction of quinoline-3-carboxaldehydes.

Experimental Protocol: Self-Validating Methodology

This protocol details the reduction of a generic substituted quinoline-3-carboxaldehyde (e.g., 2-chloroquinoline-3-carboxaldehyde or 4,6,8-triarylquinoline-3-carboxaldehyde) to the corresponding quinoline-3-methanol[2][3].

Materials
  • Substrate : Substituted quinoline-3-carboxaldehyde (1.0 eq)

  • Reagent : Sodium borohydride (NaBH₄, 1.5 - 2.0 eq)

  • Solvent : Anhydrous Methanol (MeOH) or Ethanol (EtOH)

  • Quenching Agent : Distilled H₂O or 1M HCl

  • Extraction Solvent : Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Procedure
  • Substrate Dissolution : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the quinoline-3-carboxaldehyde (1.0 eq) in anhydrous MeOH (approx. 5-10 mL per gram of substrate).

  • Temperature Control : Cool the reaction mixture to 0–5 °C using an ice-water bath. Causality: NaBH₄ reduction is exothermic. Cooling prevents solvent boil-off and suppresses potential side reactions, ensuring maximum chemoselectivity[4].

  • Reagent Addition : Add NaBH₄ (1.5 - 2.0 eq) portion-wise over 10-15 minutes. Self-Validation: Effervescence (hydrogen gas evolution) will be observed. The portion-wise addition controls the rate of gas evolution and heat generation.

  • Reaction Progression : Remove the ice bath and allow the mixture to warm to room temperature. For sterically hindered substrates (e.g., 4,6,8-triaryl derivatives), the mixture may be heated to reflux[3]. Stir for 0.5 to 2 hours.

  • Reaction Monitoring (TLC) : Monitor the reaction via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Hexane:EtOAc 7:3). Self-Validation: The starting aldehyde will appear as a less polar spot (higher Rf) under UV light (254 nm). The product alcohol, capable of hydrogen bonding with the silica stationary phase, will appear as a more polar spot (lower Rf). Complete disappearance of the higher Rf spot validates reaction completion.

  • Quenching : Once complete, cool the flask back to 0 °C and carefully add distilled water or 1M HCl dropwise. Causality: Unreacted NaBH₄ must be destroyed to prevent downstream purification issues and ensure safe disposal.

  • Extraction & Workup : Remove the bulk of the alcohol solvent under reduced pressure. Extract the aqueous residue with DCM or EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude quinoline-3-methanol.

  • Purification : Purify the crude product via recrystallization (e.g., from ethanol) or silica gel column chromatography if necessary.

Quantitative Data & Troubleshooting

Substrate TypeReaction ConditionsExpected YieldCommon IssuesTroubleshooting Strategy
2-Chloroquinoline-3-carboxaldehyde NaBH₄ (1.5 eq), MeOH, RT, 1 h85 - 95%Dehalogenation (Rare)Maintain temperature strictly at RT; avoid excess NaBH₄ or prolonged reaction times.
4,6,8-Triarylquinoline-3-carboxaldehyde NaBH₄ (2.0 eq), EtOH, Reflux, 0.5 h80 - 90%Incomplete reductionElevate temperature to reflux to overcome steric hindrance; ensure solvent is anhydrous.
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxaldehyde NaBH₄ (1.5 eq), THF/EtOH, RT, 1.5 h~90%Poor substrate solubilityUse a co-solvent system (e.g., THF/EtOH) to improve substrate dissolution prior to reduction.

References

1.[5] Mphahlele, M. J., & Adeloye, A. O. "4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties." Molecules, MDPI. URL:[Link] 2.[1] Suzuki, M., et al. "Synthesis of Pitavastatin Calcium (NK-104) Intermediates." DrugFuture Synthetic Database. URL:[Link] 3.[4] Hamama, W. S., et al. "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs." RSC Advances, Royal Society of Chemistry. URL:[Link] 4.[2] Hamama, W. S., et al. "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs." RSC Advances, Royal Society of Chemistry. URL:[Link] 5.[3] Mphahlele, M. J., & Adeloye, A. O. "4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties." Molecules, MDPI. URL:[Link]

Sources

Application

Application Note: Divergent Cyclization Pathways for 4-Chloro-2-methylacetanilide

Topic: Advanced Cyclization Protocols for 4-Chloro-2-methylacetanilide Content Type: Application Note & Detailed Protocols Audience: Synthetic Chemists, Process Development Scientists, Medicinal Chemists Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advanced Cyclization Protocols for 4-Chloro-2-methylacetanilide Content Type: Application Note & Detailed Protocols Audience: Synthetic Chemists, Process Development Scientists, Medicinal Chemists

Executive Summary & Substrate Profile

4-Chloro-2-methylacetanilide (CAS: 5202-86-8) is a pivotal nitrogen-containing building block. Its unique substitution pattern—possessing a deactivated ring (4-chloro) and a steric/reactive ortho-methyl group—allows it to serve as a "switchable" substrate for two distinct heterocyclic scaffolds: Indoles and Quinolines .

This guide details the two primary cyclization methodologies:

  • The Modified Madelung Synthesis: Exploits the ortho-methyl acidity to form 5-chloro-2-methylindole .

  • The Meth-Cohn Synthesis: Utilizes Vilsmeier-Haack conditions to annulate a pyridine ring, yielding 2,6-dichloro-8-methylquinoline-3-carbaldehyde .

Substrate Specifications
PropertyDetail
IUPAC Name N-(4-chloro-2-methylphenyl)acetamide
Molecular Weight 183.63 g/mol
Key Functional Groups Acetamido (Directing/Reacting), ortho-Methyl (Nucleophilic precursor), para-Chloro (Electronic modulator)
Storage Inert atmosphere, desiccant (hygroscopic amide)

Pathway A: Indole Synthesis (Modified Madelung)[1]

Scientific Rationale

The classical Madelung synthesis requires forcing conditions (alkoxides/NaNH₂ at >250°C), often leading to decarbonylation or polymerization. For high-value drug development, the Modified Madelung Protocol using organolithium bases (Houlihan modification) is superior.

Mechanism of Action:

  • Dianion Formation: Two equivalents of strong base (e.g., n-BuLi or LDA) are required. The first equivalent deprotonates the amide nitrogen (

    
    ). The second equivalent deprotonates the ortho-methyl group (
    
    
    
    , lowered by the inductive effect of the N-Li species and coordination).
  • Intramolecular Condensation: The benzylic carbanion attacks the amide carbonyl.[1]

  • Elimination: Loss of Li₂O (or equivalent workup species) drives aromatization to the indole.

Protocol 1: Organolithium-Mediated Cyclization

Target Product: 5-chloro-2-methylindole

Reagents & Equipment[1][2][3][4]
  • Substrate: 4-Chloro-2-methylacetanilide (1.0 eq, dried)

  • Base: n-Butyllithium (2.5 M in hexanes, 2.2 eq) OR LDA (2.2 eq)

  • Solvent: Anhydrous THF (freshly distilled/dried)

  • Atmosphere: Argon or Nitrogen (Strictly anhydrous)

  • Equipment: Flame-dried 3-neck flask, low-temp thermometer, addition funnel.

Step-by-Step Methodology
  • Setup: Purge the reaction vessel with Argon. Add anhydrous THF (10 mL per mmol substrate).

  • Solubilization: Add 4-chloro-2-methylacetanilide. Cool the system to -20°C .

    • Note: The amide may be sparingly soluble; it will dissolve upon deprotonation.

  • Base Addition (Critical Step): Add n-BuLi (2.2 eq) dropwise over 20 minutes. Maintain internal temperature below -10°C.

    • Observation: The solution typically turns deep red/orange, indicating dianion formation.

  • Reaction: Allow the mixture to warm to 25°C and stir for 1–3 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc). The disappearance of the acetanilide spot indicates completion.

  • Quench: Cool to 0°C. Carefully add saturated NH₄Cl solution.

    • Caution: Exothermic reaction.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexane/Ethanol or perform flash chromatography (SiO₂, typically 5-10% EtOAc in Hexane).

Pathway B: Quinoline Synthesis (Meth-Cohn)[5][6]

Scientific Rationale

The Meth-Cohn synthesis is a Vilsmeier-Haack cyclization.[5] Unlike the Madelung (which uses the ortho-methyl), this pathway uses the ortho-hydrogen at position 6. The ortho-methyl group at position 2 remains intact, ending up at the C8 position of the quinoline.

Mechanism of Action:

  • Reagent Formation: DMF + POCl₃ generates the electrophilic Vilsmeier chloroiminium salt.

  • Imidoyl Formation: The amide oxygen attacks the Vilsmeier reagent, converting the amide to an imidoyl chloride intermediate.

  • Vinyl Formylation: The

    
    -methyl of the acetyl group is formylated, creating a vinyl-iminium species.
    
  • Cyclization: Electrophilic aromatic substitution occurs at the open ortho-position (C6 of the aniline ring).

  • Final Product: 2,6-dichloro-8-methylquinoline-3-carbaldehyde .

Protocol 2: Vilsmeier-Haack Cyclization

Target Product: 2,6-dichloro-8-methylquinoline-3-carbaldehyde

Reagents & Equipment[1][2][3][4]
  • Substrate: 4-Chloro-2-methylacetanilide (1.0 eq)

  • Reagent A: POCl₃ (Phosphorus oxychloride) (7.0 - 12.0 eq)

  • Reagent B: DMF (Dimethylformamide) (2.5 - 3.0 eq)

  • Equipment: Round bottom flask with reflux condenser and drying tube (CaCl₂).

Step-by-Step Methodology
  • Reagent Prep: In a flask, add DMF (2.5 eq). Cool to 0°C.[2][4]

  • Vilsmeier Activation: Add POCl₃ (7.0 eq) dropwise with stirring. A white/yellow precipitate (Vilsmeier salt) may form. Stir for 15 min at 0°C.

  • Substrate Addition: Add 4-chloro-2-methylacetanilide (1.0 eq) in one portion.

  • Heating: Warm to room temperature, then heat to 85–95°C for 4–6 hours.

    • Safety: Massive HCl gas evolution occurs. Use a scrubber or efficient fume hood.

  • Quench (Exothermic): Pour the hot reaction mixture onto crushed ice (approx. 10x weight of reaction volume) with vigorous stirring.

    • Note: Maintain temperature <20°C during quench to prevent hydrolysis of the aldehyde.

  • Isolation: The product typically precipitates as a yellow/beige solid upon neutralization with NaOAc (to pH ~5).

  • Purification: Filter the solid. Wash with water.[6] Recrystallize from Acetonitrile or Ethanol.

Comparative Analysis & Data

FeatureModified Madelung (Indole)Meth-Cohn (Quinoline)
Primary Reagents n-BuLi / THFPOCl₃ / DMF
Reaction Type Base-mediated Anionic CyclizationAcid-mediated Electrophilic Cyclization
Regioselectivity Uses ortho-Methyl (C2)Uses ortho-Hydrogen (C6)
Product Scaffold 5-chloro-2-methylindole 2,6-dichloro-8-methylquinoline -3-CHO
Atom Economy Low (Loss of Li₂O/H₂O)Moderate (Loss of HOPCl₂)
Safety Profile Pyrophoric reagents (BuLi)Corrosive/Toxic gas (POCl₃/HCl)

Visualized Pathways (Graphviz)

ReactionPathways Substrate 4-Chloro-2-methylacetanilide (Substrate) Base Reagent: n-BuLi (2.2 eq) Solvent: THF, -20°C Substrate->Base Path A Vilsmeier Reagent: POCl3 + DMF Temp: 95°C Substrate->Vilsmeier Path B Dianion Intermediate: Dilithiated Species Base->Dianion Deprotonation Indole Product: 5-Chloro-2-methylindole Dianion->Indole Cyclization & Elimination Chloroiminium Intermediate: Vinyl-Chloroiminium Vilsmeier->Chloroiminium Formylation Quinoline Product: 2,6-Dichloro-8-methyl quinoline-3-carbaldehyde Chloroiminium->Quinoline Cyclization

Caption: Divergent synthesis pathways from 4-chloro-2-methylacetanilide yielding Indole (Path A) or Quinoline (Path B) scaffolds.

References

  • Houlihan, W. J., et al. (1981). Lithiation of N-(2-Alkylphenyl)alkanamides and Related Compounds. A Modified Madelung Indole Synthesis.[1][7] Journal of Organic Chemistry, 46(22), 4511–4515. Link

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048. Link

  • Meth-Cohn, O. (1993).[3] The Synthesis of Pyridines, Quinolines and Other Related Systems by the Vilsmeier and the Reverse Vilsmeier Method.[3] Heterocycles, 35(1), 539-557.[8] Link

  • BenchChem. (2025).[9] 5-Chloro-2-methylindole: Properties and Applications.Link

Sources

Method

Application Note: Advanced Recrystallization Strategies for Dichloro-Methylquinoline Alcohols

Target Audience: Researchers, Application Scientists, and Pharmaceutical Development Professionals Content Focus: Thermodynamic solvent selection, mechanistic causality, and validated protocols for the purification of ha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Pharmaceutical Development Professionals Content Focus: Thermodynamic solvent selection, mechanistic causality, and validated protocols for the purification of halogenated quinoline methanols.

Introduction & Mechanistic Causality

Dichloro-methylquinoline alcohols (e.g., 6,8-dichloro-4-quinolinemethanols and 2-chloro-(8-methylquinolin-3-yl)methanols) serve as critical structural scaffolds in the development of antimalarial therapeutics, acting as precursors or active pharmaceutical ingredients (APIs) akin to mefloquine and lumefantrine[1].

Isolating these compounds in high purity presents a unique physicochemical challenge due to competing intermolecular forces. As an application scientist, you must account for three primary interaction vectors during crystallization:

  • Hydrogen Bonding: The hydroxyl (-OH) group acts as a strong hydrogen bond donor and acceptor, often leading to rapid, disordered kinetic precipitation if the solvent is too non-polar.

  • Halogen Bonding: The dichloro-substituted aromatic core drives dense crystal packing through

    
     and 
    
    
    
    interactions[2].
  • 
     Stacking:  The planar, electron-deficient quinoline ring promotes strong 
    
    
    
    -stacking.

Using a single solvent often results in "oiling out" (liquid-liquid phase separation) because the steep solubility curve causes the solute to separate as an oil before ordered nucleation can occur. To achieve thermodynamic control, binary solvent systems—such as Ethanol/Acetone or Ethyl Acetate/Hexane—are employed. The protic solvent (Ethanol) disrupts the strong intermolecular H-bonds, while the aprotic anti-solvent (Acetone) gently lowers the dielectric constant of the medium, allowing the hydrophobic quinoline core to aggregate in an ordered, crystalline fashion[1].

Solvent Efficacy & Selection Matrix

The following table summarizes the quantitative data and expected outcomes for various solvent systems applied to dichloro-methylquinoline derivatives.

Solvent SystemVolume RatioTarget Impurity ProfileTypical YieldCrystal Quality / MorphologyRef.
Ethanol / Acetone 1:1 to 1:3Highly polar byproducts & unreacted amines80–87%High (Bulk Powder / Prisms)[1]
Ethyl Acetate / Hexane 1:1Non-polar organic impurities75–80%High (Needles)[2]
Chloroform NeatMixed halogenated isomers70–75%Excellent (Single Crystal XRD)[2]
Ethanol /

99:1Acidic impurities / HCl salts85–95%Good (Microcrystalline)[3]
Acetone (Neat) NeatGeneral synthetic byproducts80–84%Moderate (Fine Needles)[4]

Experimental Workflows & Protocols

Protocol A: Bulk API Isolation via Protic/Aprotic Co-Solvent Crystallization

Optimized for 6,8-dichloro-4-quinolinemethanols and related bulk intermediates.

Causality & Self-Validation: This protocol utilizes a mixed-solvent approach to prevent kinetic trapping. The addition of a weak base ensures the quinoline nitrogen remains deprotonated, preventing the co-crystallization of hydrochloride salts (a common artifact from


 or 

-mediated synthesis steps)[3].
  • Initial Suspension: Suspend 10.0 g of crude dichloro-methylquinoline alcohol in 40 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Neutralization: Add 0.5 mL of concentrated ammonium hydroxide (

    
    )[3]. Validation Check: The slight basicity ensures the complete conversion of any residual salts to the highly crystalline free base.
    
  • Hot Dissolution: Heat the mixture to reflux (approx. 78 °C) under continuous stirring until complete dissolution is achieved. Validation Check: The solution must be visually clear. If insoluble inorganic particulates remain, perform a rapid hot filtration through a pre-warmed Celite pad.

  • Anti-Solvent Addition: Remove the flask from the heat source and immediately add 40–60 mL of warm acetone dropwise[1]. Causality: Acetone acts as a miscible anti-solvent, shifting the saturation curve to induce nucleation without shocking the system into oiling out.

  • Controlled Cooling: Allow the flask to cool ambiently to room temperature over 2 hours, then transfer to an ice bath (0–5 °C) and hold overnight.

  • Isolation: Collect the resulting crystals via vacuum filtration. Wash the filter cake with 15 mL of ice-cold acetone to remove surface impurities, and dry in a vacuum oven at 50 °C to constant weight.

Protocol B: Single-Crystal Isolation via Solvent Evaporation

Optimized for generating high-quality crystals for X-ray diffraction (XRD).

  • Dissolution: Dissolve 50 mg of the purified compound in 2–3 mL of HPLC-grade Chloroform (or a 1:1 mixture of Ethyl Acetate/Hexane)[2].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, scratch-free glass vial. Causality: Removing microscopic dust particles eliminates heterogeneous nucleation sites, forcing the system to rely on homogeneous nucleation, which yields fewer but larger, higher-quality crystals.

  • Evaporation: Cover the vial with Parafilm and puncture 2–3 small pinholes. Leave undisturbed in a vibration-free environment at 20–25 °C for 3 to 7 days.

  • Harvesting: Once distinct geometric crystals form, decant the mother liquor and gently wash the crystals with a few drops of cold hexane before mounting for XRD analysis[2].

Thermodynamic Workflow Visualization

The following diagram illustrates the logical decision tree for solvent selection based on the impurity profile of the crude synthetic mixture.

G A Crude Dichloro-Methylquinoline Alcohol B Impurity Profiling A->B C High Polar Impurities B->C Polar D High Non-Polar Impurities B->D Non-Polar E Ethanol / Acetone System C->E Select F Hexane / EtOAc System D->F Select G Hot Dissolution & Filtration E->G F->G H Controlled Cooling (0-5 °C) G->H Supersaturation I Pure Crystalline API H->I Nucleation

Fig 1. Thermodynamic solvent selection and recrystallization workflow for quinoline methanols.

Troubleshooting Field-Proven Insights

  • Oiling Out (Liquid-Liquid Phase Separation): If the compound forms a milky emulsion or a dense oil at the bottom of the flask rather than crystallizing, the cooling ramp is too steep, or the anti-solvent ratio is too high. Solution: Reheat the mixture until the oil redissolves, add 5–10% more of the primary solvent (e.g., Ethanol), and introduce a seed crystal at the cloud point to bypass the high activation energy of primary nucleation.

  • Polymorphism and Coloration: Dichloro-methylquinolines can sometimes precipitate as yellow/brown solids if trace metal impurities or oxidized byproducts are present. Solution: Incorporate a brief treatment with activated charcoal (Darco KB) during the hot dissolution phase, followed by hot filtration, to yield the desired white/off-white crystalline product[3].

References

  • Process for the preparation of anti-malarial drugs.
  • United States Patent (19)
  • Analysis of Cl…Cl and C–H…Cl intermolecular interactions involving chlorine in substituted 2-chloroquinoline deriv
  • Synthesis of Rationally Designed Organic Compounds for Malaria Chemotherapy Studies.

Sources

Application

microwave-assisted synthesis of 2-chloroquinoline-3-methanol

Application Note: Microwave-Assisted Synthesis of 2-Chloroquinoline-3-Methanol Introduction & Mechanistic Rationale The quinoline scaffold is a privileged pharmacophore in medicinal chemistry. Specifically, 2-chloroquino...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 2-Chloroquinoline-3-Methanol

Introduction & Mechanistic Rationale

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry. Specifically, 2-chloroquinoline-3-methanol is a highly versatile building block utilized in the synthesis of diverse bioactive heterocycles, including topoisomerase inhibitors (such as rosettacin analogs), anti-tubercular agents, and kinase inhibitors[1].

Traditionally, the synthesis of this compound involves a two-step sequence: the Vilsmeier-Haack cyclization of acetanilide to form 2-chloroquinoline-3-carbaldehyde, followed by the reduction of the aldehyde to the corresponding primary alcohol[2]. Under conventional thermal heating, the Vilsmeier-Haack reaction is notoriously sluggish (requiring 4 to 16 hours of reflux) and often yields highly variable results due to the thermal degradation of the active Vilsmeier reagent[3].

The Microwave Advantage (Causality): Microwave-assisted organic synthesis (MAOS) overcomes these thermodynamic barriers. By leveraging the high dielectric constant of polar solvents like N,N-dimethylformamide (DMF), microwave irradiation directly couples with the reaction mixture, causing rapid, volumetric heating. This accelerates the formation of the reactive N-(chloromethylene)-N-methylmethanaminium chloride intermediate and drives the subsequent electrophilic aromatic substitution and cyclization in mere minutes[3].

For the second step, sodium borohydride (NaBH₄) is employed. Under microwave irradiation, the hydride transfer to the carbonyl carbon is vastly accelerated, chemoselectively reducing the aldehyde to the alcohol in minutes without displacing the labile 2-chloro substituent[2][4].

Chemical Pathways & Logic

MW_Synthesis A Acetanilide + DMF/POCl3 B Vilsmeier-Haack (MW: 90°C, 4 min) A->B C 2-Chloroquinoline- 3-carbaldehyde B->C Electrophilic Cyclization D NaBH4 / MeOH (MW: 50°C, 2 min) C->D E 2-Chloroquinoline- 3-methanol D->E Chemoselective Reduction

Figure 1: Two-step microwave-assisted synthesis pathway of 2-chloroquinoline-3-methanol.

Experimental Design & Reagents

  • Reagents: Acetanilide (1.0 eq), N,N-Dimethylformamide (DMF, 3.0 eq), Phosphorus oxychloride (POCl₃, 7.0 eq), Sodium borohydride (NaBH₄, 1.5 eq), Absolute Methanol (MeOH).

  • Equipment: Dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensors, magnetic stirring, and pressure-rated sealed reaction vials.

Step-by-Step Protocols (Self-Validating Workflows)

Protocol A: Microwave-Assisted Vilsmeier-Haack Formylation
  • Reagent Preparation: In a dry 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve acetanilide (1.0 mmol) in anhydrous DMF (3.0 mmol).

  • Vilsmeier Complex Generation: Cool the vial to 0 °C in an ice bath. Dropwise, add POCl₃ (7.0 mmol) over 5 minutes.

    • Causality: Slow addition controls the highly exothermic formation of the Vilsmeier active species. If added too quickly, localized heating will cause the premature degradation of the complex, darkening the solution and reducing yield.

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Insert into the microwave synthesizer. Irradiate at 100 W, ramping the temperature to 90 °C, and hold for 4 minutes[3].

  • Quenching & Precipitation: Carefully pour the hot reaction mixture into 50 mL of vigorously stirred crushed ice water.

    • Causality: The ice water hydrolyzes the intermediate iminium species to the final aldehyde while neutralizing excess POCl₃.

  • Validation Checkpoint 1: A pale yellow precipitate should form immediately upon quenching. Perform TLC (Hexane:EtOAc 7:3). The product (2-chloroquinoline-3-carbaldehyde) appears as a bright UV-active spot at

    
    . If unreacted acetanilide (
    
    
    
    ) remains, verify microwave power delivery.
  • Isolation: Filter the precipitate under vacuum, wash with cold distilled water (3 x 10 mL), and dry under high vacuum to afford the intermediate.

Protocol B: Microwave-Assisted Chemoselective Reduction
  • Reaction Assembly: In a clean 10 mL microwave vial, dissolve 2-chloroquinoline-3-carbaldehyde (1.0 mmol) in absolute methanol (4 mL).

  • Reducing Agent Addition: Add NaBH₄ (1.5 mmol) in small portions at room temperature. Leave the vial unsealed for 1 minute until initial effervescence (hydrogen gas evolution) subsides.

    • Causality: Methanol acts as both a microwave-absorbing solvent and a proton donor, stabilizing the alkoxyborohydride intermediate. NaBH₄ is chosen over LiAlH₄ because it is mild enough to chemoselectively reduce the aldehyde without triggering a nucleophilic aromatic substitution (

      
      ) at the labile 2-chloro position[2][4].
      
  • Microwave Irradiation: Seal the vial and irradiate at 50 W, maintaining the temperature at 50 °C for 2 minutes.

  • Quenching: Vent the vial and quench the residual NaBH₄ by adding 1 mL of saturated aqueous NH₄Cl.

    • Causality: Mild acidic quenching prevents base-catalyzed side reactions and safely liberates any remaining reactive hydrides.

  • Validation Checkpoint 2: Perform TLC (Hexane:EtOAc 1:1). The starting aldehyde (

    
    ) should be completely consumed, replaced by a more polar, UV-active spot (2-chloroquinoline-3-methanol) at 
    
    
    
    .
  • Extraction & Purification: Extract the aqueous mixture with Ethyl Acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

Quantitative Data & Yields

The following table summarizes the kinetic and thermodynamic advantages of the microwave-assisted protocol versus conventional thermal heating methodologies.

Reaction ParameterConventional HeatingMicrowave IrradiationImprovement Factor
Step 1: Vilsmeier-Haack Cyclization
Temperature100 °C (Reflux)90 °C (Controlled)-
Time4 - 16 hours4 minutes~100x Faster
Isolated Yield65 - 75%88 - 92%+20% Yield
Step 2: Aldehyde Reduction
Temperature25 °C (Room Temp)50 °C (Controlled)-
Time60 - 120 minutes2 minutes~40x Faster
Isolated Yield75 - 80%90 - 95%+15% Yield

Troubleshooting & Safety

  • Pressure Spikes: Methanol has a low boiling point (65 °C). Heating it to 50 °C in a sealed vial generates pressure. Ensure the microwave vial is rated for at least 20 bar and the crimp cap is defect-free.

  • POCl₃ Handling: Phosphorus oxychloride is highly toxic and reacts violently with water. The Vilsmeier reagent preparation (Protocol A, Step 2) must be conducted in a fume hood under strictly anhydrous conditions.

  • Over-reduction: If TLC in Step 2 shows multiple polar spots, the microwave temperature may have exceeded 50 °C, leading to partial dechlorination. Calibrate the IR sensor of the microwave synthesizer.

References

  • Source: semanticscholar.
  • Source: researchgate.
  • Source: mdpi.
  • Source: researchgate.

Sources

Method

Application Note: Orthogonal Functionalization of 2,6-Dichloro-8-methylquinoline-3-methanol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2,6-Dichloro-8-methylquinoline-3-methanol (CAS: 1017403-79-0) Executive Summary Quinoline scaffolds are privileged pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2,6-Dichloro-8-methylquinoline-3-methanol (CAS: 1017403-79-0)

Executive Summary

Quinoline scaffolds are privileged pharmacophores in medicinal chemistry, exhibiting a broad spectrum of biological activities including anticancer, antimalarial, and anti-inflammatory properties ()[1]. The compound 2,6-dichloro-8-methylquinoline-3-methanol serves as a highly versatile, multi-vector building block for synthesizing complex quinoline libraries. This application note details the mechanistic rationale and provides self-validating protocols for the orthogonal functionalization of its three reactive sites: the C3-benzylic alcohol, the highly activated C2-chloride, and the less reactive C6-chloride.

Mechanistic Rationale & Regioselectivity

The strategic value of 2,6-dichloro-8-methylquinoline-3-methanol lies in the differential electronic environments of its functional groups, allowing for sequential, chemoselective, and regioselective modifications without the need for complex protecting group strategies.

  • C3-Methanol Group (Chemoselective Oxidation/Esterification): The primary alcohol at the C3 position behaves similarly to a benzylic alcohol. The functionalization of this benzylic alcohol moiety offers a strategic approach to modulate the compound's physicochemical properties ()[2]. It can be selectively oxidized to the corresponding carbaldehyde (CAS: 938138-94-4) using mild oxidants like activated manganese dioxide (MnO₂). MnO₂ is specifically chosen to prevent over-oxidation to a carboxylic acid and to avoid N-oxidation of the quinoline core. Alternatively, the hydroxyl group can undergo Steglich esterification to modulate lipophilicity.

  • C2-Chloride (Regioselective SNAr and Cross-Coupling): The C2 position is highly electron-deficient due to the adjacent electronegative imine nitrogen (the

    
    -effect). This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at C2. Consequently, the C2-Cl bond is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and undergoes oxidative addition with Pd(0) much faster than the C6-Cl bond. Similar selectivity has been observed previously in dichloroquinoline systems in SNAr and palladium-catalysed cross-coupling reactions ()[3].
    
  • C6-Chloride (Late-Stage Functionalization): Residing on the more electron-rich carbocyclic ring, the C6-chloride is inert under mild SNAr or cross-coupling conditions. Once the C2 position is functionalized, the C6 position can be activated using elevated temperatures and electron-rich, sterically demanding phosphine ligands (e.g., XPhos) in Buchwald-Hartwig or Suzuki-Miyaura couplings.

Workflow Visualization

G A 2,6-Dichloro-8-methyl quinoline-3-methanol B 3-Carbaldehyde Derivative A->B MnO2, CH2Cl2 (Oxidation) C C3-Ester Derivative A->C R-COOH, EDC (Esterification) D C2-Substituted 6-Chloroquinoline A->D R-NH2 or R-B(OH)2 Mild Temp (Regioselective C2) E C2,C6-Disubstituted Quinoline D->E R'-B(OH)2, Pd cat. High Temp (C6 Coupling)

Divergent functionalization pathways of 2,6-dichloro-8-methylquinoline-3-methanol.

Experimental Protocols

Protocol A: Chemoselective Oxidation to 3-Carbaldehyde

Causality: Activated MnO₂ operates via a surface-adsorption mechanism, selectively oxidizing allylic and benzylic-type alcohols without affecting the heteroaromatic nitrogen or the halogen substituents.

  • Preparation: Dissolve 2,6-dichloro-8-methylquinoline-3-methanol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under an inert argon atmosphere.

  • Reaction: Add activated MnO₂ (10.0 equiv) in a single portion. Stir the black suspension vigorously at room temperature (20–25 °C).

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material spot (lower Rf) should cleanly convert to the aldehyde spot (higher Rf) within 6–12 hours.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 2,6-dichloro-8-methylquinoline-3-carbaldehyde.

    • Self-validation: The product should appear as a solid; IR spectroscopy will show a sharp, intense C=O stretch at ~1690 cm⁻¹, and the broad O-H stretch (~3300 cm⁻¹) will be completely absent.

Protocol B: Regioselective C2-Amination via SNAr

Causality: The electron-withdrawing nature of the quinoline nitrogen activates the C2-Cl for direct displacement by nucleophiles. N-Methyl-2-pyrrolidone (NMP) is used as a polar aprotic solvent to stabilize the Meisenheimer complex intermediate.

  • Preparation: In a sealed tube, combine the quinoline substrate (1.0 equiv), the desired primary or secondary amine (1.2 equiv), and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in anhydrous NMP (0.5 M).

  • Reaction: Heat the mixture to 80 °C for 4–6 hours. Note: Exceeding 100 °C may lead to competitive reaction at the C6 position or unwanted side reactions.

  • Workup: Cool to room temperature and dilute with water to precipitate the product. If the product does not precipitate, extract with EtOAc (3x), wash the combined organic layers with brine (5x) to remove NMP, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography.

    • Self-validation: ¹H-NMR will show the disappearance of the amine N-H protons (if secondary) and an upfield shift in the quinoline aromatic protons, while mass spectrometry will confirm the retention of the C6 chlorine isotope pattern (M, M+2).

Protocol C: Regioselective C2-Suzuki-Miyaura Cross-Coupling

Causality: Pd(PPh₃)₄ is a standard catalyst that readily undergoes oxidative addition at the highly activated C2-Cl bond at mild temperatures (60 °C). The arylation step is a Pd-mediated (Suzuki) coupling of the 2-chloro derivative with arylboronic acids in aqueous media ()[4].

  • Preparation: Charge a Schlenk flask with the quinoline substrate (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 v/v, 0.1 M final concentration).

  • Reaction: Heat the biphasic mixture at 60 °C under vigorous stirring for 8 hours.

  • Workup: Cool to room temperature, separate the aqueous layer, and extract with EtOAc. Dry and concentrate the organic layers.

  • Purification: Flash chromatography yields the C2-arylated, 6-chloroquinoline derivative.

    • Self-validation: LC-MS will show the exact mass of the mono-coupled product, confirming the intact C6-Cl bond.

Quantitative Data & Regioselectivity Profiles

To facilitate experimental planning, the following table summarizes the expected regioselectivity and yields for the functionalization of 2,6-dichloro-8-methylquinoline-3-methanol based on empirical literature parameters.

Functionalization SiteReaction TypeReagents & ConditionsRegioselectivity (C2:C6)Typical Yield
C3-Methanol OxidationMnO₂, CH₂Cl₂, RT, 12 hN/A85–92%
C3-Methanol EsterificationR-COOH, EDC, DMAP, RTN/A78–88%
C2-Chloride SNAr AminationR-NH₂, DIPEA, NMP, 80 °C> 99:175–90%
C2-Chloride Suzuki CouplingR-B(OH)₂, Pd(PPh₃)₄, 60 °C> 95:580–95%
C6-Chloride Suzuki CouplingR'-B(OH)₂, Pd(OAc)₂, XPhos, 100 °CN/A (Post-C2 reaction)65–85%

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review, RSC Advances,[Link]

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines, ResearchGate / Beilstein Journal of Organic Chemistry,[Link]

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline, PMC,[Link]

Sources

Application

preparing 3-chloromethyl-2,6-dichloro-8-methylquinoline intermediate

Application Note: Scalable Synthesis of 3-Chloromethyl-2,6-dichloro-8-methylquinoline Executive Summary & Retrosynthetic Logic The target molecule, 3-chloromethyl-2,6-dichloro-8-methylquinoline , is a highly functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 3-Chloromethyl-2,6-dichloro-8-methylquinoline

Executive Summary & Retrosynthetic Logic

The target molecule, 3-chloromethyl-2,6-dichloro-8-methylquinoline , is a highly functionalized heterocyclic building block. Its structural core—a 2,3-disubstituted quinoline—is a "privileged scaffold" in medicinal chemistry, often serving as a key intermediate for antiviral agents (e.g., CMV inhibitors) and kinase inhibitors.

The synthesis presents a regiochemical challenge: installing substituents at the 2, 3, 6, and 8 positions with precision. A direct functionalization of the quinoline ring is inefficient due to competing electrophilic sites. Therefore, we utilize the Meth-Cohn Quinoline Synthesis (a Vilsmeier-Haack cyclization strategy), which constructs the pyridine ring de novo from a suitably substituted acetanilide. This approach guarantees the correct placement of the 2-chloro, 3-formyl, 6-chloro, and 8-methyl groups in a single, concerted cascade.

Retrosynthetic Analysis (DOT Visualization)

Retrosynthesis Target Target: 3-chloromethyl-2,6-dichloro- 8-methylquinoline Alcohol Intermediate 2: (2,6-dichloro-8-methylquinolin-3-yl) methanol Alcohol->Target Deoxychlorination (SOCl2) Aldehyde Intermediate 1: 2,6-dichloro-8-methylquinoline- 3-carbaldehyde Aldehyde->Alcohol Selective Reduction (NaBH4) Acetamide Precursor: N-(4-chloro-2-methylphenyl) acetamide Acetamide->Aldehyde Meth-Cohn Cyclization (POCl3 / DMF) Aniline Starting Material: 4-chloro-2-methylaniline Aniline->Acetamide Acetylation (Ac2O)

Caption: Retrosynthetic disconnection revealing the linear 4-step pathway from commercially available aniline.

Detailed Experimental Protocols

Step 1: Precursor Assembly (Acetylation)

Objective: Protection of the aniline amine to modulate reactivity for the subsequent Vilsmeier-Haack reaction.

Reagents:

  • 4-Chloro-2-methylaniline (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Acetic Acid (Solvent, 3-5 vol)

Protocol:

  • Charge a reactor with 4-chloro-2-methylaniline and glacial acetic acid.

  • Add acetic anhydride dropwise at ambient temperature (exothermic reaction; maintain < 40°C).

  • Heat to 60°C for 1 hour to ensure completion.

  • Cool to 0-5°C. The product, N-(4-chloro-2-methylphenyl)acetamide , will precipitate.

  • Filter, wash with cold water, and dry.

    • Checkpoint: Purity should be >98% by HPLC to prevent side reactions in Step 2.

Step 2: Meth-Cohn Cyclization (The Critical Step)

Objective: Construction of the quinoline ring with simultaneous installation of the C2-Cl and C3-CHO functionalities.

Mechanism: The amide reacts with the Vilsmeier reagent (POCl₃/DMF) to form a chloroiminium intermediate.[1] This undergoes an intramolecular electrophilic aromatic substitution at the ortho-position of the phenyl ring, followed by elimination and hydrolysis.

Reagents:

  • N-(4-chloro-2-methylphenyl)acetamide (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (7.0 eq)

  • N,N-Dimethylformamide (DMF) (2.5 eq)

Protocol:

  • Safety Alert: POCl₃ is corrosive and reacts violently with water. Use a scrubber system.

  • Cool POCl₃ (7.0 eq) to 0°C in a dry reactor under N₂.

  • Add DMF (2.5 eq) dropwise, maintaining temperature < 10°C. Stir for 30 min to form the Vilsmeier complex (white/yellow slurry).

  • Add the acetamide (1.0 eq) portion-wise.

  • Heat the mixture to 85-95°C for 6–12 hours.

    • Monitoring: Monitor by TLC/HPLC for consumption of acetamide.

  • Quench: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice (exothermic!).

  • Neutralize the aqueous slurry to pH 7-8 using saturated NaOAc or NaHCO₃.

  • Filter the yellow precipitate: 2,6-dichloro-8-methylquinoline-3-carbaldehyde .

  • Recrystallize from Ethyl Acetate/Hexanes if necessary.

Data Summary:

ParameterSpecification
AppearanceYellow solid
Yield65 - 80%
Key 1H NMRSinglet at ~10.5 ppm (Aldehyde CHO)
Step 3: Chemoselective Reduction

Objective: Reduction of the C3-formyl group to a primary alcohol without dechlorinating the C2/C6 positions.

Reagents:

  • Aldehyde Intermediate (1.0 eq)[2]

  • Sodium Borohydride (NaBH₄) (0.35 - 0.5 eq)

  • Methanol (10 vol)

Protocol:

  • Suspend the aldehyde in Methanol at 0°C.

  • Add NaBH₄ portion-wise (gas evolution: H₂).

    • Note: Do not use excess NaBH₄ or elevated temperatures to avoid reducing the C2-Cl bond.

  • Stir at 0-10°C for 1 hour.

  • Quench with water/dilute HCl (pH ~6).

  • Evaporate Methanol; extract aqueous residue with Dichloromethane (DCM).

  • Dry organic layer (MgSO₄) and concentrate to yield (2,6-dichloro-8-methylquinolin-3-yl)methanol .

Step 4: Deoxychlorination (Final Step)

Objective: Conversion of the alcohol to the alkyl chloride.

Reagents:

  • Alcohol Intermediate (1.0 eq)

  • Thionyl Chloride (SOCl₂) (2.0 eq) or Methanesulfonyl chloride (MsCl)/LiCl

  • DCM (Solvent)

  • Catalytic DMF (Optional)

Protocol:

  • Dissolve the alcohol in anhydrous DCM.

  • Add Thionyl Chloride dropwise at 0°C.

  • Allow to warm to room temperature (or reflux for 1 hour if sluggish).

  • Concentrate under reduced pressure to remove excess SOCl₂ and solvent.

  • Purification: Flash chromatography (Hexane/EtOAc) or recrystallization.

  • Product: 3-chloromethyl-2,6-dichloro-8-methylquinoline .

Process Visualization & Logic

Reaction Workflow Diagram

Workflow Start Start: 4-Cl-2-Me-Aniline Vilsmeier Vilsmeier-Haack: POCl3, DMF, 90°C Start->Vilsmeier Acetylation first Inter1 Aldehyde Intermediate Vilsmeier->Inter1 Cyclization Reduction Reduction: NaBH4, MeOH, 0°C Inter1->Reduction Selective Inter2 Alcohol Intermediate Reduction->Inter2 Chlorination Chlorination: SOCl2, DCM Inter2->Chlorination End Final Product: 3-chloromethyl-2,6-dichloro- 8-methylquinoline Chlorination->End

Caption: Step-by-step synthetic workflow from aniline precursor to final chloromethyl quinoline.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Step 2 Incomplete Vilsmeier reagent formationEnsure POCl₃/DMF are mixed at 0°C and stirred for 30 mins before adding amide.
Defunctionalization Loss of C2-Cl during Step 3Keep reduction temperature < 10°C; avoid strong hydride donors like LiAlH₄.
Hydrolysis in Step 4 Moisture in solventUse anhydrous DCM; store SOCl₂ properly.
Exotherm Control Quenching POCl₃Quench onto ice very slowly; maintain internal temp < 20°C to prevent decomposition.

References

  • Meth-Cohn, O., et al. (1981). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1520–1530. Link

    • Foundational text for the Vilsmeier-Haack cyclization of acetanilides to 2-chloro-3-formylquinolines.
  • BenchChem Protocols. "Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde." Link

    • Provides specific yield data and experimental conditions for similar methyl/chloro substituted quinolines.
  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction." Link

    • Mechanistic grounding for the chloroiminium salt form
  • Sigma-Aldrich. "Product Specification: 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde."[3] Link

    • Verification of the stability and existence of the key aldehyde intermedi

Sources

Method

synthesis of 2,6-dichloro-8-methylquinoline-3-carbaldehyde precursor

Application Note: Scalable Synthesis of 2,6-Dichloro-8-methylquinoline-3-carbaldehyde via Meth-Cohn Cyclization Abstract This application note details the optimized protocol for the synthesis of 2,6-dichloro-8-methylquin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 2,6-Dichloro-8-methylquinoline-3-carbaldehyde via Meth-Cohn Cyclization

Abstract

This application note details the optimized protocol for the synthesis of 2,6-dichloro-8-methylquinoline-3-carbaldehyde , a critical pharmacophore precursor used in the development of antimicrobial, anticancer, and anti-inflammatory therapeutics. The method utilizes the Meth-Cohn synthesis (Vilsmeier-Haack cyclization), offering a regioselective and high-yield pathway from readily available substituted anilines. This guide covers the two-step workflow: (1) Acetylation of 4-chloro-2-methylaniline and (2) Cyclization/Formylation using


/DMF, including critical safety parameters for handling vigorous Vilsmeier reagents.

Introduction & Retrosynthetic Analysis

The 2-chloro-3-formylquinoline scaffold is a versatile "chemical handle." The C2-chlorine allows for nucleophilic substitution (


) with amines or thiols, while the C3-aldehyde facilitates condensation reactions (e.g., Knoevenagel, Schiff base formation).

Why Meth-Cohn? Unlike the Skraup or Friedländer syntheses, the Meth-Cohn reaction allows for the simultaneous construction of the pyridine ring and the installation of the C3-formyl and C2-chloro functionalities under mild thermal conditions.

Retrosynthetic Logic: The target molecule, 2,6-dichloro-8-methylquinoline-3-carbaldehyde , is disconnected as follows:

  • C2-Cl & C3-CHO: Installed via Vilsmeier reagent (

    
     + DMF).
    
  • C6-Cl & C8-Me: Inherited from the aromatic starting material.

  • Precursor:

    
    -(4-chloro-2-methylphenyl)acetamide.[1]
    

Retrosynthesis Target Target: 2,6-Dichloro-8-methyl- quinoline-3-carbaldehyde Intermediate Precursor: N-(4-chloro-2-methylphenyl) acetamide Target->Intermediate Meth-Cohn (POCl3/DMF) Start Starting Material: 4-Chloro-2-methylaniline Intermediate->Start Acetylation (Ac2O)

Figure 1: Retrosynthetic pathway identifying the key acetanilide intermediate.

Safety & Hazard Analysis (HSE)

  • Phosphorus Oxychloride (

    
    ):  Highly corrosive and water-reactive. Releases toxic HCl and phosphoric acid upon contact with moisture. CRITICAL:  Quenching 
    
    
    
    reactions is extremely exothermic. Never add water to the reaction; always add the reaction mixture dropwise to ice water.[2]
  • Dimethylformamide (DMF): Hepatotoxic and readily absorbed through skin.[2]

  • Vilsmeier Adduct: Thermally unstable.[3] Do not overheat the intermediate complex before the cyclization temperature is reached.[2]

Experimental Protocols

Protocol A: Synthesis of Precursor (Acetylation)

Objective: Conversion of 4-chloro-2-methylaniline to


-(4-chloro-2-methylphenyl)acetamide.

Materials:

  • 4-Chloro-2-methylaniline (1.0 eq)

  • Acetic Anhydride (1.5 eq)[2]

  • Glacial Acetic Acid (Solvent, 3-5 volumes)[2]

  • Ice water[2][4]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-chloro-2-methylaniline (e.g., 14.1 g, 100 mmol) in glacial acetic acid (40 mL).

  • Addition: Cool the solution to

    
    . Add acetic anhydride (15.3 g, 150 mmol) dropwise over 20 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. (Monitor by TLC; Mobile Phase 30% EtOAc/Hexane).[2]

  • Quench: Pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring. The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water (

    
     mL) to remove acid traces.
    
  • Purification: Recrystallize from ethanol/water if necessary.

    • Expected Yield: 85-95%

    • Appearance: White crystalline solid.

    • Melting Point:

      
       [Ref 1].[1]
      
Protocol B: Meth-Cohn Cyclization (Target Synthesis)

Objective: Cyclization of the acetanilide to 2,6-dichloro-8-methylquinoline-3-carbaldehyde.

Materials:

  • 
    -(4-chloro-2-methylphenyl)acetamide (Intermediate from Protocol A)
    
  • Phosphorus Oxychloride (

    
    , 7.0 - 12.0 eq)[2]
    
  • 
    -Dimethylformamide (DMF, 3.0 - 4.0 eq)[2]
    
  • Dichloromethane (DCM) for extraction (optional)[2]

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation (In-Situ):

    • Equip a dry 3-neck round-bottom flask with a reflux condenser, dropping funnel, and thermometer.

    • Add dry DMF (3.0 eq) and cool to

      
       in an ice-salt bath.
      
    • Add

      
       (excess, typically 7-12 eq) dropwise.[2] Caution: Exothermic. Maintain internal temperature 
      
      
      
      .
    • Stir at

      
       for 30 minutes to form the white/yellow Vilsmeier-Haack salt.
      
  • Substrate Addition:

    • Add the acetanilide precursor (1.0 eq) solid in small portions to the cold Vilsmeier reagent.[2] Ensure the solid dissolves/disperses.[2]

  • Cyclization (Thermal Ramp):

    • Remove the ice bath. Allow the mixture to reach room temperature.

    • Heat the mixture to

      
       .
      
    • Maintain this temperature for 4 to 16 hours .

    • Visual Cue: The mixture will turn deep yellow/orange and evolve HCl gas (use a scrubber).

    • Monitoring: Check TLC (20% EtOAc/Hexane).[2] The starting acetanilide (

      
      ) should disappear; a highly fluorescent spot (quinoline) appears.[2]
      
  • Quenching (The "Reverse Quench"):

    • Cool the reaction mixture to room temperature.

    • Prepare a large beaker with crushed ice (approx. 10x volume of reaction).[2]

    • Slowly pour the reaction mixture onto the crushed ice with vigorous stirring.

    • Note: Stir for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

  • Isolation:

    • Neutralize the aqueous slurry to pH ~7 using Sodium Acetate or dilute

      
       (careful: exotherm).[2]
      
    • The product precipitates as a yellow solid.[2][4] Filter and wash with copious water.

    • Alternative Work-up: If the solid is sticky, extract with DCM, dry over

      
      , and evaporate.[2]
      
  • Purification:

    • Recrystallize from Ethyl Acetate or Ethanol.

    • Target Yield: 60-75%.[4]

ProtocolFlow Step1 1. Vilsmeier Reagent Formation DMF + POCl3 @ 0°C Step2 2. Substrate Addition Add Acetanilide @ 0-10°C Step1->Step2 Step3 3. Cyclization Heat to 85-95°C for 6-12h Step2->Step3 Step4 4. Reverse Quench Pour into Crushed Ice Step3->Step4 Step5 5. Hydrolysis & Isolation Stir 1h -> Filter Yellow Solid Step4->Step5

Figure 2: Process flow for the Meth-Cohn cyclization, emphasizing temperature control.

Results & Characterization

The synthesized compound must be validated against the following physicochemical properties.

Table 1: Physicochemical Properties

PropertySpecificationNotes
Appearance Pale yellow needles/solidDarkens upon light exposure
Melting Point

Lit.[5][6] value:

[Ref 2]
Molecular Formula

MW: 240.09 g/mol
Solubility Soluble in

, DMSO, EtOAc
Insoluble in water

Table 2: Spectroscopic Data (


 NMR) 
PositionShift (

ppm)
MultiplicityAssignment
-CHO 10.52 Singlet (1H)Aldehyde proton (Diagnostic)
C4-H 8.60 - 8.70 Singlet (1H)Quinoline ring proton (Diagnostic)
Ar-H 7.60 - 8.10Multiplets (2H)Aromatic protons (C5, C7)
-CH3 2.60 - 2.80Singlet (3H)Methyl group at C8

Note: The presence of the singlet at ~10.5 ppm confirms the aldehyde, and the singlet at ~8.6 ppm confirms the formation of the quinoline ring (C4 position).

Troubleshooting & Optimization

  • Low Yield / Sticky Solid: Often caused by incomplete hydrolysis of the iminium salt. Ensure the quench mixture stirs for at least 1 hour. Adjusting pH to ~4-5 with sodium acetate often improves precipitation compared to strong bases.

  • Starting Material Remains: If TLC shows unreacted acetanilide after 12 hours, add an additional 2.0 eq of

    
     and increase temperature slightly (max 
    
    
    
    ).
  • Regioselectivity Issues: The 8-methyl group directs cyclization to the open ortho position. However, ensure the starting aniline is pure 4-chloro-2-methylaniline to avoid isomers.

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 27967, 2-Chloro-N-(4-methylphenyl)acetamide. Retrieved from [Link]

  • Meth-Cohn, O., & Narine, B. (1978).[2] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[3] Tetrahedron Letters, 19(23), 2045-2048.

  • Tekale, A.S., et al. (2015).[2] A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-Haack reagent.[7] International Journal of Chemical Studies, 2(6), 42-45.[2][7] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of Vilsmeier-Haack quinoline synthesis

Technical Support Center: Vilsmeier-Haack Quinoline Synthesis Optimization Topic: Maximizing Yield in Meth-Cohn 2-Chloro-3-Formylquinoline Synthesis Audience: Medicinal Chemists & Process Development Scientists Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Vilsmeier-Haack Quinoline Synthesis Optimization

Topic: Maximizing Yield in Meth-Cohn 2-Chloro-3-Formylquinoline Synthesis Audience: Medicinal Chemists & Process Development Scientists

Executive Summary: The Meth-Cohn Variation

You are likely employing the Meth-Cohn synthesis , a specific variation of the Vilsmeier-Haack reaction used to convert acetanilides into 2-chloro-3-formylquinolines .[1] This transformation is chemically demanding, requiring the Vilsmeier reagent to perform three distinct functions in one pot: formylation, cyclization, and chlorination.

Low yields in this reaction are rarely due to "bad luck." They are almost always caused by three specific failure modes:

  • Thermal Runaway/Decomposition: Improper temperature ramping during reagent formation.

  • Hydrolysis Failure: Incomplete hydrolysis of the stable iminium salt intermediate during workup.

  • Protonation Trapping: Loss of product to the aqueous phase due to improper pH control.

Module 1: Reagent Architecture & Stoichiometry

The Core Problem: The Vilsmeier reagent (chloromethylene)dimethyliminium chloride is thermally unstable.[2][3] If you mix DMF and POCl


 too fast or too hot, you generate "Vilsmeier tar" (polymerized DMF) rather than the active electrophile.

Optimization Protocol:

  • Stoichiometry: Unlike standard formylations (1.2 equiv), quinoline synthesis requires a significant excess of Vilsmeier reagent.

    • Standard: 2.5 to 7.0 equivalents of POCl

      
       relative to acetanilide.
      
    • DMF: Usually used as the solvent (large excess).[4]

  • The "Cold Start" Rule:

    • POCl

      
       must be added to DMF at 0–5°C .[3][5][6]
      
    • Why? The formation of the chloroiminium salt is highly exothermic. Exceeding 10°C during addition promotes self-polymerization of the reagent, turning the solution yellow/orange (good) to dark brown/black (bad) before the substrate is even added.

Module 2: Reaction Dynamics (The Heat Ramp)

The Core Problem: The reaction requires high energy to cyclize (aromatic substitution followed by elimination), but the intermediate is sensitive.

Optimization Protocol:

  • Addition: Add the acetanilide (dissolved in minimum DMF) to the pre-formed Vilsmeier reagent at 0–5°C .

  • The Ramp: Do not heat immediately. Stir at RT for 30 mins, then ramp to 75–90°C .

  • Monitoring: The reaction usually completes in 1–4 hours at 80°C.

    • Warning: Extended heating (>100°C or >12 hours) often degrades the 2-chloro moiety, leading to tar.

Module 3: The Quench (Critical Yield Loss Point)

The Core Problem: The final species in the flask is not the quinoline aldehyde. It is a charged iminium salt . This salt is water-soluble. If you extract immediately after pouring into water, you will recover nothing. The salt must be hydrolyzed to release the aldehyde.

Optimization Protocol:

  • Quench: Pour the hot reaction mixture onto crushed ice/water with vigorous stirring.

  • Hydrolysis Window: Stir the aqueous mixture for 30–60 minutes . This time is required to convert the iminium salt to the aldehyde group.

  • pH Trap: The solution will be highly acidic (HCl generation). The quinoline nitrogen will be protonated (quinolinium), making it water-soluble.[7]

    • Fix: You must buffer the aqueous phase to pH 7–8 (using Sodium Acetate or NaHCO

      
      ) before extraction.
      
    • Caution: Do not go to pH >10. Strong bases can hydrolyze the 2-chloro group to a 2-hydroxy (quinolone) impurity.

Troubleshooting Matrix

Symptom Root Cause Corrective Action
Black Tar / No Product Thermal decomposition of Vilsmeier reagent.Ensure POCl

addition is at 0°C. Ensure internal temp <10°C during reagent formation.[4]
Low Yield (<30%) Product trapped in aqueous phase.Check pH of aqueous layer.[2][5][8] If pH < 4, product is protonated. Adjust to pH 7–8.[5]
Starting Material Recovery Incomplete cyclization.Increase POCl

equivalents (up to 7-10 equiv). Increase reaction temp to 90°C.
2-Quinolone Impurity Hydrolysis of Cl- group.Workup was too basic (pH >10) or heating was too prolonged/hot.
Exotherm on Quench Unreacted POCl

.
Pour reaction slowly onto excess ice. Do not add water to the reaction flask.

Standardized Meth-Cohn Protocol

Scale: 10 mmol Acetanilide Safety: POCl


 is corrosive and reacts violently with water. Perform in a fume hood.
  • Reagent Formation:

    • Charge a dry flask with anhydrous DMF (5 mL, excess).

    • Cool to 0°C (ice/salt bath).

    • Add POCl

      
       (2.8 mL, 30 mmol, 3 equiv) dropwise over 15 mins. Internal temp must not exceed 5°C. 
      
    • Stir at 0°C for 30 mins. Solution should be pale yellow.[4]

  • Substrate Addition:

    • Dissolve acetanilide (10 mmol) in minimal DMF (2 mL).

    • Add dropwise to the Vilsmeier reagent at 0°C.[2][4]

    • Remove ice bath. Stir at RT for 30 mins.[9]

  • Cyclization:

    • Heat oil bath to 80°C .

    • Monitor by TLC (Note: The intermediate iminium salt may stay at the baseline; look for disappearance of SM).

    • Time: Typically 2–4 hours.[6]

  • Workup:

    • Cool to RT.

    • Pour mixture onto 100g crushed ice with vigorous stirring.

    • Stir for 30 mins (Critical for hydrolysis).

    • Neutralize with sat.[2][5][10] NaOAc or solid NaHCO

      
       to pH 7–8 .
      
    • Precipitate often forms. Filter solid (wash with water).[7]

    • If no precipitate: Extract with DCM (3x), wash organic with water (to remove DMF), dry (Na

      
      SO
      
      
      
      ), and concentrate.

Visualizations

Figure 1: The Meth-Cohn Mechanism

Understanding the intermediate states to prevent yield loss.

MethCohnMechanism DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier 0°C POCl3 POCl3 POCl3->Vilsmeier Imidoyl Imidoyl Chloride Intermediate Vilsmeier->Imidoyl + Acetanilide Acetanilide Acetanilide Cyclization Cyclization (High Temp Step) Imidoyl->Cyclization Formylation IminiumSalt Quinoline Iminium Salt (Water Soluble!) Cyclization->IminiumSalt 80°C, -HCl Hydrolysis Hydrolysis (Ice/Water) IminiumSalt->Hydrolysis Quench Product 2-Chloro-3-formylquinoline Hydrolysis->Product pH 7-8

Caption: The transformation from Acetanilide to Quinoline requires thermal cyclization, but the final product is only released after aqueous hydrolysis of the iminium salt.

Figure 2: Decision Tree for Yield Optimization

A logical flow for troubleshooting low yields.

TroubleshootingFlow Start Start: Low Yield Observed CheckColor Did reaction turn black/tarry? Start->CheckColor TempIssue Thermal Decomposition. Reduce T_add to 0°C. Reduce T_rxn to 75°C. CheckColor->TempIssue Yes CheckSM Is Starting Material (SM) recovered? CheckColor->CheckSM No ReactivityIssue Incomplete Cyclization. Increase POCl3 (5-7 eq). Check e- donating groups. CheckSM->ReactivityIssue Yes CheckWorkup SM consumed, but no product isolated? CheckSM->CheckWorkup No pHIssue Product trapped in water. Adjust aqueous pH to 7-8. Re-extract with DCM. CheckWorkup->pHIssue Likely HydrolysisIssue Incomplete Hydrolysis. Stir quench for 60 mins before extraction. CheckWorkup->HydrolysisIssue Possible

Caption: Systematic diagnosis of yield loss focusing on thermal stability and workup pH.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[11] The Vilsmeier–Haack Reaction (Review).[2][5][7][9][10] Comprehensive Organic Synthesis.

    • Context: The foundational review establishing the mechanism and scope of the reaction.
  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloro-3-formylquinolines. Journal of the Chemical Society, Perkin Transactions 1.

    • Context: The primary literature describing the specific synthesis of 2-chloro-3-formylquinolines
  • BenchChem Technical Support. (2025). Vilsmeier-Haack Reaction Troubleshooting Guide.

    • Context: Practical industrial guide for handling Vilsmeier reagent stability and workup protocols.
  • Mettler Toledo. (2020). Thermal Hazards of the Vilsmeier-Haack Reaction.

    • Context: Safety data regarding the runaway potential of DMF/POCl3 mixtures.

Sources

Optimization

troubleshooting NaBH4 reduction of quinoline aldehydes

Welcome to the Technical Support Center for Heterocyclic Reductions . This guide is engineered for discovery chemists, process scientists, and drug development professionals dealing with the chemoselective reduction of q...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Reductions . This guide is engineered for discovery chemists, process scientists, and drug development professionals dealing with the chemoselective reduction of quinoline aldehydes to quinoline alcohols using Sodium Borohydride (


).

While


 is a ubiquitous, mild reducing agent, the unique electronic and coordinating properties of the quinoline scaffold introduce specific challenges—ranging from borate-chelate trapping during workup to unexpected over-reduction of the heteroaromatic ring.

Part 1: Diagnostic Workflow

Before diving into the protocols, use the logic tree below to diagnose your specific reaction outcome.

TroubleshootingLogic Start Analyze Reaction Mixture (TLC/LC-MS) Complete Complete Conversion to Alcohol? Start->Complete Incomplete Incomplete Reduction (Aldehyde present) Complete->Incomplete No OverRed Over-Reduction (Ring/Ester reduced) Complete->OverRed Side Products Success Standard Workup & Isolation Complete->Success Yes Sol1 Check NaBH4 quality, reduce temp, use dry MeOH Incomplete->Sol1 Sol2 Avoid acidic media, control equivalents OverRed->Sol2 LowYield Low Isolated Yield (Borate complexes) Sol3 Quench with 1M HCl, stir 30 min, neutralize LowYield->Sol3 Success->LowYield Poor Recovery

Diagnostic workflow for troubleshooting quinoline aldehyde reductions.

Part 2: Self-Validating Standard Operating Procedure (SOP)

To ensure high fidelity and reproducibility, this protocol incorporates built-in validation checks. The reduction proceeds via a two-step mechanism: nucleophilic addition of the hydride to the carbonyl carbon, followed by protonation of the resulting alkoxide[1].

Step 1: Substrate Preparation

  • Action: Dissolve the quinoline aldehyde (1.0 equiv) in anhydrous Methanol (0.1 M concentration) in a round-bottom flask. Cool the system to 0 °C using an ice bath.

  • Causality:

    
     reacts exothermically with protic solvents like methanol to form hydrogen gas and alkoxyborates. Cooling to 0 °C suppresses this background decomposition, preserving the hydride equivalents for the target electrophile.
    

Step 2: Hydride Addition

  • Action: Add

    
     (1.2 to 1.5 equiv) portion-wise over 10 minutes.
    
  • Causality: Portion-wise addition prevents thermal spikes. The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     ion acts as the nucleophile; the highly polar carbon-oxygen double bond is attacked by the hydride ion, breaking the 
    
    
    
    -bond and forming a tetrahedral intermediate.

Step 3: Reaction Monitoring (Validation Check)

  • Action: Remove the ice bath and let the reaction warm to room temperature. Stir for 30–60 minutes.

  • Validation: Spot the mixture on a silica TLC plate against the starting material (visualize under UV 254 nm). The highly conjugated quinoline aldehyde will typically have a higher

    
     than the resulting hydrogen-bond-donating quinoline alcohol. If the starting material spot persists after 60 minutes, do not proceed to workup; consult Q1 in the Troubleshooting Guide.
    

Step 4: Quenching & Borate Hydrolysis

  • Action: Cool the reaction back to 0 °C. Carefully add 1M HCl dropwise until gas evolution ceases (pH ~2-3). Stir vigorously at room temperature for 30 minutes.

  • Causality: The reaction initially forms a stable tetraalkoxyborate intermediate. Because the quinoline nitrogen and the newly formed hydroxyl group can act as bidentate ligands, they form highly stable, water-soluble boron chelates. Acidic quenching is mandatory to fully hydrolyze the B–O bonds and release the free product[2].

Step 5: Neutralization & Extraction

  • Action: Add saturated aqueous

    
     until the aqueous layer reaches pH 8. Extract 3x with Ethyl Acetate. Wash combined organics with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Validation: The pH adjustment is critical. Quinoline has a pKa of ~4.9; at acidic pH, it remains protonated and water-soluble. Adjusting to pH 8 ensures the molecule is completely free-based and partitions into the organic layer.

Part 3: Troubleshooting Guide (Q&A)

Q1: My LC-MS shows incomplete reduction (unreacted quinoline aldehyde) even after 2 hours. What went wrong? Root Cause: The active hydride was depleted before the reaction could finish. This is almost always due to the competitive decomposition of


 in methanol.
Solution:  First, ensure your 

is fresh (it should be a free-flowing white powder, not clumpy). Second, consider adding a catalytic amount (5 mol %) of Sodium Methoxide (

). Recent mechanistic studies demonstrate that

stabilizes

solutions in methanol, forming a persistent monomethoxyborohydride (

) intermediate that acts as the active, long-lived reducing agent[3].

Q2: I am seeing a +4 Da mass species corresponding to the reduction of the quinoline ring. How do I prevent over-reduction? Root Cause: While ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 is generally chemoselective for aldehydes over aromatic rings, the quinoline ring becomes highly susceptible to hydride attack if the reaction medium is acidic. The presence of acidic additives (like acetic acid or TFA) protonates the quinoline nitrogen, forming a highly electrophilic quinolinium ion. This triggers the reduction of the heteroaromatic ring to a 1,2,3,4-tetrahydroquinoline derivative[4].
Solution:  Ensure strictly neutral or slightly basic reaction conditions during the hydride addition phase. Never use carboxylic acids as co-solvents for this specific transformation unless ring reduction is your explicit goal.

Q3: The reaction went to completion by TLC, but my isolated yield is abysmal (<30%). Where is my product? Root Cause: Your product is trapped in the aqueous layer as a water-soluble borate complex. Quinoline carbinols are notorious for chelating boron byproducts. Solution: You must implement the vigorous acid-hydrolysis step outlined in Step 4 of the SOP. A simple water or brine quench is insufficient to break these chelates[5]. Ensure you stir the acidic mixture for at least 30 minutes before neutralizing and extracting.

Part 4: Quantitative Optimization Data

Use the following data table to benchmark your optimization parameters against established baselines for quinoline aldehyde reductions.

ParameterSub-optimal ConditionStandard ConditionOptimized ConditionMechanistic Causality
Solvent EtOH (Room Temp)Anhydrous MeOH (0 °C to RT)MeOH + 5 mol% ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


prevents premature solvent-induced hydride loss[3].
Equivalents 0.5 equiv

1.2 equiv

1.5 equiv

1.5 equiv compensates for minor background reaction with MeOH.
Additives Acetic AcidNoneNoneAcid triggers quinolinium formation, leading to ring over-reduction.
Workup Water QuenchSat. ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Quench
1M HCl (then neutralize to pH 8)Acidic quench fully breaks stable quinoline-borate chelates.

Part 5: Frequently Asked Questions (FAQs)

Can I use Lithium Aluminum Hydride (


) instead of 

?
Yes, but it is generally discouraged unless necessary.

is a much stronger, less chemoselective reducing agent. While

selectively reduces aldehydes and ketones,

will indiscriminately reduce esters, amides, and nitriles if they are present on your quinoline scaffold[6].

Why did my aldehyde turn into an amine instead of an alcohol? If your reaction matrix contains primary or secondary amines (or ammonia), the aldehyde will rapidly condense to form an imine. ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 will then reduce the imine in a process known as reductive amination, yielding an alkylated amine byproduct. Ensure your starting materials are free of amine contaminants.

Part 6: References

  • "Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones" - Master Organic Chemistry.[Link]

  • "Reduction of carbonyl compounds using sodium tetrahydridoborate" - Chemguide.[Link]

  • "The Reduction of Aldehydes and Ketones" - Chemistry LibreTexts.[Link]

  • "Quinoline" - Wikipedia. [Link]

  • "II Reduction Reactions" - University of Birmingham.[Link]

  • "NaBH4 Reductions in Carboxylic Acid Media" - Scribd.[Link]

  • "Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride" - The Journal of Organic Chemistry (ACS Publications).[Link]

Sources

Troubleshooting

Technical Support Center: Handling 2,6-Dichloro-8-Methylquinoline Derivatives

[1][2] Introduction: The "Brick Dust" Challenge Welcome to the technical support hub for the 2,6-dichloro-8-methylquinoline scaffold. If you are reading this, you are likely facing the "brick dust" phenomenon: a compound...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub for the 2,6-dichloro-8-methylquinoline scaffold. If you are reading this, you are likely facing the "brick dust" phenomenon: a compound that is highly crystalline, lipophilic, and stubbornly insoluble in aqueous media.

Why is this happening? The physicochemical properties of this scaffold create a perfect storm for insolubility:

  • High Lattice Energy: The 2,6-dichloro substitution pattern creates a symmetrical electron distribution that facilitates tight

    
    -
    
    
    
    stacking in the crystal lattice [1].[1]
  • Lipophilicity (LogP): The chlorine atoms and the 8-methyl group significantly increase the partition coefficient (LogP > 4.0), making water thermodynamically unfavorable.[2]

  • Suppressed Basicity: While quinolines are typically weak bases, the electron-withdrawing 2-chloro substituent lowers the pKa of the ring nitrogen (likely < 2.5), rendering standard pH adjustments (e.g., acetic acid) ineffective for solubilization [2].[2][1]

This guide provides self-validating protocols to overcome these barriers.

Part 1: Stock Solution Preparation (The Dissolution Phase)[1]

User Issue: "I added DMSO, but the solid is just sitting at the bottom of the vial."

The Protocol: Thermal-Acoustic Solubilization

Do not rely on passive dissolution.[1][3] You must input energy to break the crystal lattice.[1]

Step-by-Step Workflow:

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide).[1][3] Avoid DMF if possible due to higher toxicity, though it is a valid alternative.[1]

  • Concentration Limit: Aim for 10 mM to 20 mM initially. Do not attempt 100 mM stocks without validation.[1]

  • The "Pulse" Technique:

    • Add DMSO to the solid.[1]

    • Sonicate in a water bath for 5 minutes.

    • Heat the vial to 60°C for 3-5 minutes (use a heating block).

    • Vortex vigorously while warm.[1]

    • Repeat until the solution is optically clear.[1]

Validation Check: Hold the vial up to a polarized light source (or simply bright light).[1] If you see "shimmering" or birefringence, microcrystals are still present.[1] Repeat the heating cycle.

Critical Warning: DMSO is hygroscopic.[1] If your DMSO has absorbed water from the air, the solubility of this scaffold drops exponentially. Always use fresh or molecular-sieve-dried DMSO.[2][1]

Part 2: Assay Compatibility (The Dilution Phase)

User Issue: "My compound crashed out when I added the stock to the cell culture media."

The Mechanism: The Solubility Cliff

This occurs because you are crossing the "Solubility Cliff"—a rapid transition from an organic environment (DMSO) to a highly polar aqueous environment (Buffer/Media).[2] The 2,6-dichloro-8-methylquinoline scaffold aggregates faster than it can disperse.[2][1]

The Solution: Intermediate Dilution Step

Never pipette 100% DMSO stock directly into 100% aqueous buffer.[1][3]

Protocol:

Step Action Solvent System Purpose
1 Prepare Stock 100% DMSO Solubilize the solid.[2][1][3]
2 Intermediate DMSO + Surfactant Create a "solubility bridge." Dilute stock 1:10 into DMSO containing 0.5% Tween-80 or Pluronic F-127 .

| 3 | Final Dosing | Culture Media / Buffer | Add the Intermediate to media.[2][1][3] The surfactant prevents immediate nucleation of crystals. |

Visualizing the Workflow

SolubilityWorkflow Solid Solid Compound (High Lattice Energy) DMSO 1. Anhydrous DMSO (Heat + Sonicate) Solid->DMSO Check Optically Clear? DMSO->Check Check->DMSO No (Microcrystals) Direct Direct Addition to Media (RISK: Precipitation) Check->Direct Yes (Risky Path) Intermed 2. Intermediate Dilution (DMSO + 0.5% Tween-80) Check->Intermed Yes (Recommended) Final 3. Final Assay Buffer (Stable Dispersion) Intermed->Final

Figure 1: Decision tree for solubilization and dilution. The green path utilizes an intermediate surfactant step to prevent "crash-out" events common with lipophilic quinolines.[2]

Part 3: In Vivo Formulation (Animal Studies)

User Issue: "I cannot inject 100% DMSO. How do I formulate this for IP or IV administration?"

The "Co-Solvent" Strategy

For 2,6-dichloro-8-methylquinoline derivatives, simple saline suspensions often result in poor bioavailability due to slow dissolution rates.[2][1] You must use a vehicle that maintains the compound in a dissolved or micellar state.[1]

Recommended Vehicle (The "10/40/50" Mix):

  • 10% DMSO (Solubilizer)[2][4]

  • 40% PEG-400 (Co-solvent)[2]

  • 50% Saline or Water (Aqueous phase) + 5% Tween-80 (Surfactant)[2][1]

Preparation Order (Crucial):

  • Dissolve compound in DMSO completely.[1][5]

  • Add PEG-400 and vortex.[1] (Solution should remain clear).

  • Slowly add the Saline/Tween mixture while vortexing.

    • Note: If it turns cloudy, you have formed a suspension.[1] For IP (Intraperitoneal), a fine suspension is acceptable.[1] For IV (Intravenous), it must be clear; if cloudy, reduce the dose concentration.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use acid to dissolve it? Quinolines are basic. A: Generally, no .[1][3] While the quinoline nitrogen is basic, the chlorine atom at the 2-position is electron-withdrawing.[2] This drastically lowers the pKa (basicity) of the nitrogen [3]. You would need a very strong acid (pH < 1) to protonate it, which is incompatible with biological assays.[1] Do not rely on acetic acid or standard buffers to solubilize this scaffold.[1]

Q2: I froze my DMSO stock, and now there are crystals that won't go back into solution. A: This is "Ostwald Ripening."[1][3] Small crystals dissolve and redeposit onto larger, more stable crystals during the freeze-thaw cycle.[2][1]

  • Fix: Heat the vial to 60°C and sonicate for 10-15 minutes.

  • Prevention: Store stocks in single-use aliquots to avoid repeated freeze-thaw cycles.

Q3: The compound is sticking to my plastic tips. A: Highly lipophilic compounds adsorb to polypropylene.[3]

  • Fix: Use Low-Retention pipette tips or glass syringes for transfer steps.[1][3] Pre-wet the tip with DMSO before drawing up the stock solution.

Part 5: Troubleshooting Logic Map

Troubleshooting Start Problem Detected Issue1 Solid won't dissolve in DMSO Start->Issue1 Issue2 Precipitation in Assay Buffer Start->Issue2 Issue3 Variable Assay Results Start->Issue3 Action1 1. Check Water Content 2. Heat to 60°C 3. Sonicate Issue1->Action1 Action2 1. Use Intermediate Dilution 2. Add Tween-80 3. Reduce Final Conc. Issue2->Action2 Action3 1. Check for Adsorption (Plastic) 2. Verify Homogeneity Issue3->Action3

Figure 2: Rapid troubleshooting logic for common solubility failures.

References

  • Wu, T. Q., Wang, J. H., Shen, F., & Hu, A. X. (2009).[1][6] 8-Chloro-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1463.[2][1][3][6] Link

    • Context: Validates the crystal packing and pi-stacking interactions that cause high lattice energy.[2][1]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.[1] Link

    • Context: General principles of solubilizing lipophilic drugs and the "solubility cliff."
  • PubChem.[1] (n.d.). 2-Chloroquinoline (Compound Summary). National Library of Medicine.[1][3] Link

    • Context: Provides physicochemical data (LogP, H-bond acceptor count) supporting the low basicity and high lipophilicity claims.
  • Kalepu, S., & Nekkanti, V. (2015).[1] Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442–453.[1] Link

    • Context: Source for the lipid/surfactant formulation strategies (PEG/Tween systems).[1]

Sources

Optimization

Technical Support Center: Separation of 2,6-Dichloro Isomers in Quinoline Synthesis

The following Technical Support Guide is designed for researchers and process chemists addressing the specific challenge of isolating 2,6-dichloroquinoline from isomeric mixtures (primarily 4,6-dichloroquinoline ) genera...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists addressing the specific challenge of isolating 2,6-dichloroquinoline from isomeric mixtures (primarily 4,6-dichloroquinoline ) generated during synthesis.

Current Status: Operational Topic: Purification & Isolation of 2,6-Dichloroquinoline Audience: Organic Chemists, Process Engineers, Drug Discovery Scientists

Diagnostic & Triage: Identifying Your Isomer Profile

Q1: I have synthesized 2,6-dichloroquinoline, but the melting point is depressed (e.g., 120–140°C). What is the likely impurity?

A: The most probable contaminant is 4,6-dichloroquinoline . If you utilized the N-oxide route (chlorination of 6-chloroquinoline-1-oxide with POCl₃), the reaction typically yields a mixture of the C2-chlorinated product (Target: 2,6-dichloroquinoline) and the C4-chlorinated byproduct (Impurity: 4,6-dichloroquinoline).

  • Target (2,6-Dichloroquinoline): High melting point (161–164°C ).

  • Impurity (4,6-Dichloroquinoline): Lower melting point (~104°C ).

  • Impurity (2,8-Dichloroquinoline): Often arises from ortho-chloroaniline impurities in the starting material; typically has distinct retention times.

Diagnostic Table: Physicochemical Properties of Common Isomers

IsomerStructureMelting Point (°C)Origin PathSolubility (Ethanol)
2,6-Dichloroquinoline 2,6-Cl₂-C₉H₅N161–164 Target (via 2-quinolone or N-oxide)Low (Cold), High (Hot)
4,6-Dichloroquinoline 4,6-Cl₂-C₉H₅N104–105 Byproduct (N-oxide rearrangement)High (Moderate temp)
2,8-Dichloroquinoline 2,8-Cl₂-C₉H₅NVariesImpurity (from 2-chloroaniline)Moderate

Separation Protocols

Q2: How do I separate the 2,6-isomer from the 4,6-isomer without using column chromatography?

A: Due to the significant melting point difference (~60°C), fractional recrystallization is the most efficient method for scaling up. The 2,6-isomer's higher lattice energy makes it less soluble in polar protic solvents compared to the 4,6-isomer.

Protocol A: Fractional Recrystallization (Recommended for >5g Scale)

Principle: Exploiting the steep solubility curve of 2,6-dichloroquinoline in Ethanol/Acetic Acid compared to the more soluble 4,6-isomer.

  • Dissolution:

    • Dissolve the crude solid mixture in boiling Ethanol (95%) or Glacial Acetic Acid .

    • Ratio: Use approximately 10–15 mL of solvent per gram of crude solid.

  • Hot Filtration (Critical):

    • Filter the boiling solution rapidly through a pre-heated funnel to remove insoluble inorganic salts (e.g., phosphate salts from POCl₃ workup).

  • Controlled Cooling:

    • Allow the filtrate to cool slowly to room temperature (25°C) over 2–3 hours. Do not use an ice bath immediately; rapid cooling traps the 4,6-isomer.

  • Harvest:

    • Collect the needles of 2,6-dichloroquinoline via vacuum filtration.[1]

    • Wash: Wash with a small volume of cold ethanol (0°C).

  • Validation:

    • Check MP. If <158°C, repeat recrystallization. The mother liquor will be enriched in 4,6-dichloroquinoline.

Q3: My mixture is complex (contains tars/polymers). How do I purify it using chromatography?

A: If recrystallization fails to remove colored impurities or if the isomer ratio is close to 1:1, use Flash Column Chromatography.

Protocol B: Flash Chromatography Conditions
  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Gradient elution is preferred to separate the less polar dichloro isomers from polar tars.

    • Start: 100% Hexanes (or Petroleum Ether).

    • Ramp: 0% → 10% Ethyl Acetate in Hexanes.

  • Elution Order:

    • 2,8-Dichloroquinoline (often elutes first due to steric shielding of N).

    • 2,6-Dichloroquinoline (Target).

    • 4,6-Dichloroquinoline (More polar due to C4-Cl interaction with Nitrogen lone pair availability).

  • TLC Visualization: UV (254 nm). The 2,6-isomer typically fluoresces strongly.

Synthesis Optimization (Prevention)

Q4: How can I avoid forming the 4,6-isomer entirely?

A: The formation of 4,6-dichloroquinoline is intrinsic to the N-oxide route . To eliminate this impurity source, switch to the 2-Quinolone Route .

Pathway Comparison:

QuinolineSynthesis Start 4-Chloroaniline IntermediateA 6-Chloroquinoline Start->IntermediateA Skraup Rxn IntermediateB 6-Chloro-2-Quinolone Start->IntermediateB Cinnamoyl Chloride Cyclization NOxide 6-Chloroquinoline-N-Oxide IntermediateA->NOxide mCPBA ProductMix Mixture: 2,6-Dichloro (60%) 4,6-Dichloro (40%) NOxide->ProductMix POCl3 (Rearrangement) Target 2,6-Dichloroquinoline (High Purity) IntermediateB->Target POCl3 (Direct Chlorination)

Figure 1: Mechanistic pathways showing why the 2-Quinolone route (green) prevents 4,6-isomer formation compared to the N-Oxide route (red).[2]

Recommendation: Synthesize 6-chloro-2-quinolone (via cyclization of 4-chloroaniline derivatives) and treat it with POCl₃. This reaction is regiospecific for the C2 position, yielding 2,6-dichloroquinoline with >95% regioselectivity.

Analytical Quality Control

Q5: How do I quantitate the isomers using HPLC?

A: Standard Reverse-Phase HPLC can resolve these positional isomers.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse or Phenomenex Luna), 5 µm, 4.6 × 150 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or Phosphate Buffer pH 3.0).

    • B: Acetonitrile.[3][4]

  • Gradient: 40% B to 80% B over 15 minutes.

  • Detection: UV at 254 nm (Isobestic point region) or 320 nm (Specific for quinoline core).

  • Expected Retention:

    • 4,6-Dichloroquinoline (Elutes earlier, more polar).

    • 2,6-Dichloroquinoline (Elutes later).[1]

References

  • Synthesis & Properties of Dichloroquinolines

    • Tarbell, D. S. (1946).[5] The Synthesis of 4,6- and 4,8-Dichloroquinoline. Journal of the American Chemical Society.

  • General Properties & Identification

    • Sigma-Aldrich. 2,6-Dichloroquinoline Product Sheet & Safety Data.

  • Isomer Separation Logic (Analogous Systems)

    • BenchChem.[3][6][7] Technical Support: Synthesis of 2,6-Dichloroquinoxaline (Note: Analogous heterocyclic chlorination principles apply).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. (Standard text referencing N-oxide rearrangement vs.

Sources

Troubleshooting

Technical Guide: Preventing Over-Reduction of Quinoline-3-Carboxaldehyde

This technical guide addresses the critical challenge of preventing over-reduction associated with quinoline-3-carboxaldehyde (Q3C) . This issue manifests in two distinct experimental contexts: Synthesis: Reducing a prec...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the critical challenge of preventing over-reduction associated with quinoline-3-carboxaldehyde (Q3C) . This issue manifests in two distinct experimental contexts:

  • Synthesis: Reducing a precursor (ester/nitrile) to Q3C without proceeding to the alcohol.

  • Derivatization: Reacting Q3C (e.g., reductive amination) without reducing the quinoline ring or forming dialkylated byproducts.

Core Challenge: The Chemoselectivity Paradox

Quinoline-3-carboxaldehyde is an electron-deficient heteroaromatic aldehyde. Its high reactivity creates a narrow window for success:

  • Synthesis Risk: The aldehyde product is more reactive toward hydride reducing agents than the ester precursor, leading to rapid over-reduction to quinoline-3-methanol .

  • Derivatization Risk: The quinoline ring (specifically the 1,2-bond) is susceptible to reduction under catalytic hydrogenation conditions, leading to 1,2,3,4-tetrahydroquinoline derivatives.

Synthesis: Stopping at the Aldehyde (Ester Reduction)

Objective: Convert ethyl quinoline-3-carboxylate to quinoline-3-carboxaldehyde without forming quinoline-3-methanol.

The DIBAL-H Protocol (Cryogenic Control)

The standard method uses Diisobutylaluminum hydride (DIBAL-H). Success relies entirely on the stability of the tetrahedral aluminate intermediate at low temperatures.

Mechanism of Control: At -78°C, DIBAL-H forms a stable tetrahedral intermediate with the ester. This "frozen" intermediate does not collapse to the aldehyde until hydrolysis (quench). If the reaction warms up before quenching, the intermediate collapses, releasing the aldehyde, which is immediately reduced by any remaining DIBAL-H to the alcohol.

Step-by-Step Protocol
  • Preparation: Flame-dry all glassware. Maintain an inert atmosphere (Ar or N₂).

  • Solvent System: Dissolve ethyl quinoline-3-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) .

    • Note: Toluene is standard for DIBAL, but quinoline esters often exhibit poor solubility in toluene at -78°C. DCM is preferred to prevent precipitation.

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone). Allow 15 minutes for equilibration.

  • Addition: Add DIBAL-H (1.0 M in Toluene, 1.1 eq ) dropwise over 20–30 minutes via syringe pump or pressure-equalizing funnel.

    • Critical: Monitor internal temperature. Do not allow it to rise above -70°C.

  • Incubation: Stir at -78°C for 1–2 hours. Monitor by TLC (quench a micro-aliquot in MeOH first).

  • The Quench (The Most Critical Step):

    • While still at -78°C, add Methanol (excess) dropwise. This destroys residual hydride.

    • Only after MeOH addition can you remove the cooling bath.

    • Add saturated aqueous Rochelle’s Salt (Potassium Sodium Tartrate) and stir vigorously for 1–2 hours at room temperature until the aluminum emulsion separates into two clear layers.

Visualizing the Failure Mode

DIBAL_Mechanism Ester Quinoline-3-Ester Tetra Tetrahedral Al-Intermediate (STABLE at -78°C) Ester->Tetra Hydride Attack DIBAL DIBAL-H (-78°C) Aldehyde Quinoline-3-Carboxaldehyde Tetra->Aldehyde Acidic Quench (Hydrolysis) Tetra->Aldehyde Warming w/o Quench (Premature Collapse) Alcohol Over-Reduced Product (Quinoline-3-Methanol) Aldehyde->Alcohol Excess DIBAL-H (Rapid Reduction)

Caption: The "Freeze-Frame" Strategy: The reaction must remain in the green "Tetrahedral" state until the quenching agent destroys the reductant. Warming triggers the red pathway.

The "Fail-Safe" Alternative: Weinreb Amide Route

If the DIBAL-H reduction consistently yields alcohol (common on scale-up due to heat transfer issues), switch to the Weinreb Amide intermediate.

Why it works: The Weinreb amide (N-methoxy-N-methylamide) forms a stable 5-membered chelate with the metal hydride. This intermediate is thermodynamically stable and cannot accept a second hydride, making over-reduction chemically impossible regardless of excess reagent or temperature fluctuations.

Protocol Summary:

  • Convert Quinoline-3-carboxylic acid to the Weinreb amide (using EDCI/HOBt and N,O-dimethylhydroxylamine).

  • Reduce with LiAlH₄ (or DIBAL-H) at 0°C.

  • Quench to release the aldehyde.

Derivatization: Reductive Amination (Ring Preservation)

Objective: React Q3C with an amine to form a secondary amine without reducing the C=N bond of the quinoline ring.

The Problem: Catalytic hydrogenation (H₂/Pd-C or H₂/PtO₂) is non-selective. It will reduce the imine (desired) and often the quinoline ring (undesired), yielding tetrahydroquinoline byproducts.

The Solution: Hydride Selectivity Use Sodium Triacetoxyborohydride (STAB) . It is mild, does not require acidic conditions (which activate the quinoline ring toward reduction), and is chemoselective for imines over aldehydes and aromatic rings.

Decision Tree for Reductive Amination

Reductive_Amination Start Substrate: Quinoline-3-CHO + Amine Method1 Method: H2 / Pd-C Start->Method1 Method2 Method: NaBH4 Start->Method2 Method3 Method: STAB (Na(OAc)3BH) Start->Method3 Result1 Risk: Ring Reduction (Tetrahydroquinoline) Method1->Result1 Result2 Risk: Aldehyde Reduction (Must form imine first) Method2->Result2 Result3 Success: Selective Imine Reduction Ring Intact Method3->Result3

Caption: Reagent selection guide. STAB (Sodium Triacetoxyborohydride) offers the highest chemoselectivity for preserving the heteroaromatic ring.

Troubleshooting & FAQs

Troubleshooting Table: Synthesis of Q3C
SymptomProbable CauseCorrective Action
Product is 100% Alcohol Reaction warmed before quench.Ensure MeOH quench is performed at -78°C. Check internal probe calibration.
Mixture of Ester, Aldehyde, Alcohol Insufficient reagent or poor stirring.Increase DIBAL-H to 1.2 eq. Ensure rapid stirring to prevent localized "hot spots" of concentration.
Low Yield / Emulsion Aluminum salts trapping product.Use Rochelle's salt (tartrate) quench. Stir until layers are crystal clear (can take 4+ hours).
Precipitate at -78°C Ester insoluble in Toluene.Switch solvent to anhydrous DCM (Dichloromethane).
FAQs

Q: Can I use NaBH4 to reduce the ester? A: No. Sodium borohydride is generally too mild to reduce esters. If forced (e.g., with Lewis acids), it typically goes straight to the alcohol.

Q: My aldehyde oxidizes to the acid upon storage. Is this "over-reduction"? A: No, that is air-oxidation. Quinoline-3-carboxaldehyde is prone to auto-oxidation. Store under nitrogen at -20°C. If the sample turns acidic, wash with saturated NaHCO₃ to recover the aldehyde.

Q: I am seeing a "dimer" byproduct during reductive amination. A: This is likely the tertiary amine formed by the reaction of the product secondary amine with another molecule of aldehyde. To prevent this "over-alkylation," use a slight excess of the amine partner, not the aldehyde, and add the reducing agent (STAB) after imine formation is complete (stepwise method).

References

  • DIBAL-H Mechanism & Protocol

    • Reduction of Esters to Aldehydes.[1][2][3][4][5] Organic Chemistry Portal.[4][6] Link

    • Detailed DIBAL-H Quench Procedures. University of Rochester, Not Voodoo. Link

  • Weinreb Amide Selectivity

    • Nahm, S.; Weinreb, S. M.[6] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22, 3815-3818. Link

  • Reductive Amination Selectivity (STAB)

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996 , 61, 3849-3862. Link

  • Quinoline Ring Reduction Issues

    • Sridharan, V., et al. "Recent Developments in the Synthesis and Functionalization of Quinolines." Organic Preparations and Procedures International, 2011 . Link

Sources

Optimization

Technical Support Center: Stability of 2-Chloroquinoline Derivatives

[1] Scope & Application Target Analytes: 2-Chloroquinoline, 2,4-Dichloroquinoline, and substituted derivatives.[1] Context: Analytical method development, stock solution preparation, and biological assay formulation. Mod...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Scope & Application

Target Analytes: 2-Chloroquinoline, 2,4-Dichloroquinoline, and substituted derivatives.[1] Context: Analytical method development, stock solution preparation, and biological assay formulation.

Module 1: Chemical Stability Profile (The "Why")

To troubleshoot stability issues effectively, one must understand the underlying electronic environment of the quinoline ring. The instability of 2-chloroquinoline derivatives in solution is primarily driven by Nucleophilic Aromatic Substitution (


) .[1]
Mechanistic Insight

The nitrogen atom in the quinoline ring acts as an electron sink, pulling electron density away from the ring carbons. This effect is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen).

  • Activation: The C2-Cl bond is highly polarized.[1] The ring nitrogen makes the C2 carbon electrophilic.

  • Reactivity: In the presence of nucleophiles (water, alcohols, amines), the chloride acts as a leaving group.

  • Outcome: The chlorine is displaced, leading to hydrolysis (forming 2-quinolone) or solvolysis (forming ethers).[1]

Critical Degradation Pathways
PathwayTriggerProductVisual Indicator
Hydrolysis Aqueous buffers (pH > 7 or pH < 3)2-Quinolone (Carbostyril)Precipitate (2-quinolones are often less soluble); Loss of UV absorbance at

of parent.[1]
Solvolysis Primary Alcohols (MeOH, EtOH)2-Alkoxyquinoline "Ghost peaks" in HPLC; Mass shift (+31 Da for MeOH).[1]
Photolysis UV Light (254–365 nm)Dechlorinated/Dimeric species Yellowing of solution; Radical-mediated byproducts.[1]

Module 2: Troubleshooting Guide

Scenario A: "I see a new peak growing in my HPLC chromatogram over time."

Diagnosis: This is likely a Solvolysis Artifact .[1]

  • The Cause: If you dissolved your sample in Methanol (MeOH) or Ethanol (EtOH), the solvent is reacting with the 2-chloro position. 2-Chloroquinoline reacts with methoxide (or methanol under heat/acid catalysis) to form 2-methoxyquinoline .[1]

  • Verification: Check the retention time (RT). The ether product is usually less polar than the hydrolysis product but more polar than the parent 2-chloro compound on C18.

  • Solution:

    • Switch diluent to Acetonitrile (ACN) or DMSO .[1]

    • If MeOH is required for solubility, keep the autosampler at 4°C and analyze within 4 hours.

Scenario B: "My stock solution concentration is dropping, and a solid is forming."

Diagnosis: Hydrolysis to 2-Quinolone .

  • The Cause: 2-Chloroquinolines hydrolyze in water to form 2-hydroxyquinoline (which tautomerizes to the amide form, 2-quinolone).[1] This species often has poor solubility in organic/aqueous mixtures, leading to precipitation.

  • Verification: Check the pH. Hydrolysis is accelerated in basic conditions (OH⁻ attack) and strong acid (protonation of N activates C2).

  • Solution:

    • Avoid storing stocks in aqueous buffers.[1]

    • Prepare stocks in 100% DMSO (anhydrous).

    • Perform dilutions into aqueous media immediately prior to the assay.

Scenario C: "The assay results fluctuate when the lights are on."

Diagnosis: Photodegradation .

  • The Cause: The quinoline ring is a chromophore. UV/Vis absorption can generate radicals, leading to dechlorination (homolytic cleavage of C-Cl).[1]

  • Solution:

    • Use amber glassware for all storage.[1]

    • Wrap HPLC lines in foil if the run time exceeds 12 hours.

Module 3: Visualizing the Degradation Workflow

The following diagram illustrates the competing pathways that degrade 2-chloroquinoline in solution.

DegradationPathways Parent 2-Chloroquinoline (Active) Water Aqueous Buffer (Hydrolysis) Parent->Water Methanol Methanol Diluent (Solvolysis) Parent->Methanol UV UV Light (Photolysis) Parent->UV Quinolone 2-Quinolone (Major Impurity) Water->Quinolone pH > 7 or < 3 Methoxy 2-Methoxyquinoline (HPLC Artifact) Methanol->Methoxy Time > 4h Radical Dechlorinated Byproducts UV->Radical hv

Caption: Figure 1. Competing degradation pathways for 2-chloroquinoline. Red path indicates the irreversible hydrolysis common in biological buffers.

Module 4: Validated Protocols

Protocol 1: Stability-Indicating HPLC Method

Use this method to quantify degradation products.[1]

Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (Do NOT use Methanol).[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 320 nm (conjugated system).[1]

  • Sample Diluent: 100% Acetonitrile or 50:50 ACN:Water (Prepare fresh).[1]

Execution Steps:

  • Preparation: Dissolve 1 mg of analyte in 1 mL Acetonitrile .

  • Stress Test (Acid): Aliquot 100 µL, add 10 µL 1M HCl. Incubate 1 hour at 60°C.

  • Stress Test (Base): Aliquot 100 µL, add 10 µL 1M NaOH. Incubate 1 hour at 60°C.

  • Analysis: Inject un-stressed vs. stressed samples.

    • Expectation: Acid/Base stress will yield a peak at an earlier retention time (2-quinolone is more polar).[1]

Protocol 2: Recommended Storage Conditions
StateConditionShelf Life (Est.)[1]
Solid Powder -20°C, Desiccated, Amber Vial> 2 Years
DMSO Stock (10mM) -20°C, Amber Vial6 Months
Working Solution (Aq) 4°C, Protected from light< 24 Hours

Module 5: FAQs

Q1: Can I use ethanol instead of methanol for my stock solution? A: Generally, no. Ethanol is also a nucleophile and will form 2-ethoxyquinoline via solvolysis, similar to methanol.[1] Use DMSO or Acetonitrile for stable organic stocks.[1]

Q2: Why does my 2-chloroquinoline sample turn yellow? A: Yellowing is a classic sign of oxidation or photodegradation.[1] Quinolines can form N-oxides or radical coupling products under light exposure.[1] Ensure all transparent lines in your LC system are covered if the run is long.

Q3: Is the 4-chloro isomer more stable than the 2-chloro isomer? A: No, usually the opposite. The 4-position is also highly activated for nucleophilic attack (


) because the intermediate anion is stabilized by the nitrogen. Both require similar handling precautions [1].[1]

References

  • Nucleophilic Substitution Mechanisms: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[1] (General mechanism of

    
     in pyridines/quinolines).
    
  • Hydrolysis Kinetics: Fathalla, M. F. (2011).[1] Kinetics of the Reaction of 2-Chloroquinoxaline with Hydroxide Ion in ACN–H2O and DMSO–H2O Binary Solvent Mixtures. Journal of Solution Chemistry, 40, 1258–1270. Link[1][2]

  • Solvolysis/Methanolysis: BenchChem Technical Support. (2025).[1][3][4][5] Technical Guide to 2-(2-Chloroethyl)quinoline in Organic Synthesis. Link[1]

  • Photostability: Karim, et al. (2021).[1] HPLC methods for chloroquine determination... and degradation products. Journal of Pharmaceutical Analysis. Link

  • HPLC Methodology: Coelho, et al. (2021).[1] Stability-indicating methods for quinoline derivatives. PubMed Central.[1] Link

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 8-Methylquinoline Reactions

Welcome to the Technical Support Center for advanced heterocyclic chemistry. This guide is specifically engineered for researchers and drug development professionals encountering reactivity bottlenecks with 8-methylquino...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic chemistry. This guide is specifically engineered for researchers and drug development professionals encountering reactivity bottlenecks with 8-methylquinoline derivatives.

The core challenge with 8-methylquinoline lies in the peri-interaction : the spatial proximity of the methyl group at the C8 position to the nitrogen lone pair at the N1 position. This creates a severe steric wall that disrupts standard trajectories for incoming electrophiles and distorts planar transition metal coordination[1]. Below, we provide field-proven troubleshooting guides, mechanistic insights, and self-validating protocols to bypass these limitations.

Troubleshooting FAQs: N-Alkylation & Quaternization

Q: Why does the N-methylation of my 8-methylquinoline substrate fail or yield <10% product when using Methyl Iodide (MeI) under reflux? A: The failure is due to the steric blocking of the Bürgi-Dunitz trajectory. In a standard SN2 N-alkylation, the electrophile must approach the nitrogen lone pair at a specific angle. The bulky iodine leaving group of MeI, combined with the C8-methyl group, creates an insurmountable steric clash in the transition state. Solution: You must decouple the reaction's dependence on perfect orbital overlap by increasing the thermodynamic driving force. Switch to a "harder," highly reactive electrophile like Methyl Trifluoromethanesulfonate (MeOTf) . The extreme electrophilicity of the triflate lowers the activation energy barrier, allowing quaternization to proceed smoothly at room temperature.

Q: I am observing significant ring-oxidation (N-oxide formation) instead of my desired electrophilic substitution. How do I prevent this? A: The nitrogen lone pair in quinolines is highly susceptible to oxidation. While steric hindrance at C8 naturally reduces the rate of N-oxidation compared to unsubstituted quinoline, strong oxidants will still yield the N-oxide. Solution: Pre-protonate the quinoline nitrogen using a strong acid (e.g., H2SO4) before introducing your electrophile/oxidant. This ties up the lone pair, rendering the nitrogen inert to oxidation while directing electrophilic aromatic substitution to the carbocyclic ring.

NAlkylation Start Reaction: N-Alkylation of 8-Methylquinoline CheckRX Is standard alkyl halide (e.g., MeI) failing? Start->CheckRX SwitchOTf Switch to Methyl Triflate (MeOTf) CheckRX->SwitchOTf Yes (Steric Block) Solvent Use non-nucleophilic solvent (DCM or Toluene) SwitchOTf->Solvent Temp Maintain 0°C to RT to prevent side reactions Solvent->Temp Success High Yield N-Alkyl Quinolinium Salt Temp->Success

Troubleshooting workflow for N-alkylation of sterically hindered 8-methylquinolines.

Troubleshooting FAQs: Transition Metal Coordination & C-H Activation

Q: I am trying to use 8-methylquinoline as a bidentate directing group for Pd/Rh catalysis, but the coordination efficiency is poor. What is the mechanistic cause? A: When 8-methylquinoline coordinates to a transition metal, the C8-methyl group physically clashes with the metal's auxiliary ligands. This forces the quinoline ring to twist out of the ideal square-planar or octahedral coordination geometry, elongating the Metal-Nitrogen bond and destabilizing the complex[1].

Q: How can I leverage this steric hindrance rather than fighting it? A: Exploit the steric strain to drive sp3 C-H activation . The initial, strained N-coordination is a high-energy state. The system can kinetically relieve this strain if the metal inserts into the C8-methyl C-H bond via a Concerted Metalation-Deprotonation (CMD) mechanism[2]. This forms a highly stable 5-membered metallacycle (e.g., a rhodacycle), making the 8-methyl group an exceptional site for regioselective functionalization[3],[4].

CHActivation Substrate 8-Methylquinoline + Rh(III) Catalyst Coordination N-Coordination to Rh(III) (Sterically Strained) Substrate->Coordination CMD Concerted Metalation-Deprotonation (Base Assisted) Coordination->CMD Acetate Base Rhodacycle 5-Membered Rhodacycle (Relieves Steric Strain) CMD->Rhodacycle C8-Methyl Activation Insertion Migratory Insertion (e.g., Alkyne/Olefin) Rhodacycle->Insertion Product sp3 C-H Functionalized Product Insertion->Product

Mechanistic pathway of Rh(III)-catalyzed sp3 C-H activation relieving steric strain.

Quantitative Data: Steric Impact on Metal Coordination

To quantify the impact of the peri-interaction, we can examine the relative coordinating ability indices of various nitrogen heterocycles with lanthanide shift reagents (which act as hard Lewis acids). The data clearly demonstrates how a C8-methyl group drastically reduces coordination affinity compared to unsubstituted or C2-substituted analogs[1].

HeterocycleRelative Coordinating Ability IndexSteric Context
Pyridine 1.000Unhindered reference
2-Methylpyridine 0.177Mono-ortho methyl (Moderate hindrance)
Quinoline 0.158Adjacent fused ring (Moderate hindrance)
6-Chloro-2-methylquinoline 0.084Ortho-methyl on fused system
6-Chloro-8-methylquinoline 0.058 Peri-methyl (Severe steric clash)
Acridine 0.040Dual adjacent fused rings

Data summarized from Lanthanide-Substrate interaction studies, illustrating the severe penalty of the C8-methyl peri-interaction[1].

Validated Experimental Protocols

Protocol A: High-Yield N-Methylation of 8-Methylquinoline

Self-Validating Mechanism: This protocol utilizes non-polar toluene. As the highly polar quinolinium triflate salt forms, it becomes insoluble and crashes out of the solution. This precipitation drives the equilibrium forward (Le Chatelier's principle) and provides immediate visual validation of reaction success.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 8-methylquinoline (1.0 equiv, 5.0 mmol) and anhydrous toluene (10 mL, 0.5 M).

  • Electrophile Addition: Cool the solution to 0 °C using an ice bath. Dropwise add methyl trifluoromethanesulfonate (MeOTf, 1.2 equiv, 6.0 mmol) via a gas-tight syringe. Caution: MeOTf is a powerful alkylating agent; handle exclusively in a fume hood with appropriate PPE.

  • Reaction: Remove the ice bath. Stir the mixture at room temperature for 4 hours. A white/off-white precipitate will begin forming within 30 minutes.

  • Isolation: Filter the precipitate rapidly under a blanket of argon, as the resulting salt is hygroscopic. Wash the filter cake with cold, anhydrous diethyl ether (3 × 10 mL) to remove unreacted starting material.

  • Drying: Dry the 1,8-dimethylquinolin-1-ium trifluoromethanesulfonate under high vacuum for 12 hours. Expected yield: >90%.

Protocol B: Rh(III)-Catalyzed sp3 C-H Indolation of 8-Methylquinoline

Self-Validating Mechanism: The inclusion of Cu(OAc)2 provides the acetate anion, which acts as an internal proton shuttle. If the Concerted Metalation-Deprotonation (CMD) step is successful, the reaction mixture will transition from the initial blue/green of the Cu/Rh salts to a dark brown/black homogeneous solution, indicating the formation of the active rhodacycle and subsequent turnover[4].

  • Setup: In an oven-dried pressure tube, combine 8-methylquinoline (1.0 equiv, 0.2 mmol), 2-alkynylaniline derivative (1.2 equiv, 0.24 mmol), and the catalyst precursor [Cp*RhCl2]2 (5 mol%).

  • Additives: Add AgSbF6 (20 mol%) to abstract the chloride ligands and generate the active cationic Rh(III) species. Add Cu(OAc)2 (2.0 equiv) to serve as both the oxidant and the base for the CMD step.

  • Solvent & Heating: Suspend the mixture in 1,2-dichloroethane (DCE, 2.0 mL). Seal the tube with a Teflon cap and heat to 110 °C in an oil bath for 16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the precipitated silver and copper salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the C8-functionalized quinoline derivative.

References

1.[3] Xingwei Li et al., "Cobalt(III)/Rhodium(III)-Catalyzed Regio- and Stereoselective Allylation of 8-Methylquinoline via sp3 CH Activation." Henan Normal University. URL: 2.[4] Chemical Science, "Rh(iii)-catalyzed sp3/sp2–C–H heteroarylations via cascade C–H activation and cyclization." Royal Society of Chemistry. URL: 3.[1] Bulletin of the Chemical Society of Japan, "The Eu-N Distances, Distortion Angles, and Coordinating Ability Indices of Some Aza-aromatic Compounds." Oxford University Press. URL: 4.[2] Chemical Society Reviews, "Insights into the mechanism of 3d transition-metal-catalyzed directed C(sp3)–H bond functionalization reactions." Royal Society of Chemistry. URL:

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization Guide: 2,6-Dichloro-8-methylquinoline-3-methanol

Topic: 1H NMR Spectrum of 2,6-Dichloro-8-methylquinoline-3-methanol Content Type: Publish Comparison Guide Executive Summary 2,6-Dichloro-8-methylquinoline-3-methanol (CAS: 1017403-79-0) is a critical pharmacophore in th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum of 2,6-Dichloro-8-methylquinoline-3-methanol Content Type: Publish Comparison Guide

Executive Summary

2,6-Dichloro-8-methylquinoline-3-methanol (CAS: 1017403-79-0) is a critical pharmacophore in the synthesis of antibacterial and antimalarial agents. Its structural integrity relies on three specific features: the hydroxymethyl group at C3, the specific chlorination pattern at C2/C6, and the methyl group at C8.

This guide provides a technical comparison of the 1H NMR spectral "fingerprint" of this molecule against its key synthetic precursors and structural analogs. By analyzing the performance of different solvent systems and the diagnostic resolution of specific signals, this document serves as a definitive protocol for structural validation in drug development pipelines.

Technical Deep Dive: The Spectrum Assignment

Unlike the common 2-chloro-8-methylquinoline scaffold, the introduction of a chlorine atom at the C6 position fundamentally alters the aromatic coupling network. The 1H NMR spectrum in DMSO-d6 is characterized by the loss of the H6 triplet and the emergence of meta-coupling between H5 and H7.

Table 1: Chemical Shift Assignment (DMSO-d6, 400 MHz)

Note: Values are derived from substituent chemical shift (SCS) analysis of the parent quinoline scaffold.

PositionProton TypeShift (δ ppm)MultiplicityCoupling Constant (

)
Diagnostic Significance
H4 Aromatic8.35 - 8.45Singlet (s)-Core Marker: Confirms 3-substitution. Isolated from other spins.
H5 Aromatic7.90 - 8.00Doublet (d)

Hz
Regio-purity: Meta-coupling confirms C6-Cl substitution.
H7 Aromatic7.65 - 7.75Doublet (d)

Hz
Regio-purity: Distinct from ortho-coupled analogs.
-CH₂- Benzylic4.65 - 4.75Doublet (d)

Hz
Functional Group: Confirms reduction of aldehyde.
-OH Hydroxyl5.40 - 5.60Triplet (t)

Hz
Solvent Dependent: Visible as triplet in DMSO; broad singlet in CDCl₃.
8-Me Methyl2.65 - 2.75Singlet (s)-Scaffold Check: Integral = 3H. Confirms 8-methyl presence.[1][2][3][4][5]
Visualization: Structural Coupling Logic

The following diagram illustrates the diagnostic coupling network that distinguishes this molecule from its impurities.

G cluster_0 Aromatic Ring B (C5-C8) cluster_1 Heterocyclic Ring A (C2-C4) H5 H5 Proton (Ortho to Cl-6 blocked) Cl6 Cl Substituent (Blocks Ortho Coupling) H5->Cl6 Deshielding Effect H7 H7 Proton (Meta to H5) H5->H7 Meta-Coupling (J ~ 2.5 Hz) H7->Cl6 Deshielding Effect Me8 8-Methyl (Steric Bulk) H4 H4 Proton (Isolated Singlet) C3_Group 3-CH2OH (Target Moiety) H4->C3_Group NOE Proximity

Caption: Figure 1. Diagnostic coupling network. The Cl-6 substituent enforces a meta-coupling relationship between H5 and H7, eliminating the triplet signal seen in non-chlorinated analogs.

Comparative Performance Analysis

This section compares the "performance" of the target spectrum against common alternatives encountered during synthesis (precursors) and analysis (solvent choices).

Scenario A: Target vs. Precursor (Aldehyde)

The primary synthesis route involves the reduction of 2,6-dichloro-8-methylquinoline-3-carbaldehyde . Monitoring this transition is the most frequent analytical task.

FeaturePrecursor (Aldehyde) Product (Alcohol) Performance Verdict
Diagnostic Signal Aldehyde proton (-CHO)Methylene protons (-CH₂-)Clear Separation
Chemical Shift 10.4 - 10.6 ppm (Singlet) 4.6 - 4.8 ppm (Doublet) Zero overlap allows for precise quantification of residual starting material (Limit of Detection < 0.1%).
H4 Proton Shift Deshielded (~8.8 ppm)Shielded (~8.4 ppm)The loss of the carbonyl anisotropy causes an upfield shift of H4.
Scenario B: Target vs. Structural Analog (2-Chloro-8-methyl...)

A common impurity is the non-chlorinated analog (missing the 6-Cl) if the starting material was impure.

  • Alternative (2-Chloro-8-methyl): The proton at C6 exists.[3] This creates a contiguous spin system (H5-H6-H7).

    • Result: H6 appears as a Triplet (

      
       Hz). H5 and H7 appear as doublets with large ortho-couplings.
      
  • Target (2,6-Dichloro): The C6 proton is replaced by Chlorine.

    • Result: The Triplet disappears . H5 and H7 collapse into Meta-doublets (

      
       Hz).
      
Scenario C: Solvent Performance (CDCl₃ vs. DMSO-d6)

Choosing the right solvent is critical for resolving the hydroxyl proton.

SolventResolution of -OHSolubilityRecommendation
CDCl₃ Poor. OH appears as a broad singlet or is exchanged out. No coupling to CH₂ seen.Moderate. May require warming.Use only for crude checks.
DMSO-d6 Excellent. OH appears as a sharp triplet (coupled to CH₂).High. Dissolves polar quinolines easily.Standard of Choice. Essential for confirming the alcohol functionality.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, follow this step-by-step protocol designed to minimize exchangeable proton loss and maximize resolution.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Tip: Use an ampoule from a fresh box to minimize water content. Water signals (3.33 ppm) can obscure the methylene region if large.

  • Dissolution: Sonicate for 30 seconds. Ensure the solution is clear yellow/colorless.

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to 2.0 seconds (minimum) to allow full relaxation of the isolated H4 proton.

  • Scans (NS): 16 scans are sufficient for >95% purity; use 64 scans if detecting <1% aldehyde impurity.

  • Temperature: 298 K (25°C).

Step 3: Processing & Validation
  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

  • Integration:

    • Set the 8-Methyl singlet (2.7 ppm) to Integral = 3.00.

    • Check the H4 singlet (~8.4 ppm) . It must integrate to 1.00 ± 0.05.

    • Self-Validation: If H4 < 0.9, paramagnetic impurities or aggregation may be present.

Visualization: Purity Decision Tree

DecisionTree Start Acquire 1H NMR (DMSO-d6) CheckCHO Check 10.5 ppm region (Aldehyde Signal) Start->CheckCHO SignalPresent Signal Present? CheckCHO->SignalPresent Fail1 FAIL: Incomplete Reduction (Recalculate Yield) SignalPresent->Fail1 Yes CheckH6 Check 7.4 ppm region (Look for Triplet) SignalPresent->CheckH6 No TripletPresent Triplet Present? CheckH6->TripletPresent Fail2 FAIL: Missing 6-Cl (Wrong Starting Material) TripletPresent->Fail2 Yes Pass PASS: Valid Structure (Confirm Meta-Coupling) TripletPresent->Pass No

Caption: Figure 2. Quality Control Decision Tree. A logic flow to rapidly identify common synthetic failures (incomplete reduction or incorrect halogenation) using diagnostic NMR regions.

References

  • Royal Society of Chemistry. (2018).[6] Supplementary Information: Synthesis of substituted quinolines and NMR characterization. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Quinoline Derivatives - 1H NMR Predictions and Substituent Effects. Retrieved from [Link]

  • SpectraBase. NMR Spectrum of Quinoline-3-methanol analogs. Wiley Science Solutions. Retrieved from [Link]

  • ResearchGate. Contribution of NMR Spectroscopy to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. Retrieved from [Link]

Sources

Comparative

IR Spectroscopy: Diagnostic Characterization of Quinoline-3-Methanol OH Stretch

Topic: IR Spectroscopy of OH Stretch in Quinoline-3-Methanol: A Comparative Diagnostic Guide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy of OH Stretch in Quinoline-3-Methanol: A Comparative Diagnostic Guide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

In medicinal chemistry, the quinoline scaffold is ubiquitous, serving as the pharmacophore for antimalarials (chloroquine), kinase inhibitors, and antibacterial agents.[1] Quinoline-3-methanol (Q3M) represents a critical fragment where the hydroxymethyl group serves as a handle for further functionalization or as a hydrogen-bond donor/acceptor in protein-ligand interactions.

This guide provides a rigorous technical comparison of the O-H stretching vibration of Quinoline-3-Methanol against its structural isomer 8-Hydroxyquinoline (8-HQ) and against itself under varying solvation conditions. Unlike 8-HQ, which is defined by a rigid intramolecular hydrogen bond, Q3M exhibits a dynamic "free vs. associated" equilibrium. Mastering this spectroscopic distinction is vital for validating synthetic purity and predicting solubility profiles in drug formulation.

Mechanistic Insight: The Hydrogen Bond Duality

To interpret the IR spectrum of Q3M, one must understand the competition between Intermolecular and Intramolecular forces.

  • Quinoline-3-Methanol (The Product): The -CH₂OH group at position 3 is geometrically distant from the quinoline nitrogen (position 1). It cannot form a stable 5- or 6-membered intramolecular chelate ring. Consequently, its OH stretch is highly sensitive to concentration and solvent, behaving like a primary alcohol (e.g., benzyl alcohol).

  • 8-Hydroxyquinoline (The Alternative/Reference): The -OH group at position 8 forms a stable 5-membered intramolecular hydrogen bond with the ring nitrogen. This "locked" conformation results in a distinct, lower-energy OH stretch that is less sensitive to dilution.

Visualizing the Pathway: H-Bonding Dynamics

HBonding Free Free Monomer (Dilute/Non-Polar) ~3600 cm-1 Dimer H-Bonded Dimer (Concentrated) ~3450 cm-1 Free->Dimer + Conc. SolventComplex Solvent-Solute Complex (Polar Solvent) ~3350 cm-1 Free->SolventComplex + DMSO/MeOH Polymer Polymeric Aggregate (Solid/Neat) ~3300 cm-1 Dimer->Polymer + Conc. Polymer->Free Dilution (CCl4)

Figure 1: The dynamic equilibrium of Quinoline-3-Methanol hydroxyl groups shifting between free monomeric states and hydrogen-bonded aggregates based on environmental conditions.

Comparative Analysis: Performance & Spectral Data

This section objectively compares the spectral behavior of Quinoline-3-Methanol against 8-Hydroxyquinoline and across different experimental states.

Comparison 1: Structural Isomers (Q3M vs. 8-HQ)
FeatureQuinoline-3-Methanol (Q3M)8-Hydroxyquinoline (8-HQ)Diagnostic Implication
OH Position (Dilute CCl₄) 3610–3640 cm⁻¹ (Sharp)3400–3450 cm⁻¹ (Broad/Shifted)Q3M lacks intramolecular chelation; 8-HQ is "locked" by N...HO bond.
Dilution Effect Significant shift (Band narrows and moves to higher wavenumber).Minimal shift (Intramolecular bond persists).Dilution confirms the "Free OH" nature of Q3M.
Nitrogen Basicity Available for protonation/binding.Partially masked by OH interaction.Q3M Nitrogen is more accessible for salt formation.
Comparison 2: Solvent & Phase Effects on Q3M
ConditionWavenumber (ν, cm⁻¹)Band ShapeInterpretation
Gas Phase / Very Dilute CCl₄ 3640Sharp, WeakIsolated O-H stretch (Free monomer).
Dilute CHCl₃ (0.01 M) 3610SharpWeak interaction with solvent; mostly free.
Concentrated Solution 3450–3500BroadeningOnset of intermolecular dimerization.
Solid State (KBr / ATR) 3250–3350Very Broad, StrongExtensive polymeric H-bond network (O-H...O).

Key Technical Insight: The shift of ~300 cm⁻¹ between dilute solution and solid state in Q3M is a hallmark of intermolecular hydrogen bonding. If this shift is not observed, suspect steric hindrance or impurities.

Experimental Protocol: Validated Characterization Workflow

To replicate these results and validate the purity of a Quinoline-3-Methanol sample, follow this self-validating protocol.

Objective: Distinguish free hydroxyls from hydrogen-bonded networks to confirm structural integrity.

Reagents & Equipment
  • Analyte: Quinoline-3-Methanol (>98% purity).

  • Solvents: Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃) [Spectroscopic Grade, dried over molecular sieves].

  • Instrument: FTIR Spectrometer (Resolution: 2 cm⁻¹, Scans: 32).

  • Cell: NaCl or CaF₂ liquid cell (Path length: 0.1 mm to 1.0 mm).

Step-by-Step Methodology
  • Baseline Correction: Purge the spectrometer with N₂ to remove atmospheric water vapor (absorbs at 3600–3800 cm⁻¹). Collect a background spectrum.

  • Solid State Analysis (Reference):

    • Place a small amount of Q3M on the ATR crystal or prepare a KBr pellet (1:100 ratio).

    • Expectation: Broad peak centered at ~3300 cm⁻¹.[2]

  • Dilution Study (The "Self-Validating" Step):

    • Solution A (Conc.): Dissolve 50 mg Q3M in 1 mL CHCl₃. Record spectrum.

    • Solution B (Dilute): Dilute 0.1 mL of Solution A into 2 mL CHCl₃. Record spectrum.

    • Solution C (High Dilution): Dilute Solution B further (1:10) if signal permits.

  • Data Processing:

    • Overlay the spectra normalized to the C-H stretch (~3050 cm⁻¹) or the Quinoline ring mode (~1500 cm⁻¹).

    • Observe the disappearance of the broad 3350 cm⁻¹ band and the emergence/sharpening of the 3610 cm⁻¹ band.

Workflow Diagram

Protocol Start Start: Q3M Sample Solid 1. Solid State (ATR) Result: Broad ~3300 cm-1 Start->Solid Dissolve 2. Dissolve in CHCl3 (High Conc.) Solid->Dissolve Dilute 3. Serial Dilution (Low Conc.) Dissolve->Dilute Compare 4. Overlay Spectra Dilute->Compare Decision Is ~3610 cm-1 sharp and dominant? Compare->Decision Pass PASS: Confirmed Q3M Structure Decision->Pass Yes Fail FAIL: Suspect Wet Solvent or Impurity Decision->Fail No

Figure 2: Validated workflow for confirming the spectroscopic identity of Quinoline-3-Methanol.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12662983, (Quinolin-3-yl)methanol. Retrieved from [Link]

  • Doc Brown's Chemistry. Infrared spectroscopy of alcohols - spectra, structure, and hydrogen bonding. Retrieved from [Link]

  • Wake Forest University. IR Spectroscopy by Functional Group: Alcohols and Phenols. Retrieved from [Link]

  • University of Colorado Boulder. Infrared Spectroscopy: Theory and Interpretation. Retrieved from [Link]

  • NIST Chemistry WebBook. Quinoline Gas Phase IR Spectrum. (Used for baseline quinoline ring vibrations). Retrieved from [Link]

Sources

Validation

mass spectrometry fragmentation of dichloro-methylquinolines

Technical Guide: Comparative Mass Spectrometry Profiling of Dichloro-Methylquinolines Executive Summary: The Isomer Identification Challenge Dichloro-methylquinolines (e.g., 4,7-dichloro-2-methylquinoline) are critical s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Comparative Mass Spectrometry Profiling of Dichloro-Methylquinolines

Executive Summary: The Isomer Identification Challenge

Dichloro-methylquinolines (e.g., 4,7-dichloro-2-methylquinoline) are critical scaffolds in the synthesis of antimalarial drugs (such as chloroquine analogs) and antibacterial agents. In drug development, the precise identification of positional isomers is non-negotiable; a chlorine atom at the C8 position versus the C7 position can drastically alter biological efficacy and toxicity.

This guide compares the mass spectrometric performance of Electron Ionization (EI) versus Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) for these compounds. It further provides a comparative analysis of fragmentation patterns to distinguish the target 4,7-dichloro isomer from its common 4,8-dichloro impurity, utilizing the "Peri-Effect" as a diagnostic marker.

Mechanistic Principles: Hard vs. Soft Ionization

To analyze dichloro-methylquinolines effectively, one must choose the ionization method that yields the most structural information.

Comparative Analysis: EI (GC-MS) vs. ESI (LC-MS/MS)
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy State Hard Ionization (70 eV).[1][2] Imparts high internal energy, promoting extensive fragmentation.[1][2]Soft Ionization . Generates protonated molecules ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

.[1][2]
Primary Ion Radical Cation

(Odd-electron).[2]
Even-electron Cation

.[1][2]
Isotope Pattern Clear

,

,

clusters (9:6:1 ratio for

) visible in the molecular ion.
Isotope pattern preserved, but often obscured by adducts (

,

) in complex matrices.
Structural Utility High. Fragmentation is spontaneous and library-searchable (NIST).[2] Best for isomer differentiation.[2]Medium. Requires MS/MS (CID) optimization to generate fragments.
Verdict Preferred for Purity Profiling. The radical cation mechanism accesses unique rearrangement pathways (e.g., H-scrambling) necessary to distinguish isomers.Preferred for Biological Matrices. Essential when analyzing metabolites in plasma/urine where GC derivatization is impractical.[2]

Deep Dive: Isomer Differentiation (The "Peri-Effect")

The core analytical challenge is distinguishing 4,7-dichloro-2-methylquinoline (Target) from 4,8-dichloro-2-methylquinoline (Impurity).[2]

The Diagnostic Principle: In quinolines, the C8 position is "peri" to the ring nitrogen. Substituents at C8 experience steric repulsion and electronic interaction with the nitrogen lone pair.[2]

  • 4,7-Isomer: Chlorines are at non-interacting positions.[2] The molecular ion (

    
    ) is relatively stable.
    
  • 4,8-Isomer: The C8-Chloro is spatially close to the Nitrogen. This "peri-interaction" facilitates the loss of the Chlorine radical (

    
    ) or HCl elimination to relieve steric strain.
    

Comparative Fragmentation Data (EI @ 70eV)

Fragment Ion

(approx)
4,7-Dichloro (Target) 4,8-Dichloro (Impurity) Mechanistic Cause
Molecular Ion (

)
211 / 213 / 215High Intensity (Base Peak)Medium Intensity4,7-isomer is thermodynamically more stable.

176 / 178Low/MediumHigh Intensity 4,8-isomer loses C8-Cl rapidly due to peri-strain.[2]

Ring Exp.
210ObservedObservedLoss of methyl H to form stable quinolinium species.[2]

149MediumHighSequential loss favored in unstable isomers.[2]

Experimental Protocol: Self-Validating GC-MS Workflow

This protocol ensures reproducibility and prevents "ghost peaks" caused by thermal degradation in the injector port.

Step 1: System Suitability (The "3-Point Check")

  • Inertness: Inject 1 ng Benzodiodepthalamine. Tailing factor must be < 1.[2]2. (Ensures active sites won't degrade the chloro-quinoline).[2]

  • Tune: Autotune to PFTBA. Verify 69/219/502 ratios.[2]

  • Bleed: Column bleed at 300°C must be < 5 pA (to detect trace isomers).

Step 2: Instrument Parameters (Agilent/Shimadzu Compatible)

  • Column: DB-5MS UI (Ultra Inert), 30m x 0.25mm x 0.25µm.[2]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[2]

  • Inlet: Split 20:1 @ 250°C. Note: Do not exceed 260°C to prevent thermal dechlorination.

  • Oven Program:

    • Start: 100°C (Hold 1 min)

    • Ramp: 20°C/min to 280°C

    • Hold: 5 min.

  • MS Source: 230°C, Quad: 150°C.[2]

  • Scan Range: 40–350 amu.[2]

Step 3: Data Interpretation

  • Extract Ion Chromatogram (EIC) for

    
     211, 213, 215.
    
  • Confirm Chlorine count using the calculation:

    
    
    (If the ratio deviates, a co-eluting non-chlorinated impurity is present).
    

Visualization: Fragmentation Pathway[2]

The following diagram illustrates the primary fragmentation pathway for 4,7-dichloro-2-methylquinoline under Electron Ionization.

FragmentationPathway cluster_legend Pathway Logic M_Ion Molecular Ion (M+•) m/z 211 (100%) [C10H7Cl2N]+• M_H [M - H]+ m/z 210 Stable Quinolinium M_Ion->M_H - H• (Benzylic) M_Cl [M - Cl]+ m/z 176 (Distinguishes Isomers) M_Ion->M_Cl - Cl• (Radical Loss) M_CH3 [M - CH3]+ m/z 196 M_Ion->M_CH3 - CH3• M_Cl_HCN [M - Cl - HCN]+ m/z 149 Ring Contraction M_Cl->M_Cl_HCN - HCN (27 Da) Characteristic of N-Heterocycles Legend Blue: Parent Ion Red: Diagnostic Fragment Yellow: Secondary Fragment

Figure 1: EI-MS Fragmentation pathway of 4,7-dichloro-2-methylquinoline. The loss of Cl (m/z 176) followed by HCN (m/z 149) is the primary diagnostic route.

References

  • Sigma-Aldrich. (2023).[2] Product Specification: 4,7-Dichloro-2-methylquinoline. Retrieved from

  • Silva, R. M., et al. (2024).[2][3] "Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives." Rapid Communications in Mass Spectrometry, 38(12).[2][3] Retrieved from

  • Thum, T., & Silva, R. (2011).[2] "Differentiation of isomeric 2-aryldimethyltetrahydro-5-quinolinones by electron ionization and electrospray ionization mass spectrometry." Rapid Communications in Mass Spectrometry, 25(19), 2815-2827.[2][4] Retrieved from

  • BenchChem. (2025).[2][5] Spectroscopic Profiling of Quinoline Thioethers: An In-depth Technical Guide. Retrieved from

  • Agilent Technologies. (2016).[2] GC and GC/MS Application Guide: Ultra Inert Solutions for Trace Analysis. Retrieved from

Sources

Comparative

Crystal Structure &amp; Performance Guide: 2,6-Dichloro-8-Methylquinoline Derivatives

Executive Summary Objective: This guide provides a technical analysis of the crystal structure, solid-state packing, and biological implications of 2,6-dichloro-8-methylquinoline derivatives. It compares these scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical analysis of the crystal structure, solid-state packing, and biological implications of 2,6-dichloro-8-methylquinoline derivatives. It compares these scaffolds against mono-chlorinated and non-chlorinated analogs to assist medicinal chemists in optimizing lead compounds for antimicrobial and anticancer applications.

Core Insight: The introduction of chlorine atoms at the C2 and C6 positions, combined with the steric bulk of the C8-methyl group, significantly alters the molecular electrostatic potential. Unlike 8-hydroxyquinoline, which relies on chelation, these derivatives derive their "performance" (biological activity) from enhanced lipophilicity, planar


-

stacking (centroid distances ~3.6 Å), and specific halogen bonding interactions that facilitate membrane permeability and hydrophobic pocket binding.

Structural Comparative Analysis

This section evaluates the performance of the 2,6-dichloro-8-methylquinoline scaffold by comparing it with two established alternatives: the 2-chloro-8-methyl analog and the 8-hydroxyquinoline standard.

Comparative Performance Matrix
Feature2,6-Dichloro-8-Methyl Derivatives 2-Chloro-8-Methyl Analogs 8-Hydroxyquinoline (Standard)
Primary Interaction Halogen Bonding (Cl...Cl) &

-

Stacking
Weak C-H...

&

-

Stacking
Metal Chelation (N, O donors)
Crystal Packing Planar sheets; Type I/II Halogen contactsZig-zag or Herringbone; H-bond dependentColumnar stacking; Metal-mediated assembly
Lipophilicity (LogP) High (~3.9) Moderate (~3.0)Low (~1.9)
Mechanism of Action Hydrophobic Intercalation / Membrane DisruptionDNA Gyrase Inhibition (potential)Metal Sequestration / Oxidative Stress
Solubility Low (Requires DMSO/DMF)ModerateModerate (pH dependent)
Detailed Crystallographic Insights
A. The Role of the 8-Methyl Group

Unlike 8-hydroxyquinoline, where the -OH group forms intramolecular hydrogen bonds with the ring nitrogen, the 8-methyl group in the target derivatives exerts a steric influence.

  • Effect: It prevents coplanar metal coordination, forcing the molecule to adopt a "non-chelating" mode of action.

  • Crystal Consequence: The methyl group increases the volume of the hydrophobic region, often directing the packing into layered structures to minimize steric clash.

B. Impact of Chlorine Substitution (2,6- vs 2-position)

Analysis of homologous structures (e.g., 2-chloro-8-methylquinoline-3-carbaldehyde) reveals that the quinoline ring remains essentially planar (r.m.s. deviation < 0.02 Å).

  • 2-Chloro Analogs: Crystallize with centroid-centroid distances of 3.661(2) Å , indicating moderate

    
    -stacking stabilized by C-H...O interactions (in aldehyde/alcohol derivatives).
    
  • 2,6-Dichloro Substitution: The addition of a Cl atom at C6 introduces a strong electron-withdrawing group. This polarizes the

    
    -system further, potentially tightening the 
    
    
    
    -stacking distance (closer to 3.3–3.5 Å as seen in 2,4-dichloroquinoline) and enabling Cl...Cl intermolecular interactions . These "halogen bonds" act as molecular glue, increasing the melting point and lattice energy, which correlates with higher stability but lower aqueous solubility.

Experimental Protocol: Synthesis & Crystallization

This protocol outlines the workflow to generate high-quality single crystals for X-ray diffraction (XRD) from the precursor 2-chloro-8-methylquinoline-3-carbaldehyde.[1]

Synthesis (Vilsmeier-Haack Cyclization)

Reaction Principle: Conversion of acetanilide derivatives into the quinoline core using


 and DMF.
  • Reagents: N-(2-methylphenyl)acetamide (1.0 eq),

    
     (3.0 eq), DMF (excess).
    
  • Procedure:

    • Cool DMF to 0°C. Add

      
       dropwise (Vilsmeier reagent formation).
      
    • Add acetanilide derivative. Reflux at 80-90°C for 4–12 hours.

    • Quench: Pour mixture into crushed ice. Neutralize with

      
      .
      
    • Isolation: Filter the precipitate. Wash with cold water.

    • Yield: Typically 70–85% (Yellow solid).

Crystallization Methodology

To obtain crystals suitable for XRD (approx. 0.3 x 0.2 x 0.1 mm), use the Slow Evaporation Technique .

  • Solvent System: Ethyl Acetate : Hexane (3:1 ratio) OR Ethanol (absolute).

  • Protocol:

    • Dissolve 50 mg of the crude derivative in 10 mL of warm Ethyl Acetate.

    • Filter the solution through a 0.45

      
      m PTFE syringe filter to remove dust nuclei.
      
    • Transfer to a clean scintillation vial. Cover with parafilm and poke 3-4 small holes.

    • Store in a vibration-free, dark environment at 20°C.

    • Observation: Harvest crystals after 3–5 days.

Self-Validating Checkpoints
  • Purity Check: Run TLC (Hexane:EtOAc 7:3). Single spot required (

    
    ).
    
  • Crystal Quality: Inspect under a polarizing microscope. Sharp extinction indicates a single crystal; irregular extinction implies twinning.

Workflow Visualization

G start Start: Precursor (2-Methylacetanilide) synth Synthesis (Vilsmeier-Haack) start->synth POCl3 / DMF crude Crude Product (2-Cl-8-Me-Quinoline) synth->crude Cyclization purify Purification (Recrystallization) crude->purify EtOAc/Hexane crystal Crystal Growth (Slow Evaporation) purify->crystal Solvent Evap xrd X-Ray Diffraction (Data Collection) crystal->xrd Select >0.2mm analysis Structure Analysis (Packing & Interactions) xrd->analysis SHELXL Refinement analysis->start SAR Optimization

Caption: Figure 1. Integrated workflow from chemical synthesis to crystallographic structure determination.

Performance Data: Crystallographic Metrics

The following table summarizes key crystallographic parameters derived from the 2-chloro-8-methylquinoline-3-carbaldehyde derivative, which serves as the structural template for this class.

ParameterValue / DescriptionSignificance
Crystal System MonoclinicCommon for planar aromatics.
Space Group

Centrosymmetric; favors anti-parallel stacking.
Unit Cell (approx)

Compact packing density.

-

Distance
3.661(2) Å Indicates moderate aromatic stacking interactions.
H-Bonding C-H...O (2.5–2.7 Å)Stabilizes the layer structure (in aldehyde/alcohol forms).
Planarity (RMS) 0.017 ÅHigh rigidity; excellent for intercalation.

Interpretation: The high degree of planarity and the specific stacking distance suggest that these molecules can effectively intercalate into DNA base pairs or stack within hydrophobic protein pockets, explaining their reported antimicrobial efficacy.

References

  • Khan, F. N., et al. (2010). (2-Chloro-8-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1543.[2]

    • Source:

    • Relevance: Provides the definitive crystal structure and packing data for the 2-chloro-8-methyl alcohol deriv
  • Khan, F. N., et al. (2009).[3] 2-Chloro-6-methylquinoline-3-carbaldehyde.[1][4][5] Acta Crystallographica Section E: Structure Reports Online, 65(11), o2683.

    • Source:

    • Relevance: Establishes the structural baseline for the carbaldehyde variant and the effect of methyl positioning.
  • Kimmel, R., Necas, M., & Vicha, R. (2010).[6] 2,4-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1261.

    • Source:

    • Relevance: Demonstrates the impact of multiple chlorine substitutions on planarity and l
  • Roopan, S. M., et al. (2009).[3] Synthesis and crystal structure of 2-chloro-8-methylquinoline-3-carbaldehyde. Chemical Data Collections.

    • Source:

    • Relevance: Confirms the synthesis pathway and characterization d

Sources

Validation

Comparative Analysis of Melting Points in Substituted Quinoline-3-methanols

Executive Summary This guide provides a technical comparison of melting point (MP) data for substituted quinoline-3-methanol derivatives, a critical class of intermediates in the synthesis of antimalarial (e.g., mefloqui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of melting point (MP) data for substituted quinoline-3-methanol derivatives, a critical class of intermediates in the synthesis of antimalarial (e.g., mefloquine analogs), antitubercular, and anticancer agents.

The thermal behavior of these compounds is heavily influenced by substituents at the C2 position. Experimental data indicates that 2-chloro substitution significantly elevates the melting point (+30–35 °C) compared to the unsubstituted parent compound, likely due to enhanced crystal packing efficiency and dipolar interactions. Conversely, bulky or rotatable heteroaryl substituents at the same position can lower the melting point by disrupting the lattice structure.

Structural Context & Chemical Foundation

The core scaffold, quinolin-3-ylmethanol , consists of a bicyclic aromatic quinoline ring with a hydroxymethyl group at the C3 position. The primary driver of solid-state stability in this class is the intermolecular Hydrogen Bonding (HB) network involving the hydroxyl (-OH) group and the quinoline nitrogen (


).
  • Parent Scaffold: Quinolin-3-ylmethanol[1][2][3]

  • Key Interaction: O-H···N (intermolecular)

  • Modulating Factor: Substituents at C2 (ortho to the methanol group) impose steric and electronic effects that alter this packing.

G Scaffold Quinoline-3-methanol Core H_Bond Intermolecular H-Bonding (OH...N) Scaffold->H_Bond Primary Driver MP Melting Point (Thermal Stability) H_Bond->MP Substituent C2-Substituent (Cl, Phenyl, etc.) Substituent->H_Bond Steric Hindrance Packing Crystal Packing Efficiency Substituent->Packing Lattice Energy Packing->MP

Figure 1: Causal relationship between structural modifications and observed melting points.

Comparative Melting Point Analysis

The following data aggregates experimental values from synthesis and characterization literature. The comparison highlights the "Chloro-Effect" and the impact of additional H-bond donors.

Table 1: Melting Point Comparison of Quinoline-3-methanols
Compound NameC2 SubstituentOther SubstituentsMelting Point (°C)Trend Analysis
Quinolin-3-ylmethanol -HNone126 – 129 Baseline reference.[3]
(2-Chloroquinolin-3-yl)methanol -ClNone160 Significant Increase. The C2-Cl provides a dipole and potentially weak halogen bonding, enhancing lattice energy.
Furan-2-yl(quinolin-3-yl)methanol -Hα-Furan-2-yl (on methanol C)100 – 102 Decrease. Introduction of a rotatable heteroaryl ring disrupts efficient packing compared to the parent.
(4-Amino-2-phenylquinolin-3-yl)methanol -Phenyl4-Amino (-NH2)201 – 203 Massive Increase. The amino group adds strong H-bond donors, overriding steric bulk effects.
Table 2: Precursor Analysis (2-Chloro-3-formylquinolines)

The trend of high crystallinity in 2-chloro derivatives is established early in the synthetic route, specifically at the aldehyde intermediate stage (Vilsmeier-Haack products).

Precursor CompoundStructureMelting Point (°C)
2-Chloro-3-formylquinoline Parent Aldehyde143
2-Chloro-3-formyl-8-methylquinoline 8-Methyl derivative138
2,6-Dichloro-3-formylquinoline 6-Chloro derivative138
Discussion of Trends
  • The Chloro-Stabilization: The jump from ~127 °C (unsubstituted) to 160 °C (2-chloro) is distinct. In quinolines, a C2-chlorine atom is electron-withdrawing but also polarizable. It likely facilitates closer stacking interactions or weak Cl···H/Cl···N interactions in the crystal lattice, stabilizing the solid phase.

  • Steric Disruption: When a bulky group like furan is attached directly to the methanolic carbon (creating a secondary alcohol), the MP drops to ~100 °C. This suggests that the flexibility and bulk of the furan ring prevent the tight packing seen in the primary alcohols.

  • Hydrogen Bonding Dominance: The presence of a 4-amino group (Table 1, entry 4) drastically raises the MP (>200 °C). This confirms that while halogen/packing effects are significant, the introduction of strong H-bond donors (-NH2) is the most potent factor in increasing thermal stability.

Experimental Protocols

Synthesis Workflow (Vilsmeier-Haack Route)

The most reliable route to these compounds is the reduction of the corresponding 2-chloro-3-formylquinolines.

Synthesis Start Acetanilide Derivative Intermediate 2-Chloro-3-formylquinoline (Aldehyde) Start->Intermediate Cyclization (80-90°C) Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Intermediate Reduction Reduction (NaBH4 / MeOH) Intermediate->Reduction Nucleophilic Addition Product 2-Chloro-3-quinolinemethanol (Target) Reduction->Product Workup & Recrystallization

Figure 2: Standard synthetic pathway for 2-chloro-3-hydroxymethyl quinolines.

Protocol: Reduction of 2-Chloro-3-formylquinoline

Objective: Selective reduction of the aldehyde to the primary alcohol without dechlorinating the C2 position.

  • Preparation: Dissolve 2-chloro-3-formylquinoline (1.0 eq) in Methanol (MeOH). Ensure the flask is equipped with a magnetic stirrer.[4]

  • Reduction: Cool the solution to 0–5 °C in an ice bath. Slowly add Sodium Borohydride (NaBH4, 0.5–1.0 eq) portion-wise over 15 minutes.

    • Expert Insight: Avoid excess heat to prevent over-reduction or side reactions at the C2-Cl bond.

  • Reaction Monitoring: Stir at room temperature for 1–2 hours. Monitor via TLC (System: Hexane/Ethyl Acetate 7:3). The aldehyde spot (higher Rf) should disappear, replaced by the alcohol spot (lower Rf).

  • Quenching: Quench with ice-cold water.

  • Isolation: The product often precipitates as a white solid. Filter the solid. If no precipitate forms, extract with Dichloromethane (DCM), dry over anhydrous

    
    , and evaporate.
    
  • Purification: Recrystallize from Ethanol or Ethyl Acetate/Hexane to obtain pure crystals for MP determination.

Protocol: Melting Point Determination

Method: Capillary Tube Method (Self-Validating).

  • Sample Prep: Dry the recrystallized sample under vacuum for >4 hours to remove solvent traces (solvates depress MP). Crush into a fine powder.

  • Loading: Fill a thin-walled capillary tube to a height of 2–3 mm. Compact the powder by tapping.

  • Apparatus: Use a calibrated melting point apparatus (e.g., Büchi or Stuart).

  • Ramping:

    • Fast Ramp: 10 °C/min until 140 °C.

    • Slow Ramp: 1 °C/min from 140 °C to 165 °C.

  • Validation: The transition should be sharp (<2 °C range).

    • Observation: Onset of liquid phase (T1) to clear liquid (T2).

    • Acceptance Criteria: For (2-chloroquinolin-3-yl)methanol, T1 should be ≥158 °C and T2 ≤161 °C.

References

  • SynInnova. (n.d.). Product Analysis: Quinolin-3-ylmethanol. Retrieved from

  • LookChem. (n.d.). (2-Chloro-3-quinolinyl)methanol Properties and Data. Retrieved from

  • Durham University. (2001). New functionalised 3-hydroxypyridines and quinolines (Thesis). (Data on furan-2-yl derivatives). Retrieved from

  • International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. Retrieved from

  • International Journal of Scientific and Research Publications. (2013). An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives. (Data on amino-phenyl derivatives). Retrieved from

Sources

Comparative

Comparative Guide: 2,6-Dichloro-8-methylquinoline-3-methanol vs. Chloroquine

The following guide provides an in-depth technical comparison between 2,6-Dichloro-8-methylquinoline-3-methanol and the standard antimalarial Chloroquine . This analysis is designed for researchers in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between 2,6-Dichloro-8-methylquinoline-3-methanol and the standard antimalarial Chloroquine . This analysis is designed for researchers in medicinal chemistry and drug discovery, focusing on structural properties, mechanism of action, and experimental utility.

Executive Summary

Chloroquine (CQ) remains the historical gold standard for 4-aminoquinoline antimalarials, renowned for its efficacy against sensitive Plasmodium falciparum strains. However, widespread resistance has necessitated the exploration of novel quinoline scaffolds.

2,6-Dichloro-8-methylquinoline-3-methanol represents a distinct 3-substituted quinoline class. Unlike CQ, which relies on a basic side chain for vacuolar accumulation, this compound serves primarily as a lipophilic structural scaffold or intermediate in the synthesis of next-generation agents. While CQ exhibits potent nanomolar IC50 values in sensitive strains, the 3-methanol derivative is often evaluated for its potential to bypass the PfCRT (Chloroquine Resistance Transporter) efflux mechanism due to its altered pKa and lipophilicity profile.

FeatureChloroquine2,6-Dichloro-8-methylquinoline-3-methanol
Core Scaffold 4-Aminoquinoline3-Quinolinemethanol
Key Substituents 7-Chloro, 4-dialkylamino side chain2,6-Dichloro, 8-Methyl, 3-Hydroxymethyl
Primary Mechanism Hemozoin crystallization inhibitionPrecursor / Lipophilic Heme interactor
Solubility Water-soluble (as Phosphate/Sulfate)Low water solubility (Lipophilic)
Resistance Status High (PfCRT mutations)Potential for overcoming resistance (SAR dependent)

Chemical & Structural Analysis[2][3]

The pharmacological divergence between these two compounds stems fundamentally from their substitution patterns and acid-base properties.

Chloroquine (The 4-Amino Standard)
  • Structure: Contains a basic tertiary amine side chain at the C4 position.

  • pKa: Diprotic weak base (pKa1 ~8.1, pKa2 ~10.2). This allows it to become protonated and trapped within the acidic food vacuole (pH ~5.0) of the parasite—a process known as ion trapping .

  • Binding: The 7-chloroquinoline ring π-stacks with heme (ferriprotoporphyrin IX), preventing its detoxification into hemozoin.

2,6-Dichloro-8-methylquinoline-3-methanol (The 3-Methanol Scaffold)
  • Structure: Lacks the basic side chain of CQ. The C3 position holds a hydroxymethyl group (-CH2OH), and the ring is polysubstituted (2,6-dichloro, 8-methyl).

  • Electronic Properties: The 2,6-dichloro substitution significantly withdraws electrons, reducing the basicity of the quinoline nitrogen. The 8-methyl group adds steric bulk and lipophilicity.

  • Implication: Without a basic side chain, this compound exhibits poor ion trapping compared to CQ. Its activity relies more on intrinsic lipophilicity to penetrate membranes or its use as a pharmacophore to which basic chains are later attached (e.g., via the hydroxyl group).

Structural Visualization (Graphviz)

ChemicalComparison cluster_0 Pharmacological Divergence CQ Chloroquine (4-Aminoquinoline) Mech_CQ Ion Trapping (Vacuole Accumulation) CQ->Mech_CQ Basic Side Chain Target_CQ Heme Stacking (High Affinity) Mech_CQ->Target_CQ Concentration NewCmpd 2,6-Dichloro-8-methyl- quinoline-3-methanol Target_New Lipophilic Interaction (Membrane/Heme) NewCmpd->Target_New Hydrophobic Core Utility Synthetic Intermediate (Linker Attachment) NewCmpd->Utility -CH2OH Functionalization

Figure 1: Structural and mechanistic divergence between the basic 4-aminoquinoline (Chloroquine) and the neutral/lipophilic 3-quinolinemethanol scaffold.

Pharmacological Profile & Mechanism

Mechanism of Action (MOA)
  • Hemozoin Inhibition: Both compounds utilize the quinoline ring to interact with heme. However, CQ's interaction is electrostatically reinforced by the protonated side chain. The 2,6-dichloro analog relies on π-π stacking interactions, enhanced by the electron-withdrawing chlorine atoms which alter the quadrupole moment of the rings.

  • Resistance Evasion: Chloroquine resistance is primarily driven by the PfCRT mutant protein , which effluxes the protonated drug from the vacuole. The 2,6-dichloro-8-methylquinoline-3-methanol, lacking the charged side chain, is not a substrate for PfCRT . This makes it a critical scaffold for designing "Reversal Agents" or hybrid drugs that retain heme affinity but bypass efflux pumps.

Experimental Activity Data

Note: Direct IC50 values for the specific 3-methanol intermediate are often higher (less potent) than CQ in cellular assays due to lack of accumulation. It is typically the derivatives (e.g., amines attached to the methanol) that show high potency.

ParameterChloroquine (CQ)2,6-Dichloro-8-methylquinoline-3-methanol
IC50 (Pf 3D7 - Sensitive) ~10–20 nM> 1000 nM (Estimated as standalone)
IC50 (Pf W2 - Resistant) > 200 nMActivity retained (Resistance Index ~1.0)
LogP (Lipophilicity) 4.63~3.5–4.0 (Predicted)
Cytotoxicity (CC50) > 100 µM (Vero cells)Generally Low (Scaffold dependent)

Experimental Protocols

To evaluate the 2,6-dichloro-8-methylquinoline-3-methanol against Chloroquine, the following SYBR Green I Fluorescence Assay is recommended. This protocol validates growth inhibition of P. falciparum.

Protocol: Comparative Growth Inhibition Assay

Materials:

  • P. falciparum cultures (strains 3D7 and W2).[1]

  • Compounds: Chloroquine diphosphate (Sigma) and 2,6-Dichloro-8-methylquinoline-3-methanol (Synthesis/Vendor).

  • Lysis Buffer: 20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, SYBR Green I.

Step-by-Step Workflow:

  • Stock Preparation: Dissolve Chloroquine in water and the 2,6-dichloro analog in DMSO (due to lipophilicity). Prepare 10 mM stocks.

  • Synchronization: Synchronize parasite cultures to the ring stage using 5% sorbitol. Adjust to 0.5% parasitemia and 2% hematocrit.

  • Plating: Dispense 100 µL of parasite suspension into 96-well plates.

  • Dosing: Add serial dilutions of both compounds (Range: 1 nM to 10 µM). Include DMSO controls (<0.5% final conc).

  • Incubation: Incubate for 72 hours at 37°C in a gas mixture (90% N2, 5% O2, 5% CO2).

  • Readout: Add 100 µL Lysis Buffer containing SYBR Green I. Incubate 1 hour in dark.

  • Analysis: Measure fluorescence (Ex: 485 nm, Em: 535 nm). Calculate IC50 using non-linear regression (GraphPad Prism).

Synthesis Workflow (For Reference)

The 2,6-dichloro-8-methylquinoline-3-methanol is typically synthesized via the Vilsmeier-Haack reaction followed by reduction.

Synthesis Start Acetanilide Derivative (2,4-dichloro-6-methyl) Inter 2,6-Dichloro-8-methyl- quinoline-3-carbaldehyde Start->Inter Cyclization & Formylation Reagent Vilsmeier-Haack (POCl3 / DMF) Reagent->Inter Final 2,6-Dichloro-8-methyl- quinoline-3-methanol Inter->Final Aldehyde Reduction Red Reduction (NaBH4 / MeOH) Red->Final

Figure 2: Synthetic pathway for the 3-methanol derivative, highlighting the aldehyde intermediate.

Conclusion & Recommendations

For drug development professionals:

  • Use Chloroquine as the positive control for general antimalarial potency and to phenotype resistance in parasite strains.

  • Use 2,6-Dichloro-8-methylquinoline-3-methanol as a building block . Its primary value lies not as a standalone drug, but as a scaffold for attaching novel amine side chains (via the 3-CH2OH group) to create "Reversed Chloroquines" that are active against resistant strains. The 2,6-dichloro substitution pattern provides metabolic stability and enhanced lipophilicity compared to the 7-chloro standard.

References

  • Crystal Structure and Synthesis : Roopan, S. M., et al. (2011). "Synthesis and crystal structure of (2-chloro-8-methylquinolin-3-yl)methanol." PMC / NIH. (Note: Describes the 2-chloro analog; 2,6-dichloro is a direct derivative).

  • Quinoline Antimalarial SAR : Milner, E., et al. (2010). "Structure-activity relationships amongst 4-position quinoline methanol antimalarials." Bioorganic & Medicinal Chemistry Letters.

  • Mechanism of Chloroquine: Egan, T. J., et al. (2000).
  • Synthesis of Quinaldine Derivatives : Indian Academy of Sciences. "One-pot synthesis of quinaldine derivatives by using microwave irradiation."

Sources

Validation

Comparative Guide: Antibacterial Potency of 2,6-Dichloroquinoline vs. 2-Chloroquinoline

The following is a comprehensive Publish Comparison Guide comparing the antibacterial potency and utility of 2,6-dichloroquinoline versus 2-chloroquinoline . [1] Executive Summary In the development of novel quinoline-ba...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide comparing the antibacterial potency and utility of 2,6-dichloroquinoline versus 2-chloroquinoline .

[1]

Executive Summary

In the development of novel quinoline-based antimicrobials, the choice of starting scaffold dictates both synthetic viability and final biological potency. This guide compares two primary electrophilic scaffolds: 2-chloroquinoline (2-CQ) and 2,6-dichloroquinoline (2,6-DCQ) .

The Verdict: While 2-chloroquinoline offers cleaner regioselectivity for initial derivatization, 2,6-dichloroquinoline derivatives consistently exhibit superior antibacterial potency (lower MIC values). The chlorine atom at the C6 position is not merely a bystander; it critically enhances lipophilicity (


) and intracellular accumulation, making 2,6-DCQ the superior scaffold for targeting multidrug-resistant (MDR) Gram-positive pathogens like S. aureus (MRSA).

Structural & Mechanistic Comparison

The core difference lies in the substitution at position 6. This structural variation fundamentally alters the electronic environment and lipid solubility of the resulting drug candidates.

Chemical Properties Table[2][3]
Feature2-Chloroquinoline (2-CQ)2,6-Dichloroquinoline (2,6-DCQ)Impact on Drug Design
Structure Monochloro (C2)Dichloro (C2, C6)C6-Cl adds lipophilicity.
C2 Reactivity High (Nucleophilic displacement)High (Nucleophilic displacement)Both allow easy attachment of pharmacophores.
Lipophilicity (LogP) ~2.5 (Moderate)~3.3 (High)2,6-DCQ penetrates bacterial cell walls better.
Electronic Effect Electron-deficient ringEnhanced electron deficiencyC6-Cl stabilizes binding to DNA gyrase complexes.
Regioselectivity Single reactive site (C2)Dual sites (C2 >> C6)2,6-DCQ requires controlled conditions to avoid side reactions.
Mechanism of Action (SAR Logic)

Both scaffolds serve as precursors to agents that target DNA Gyrase (Topoisomerase II) and Topoisomerase IV .

  • The "Warhead" (C2): The chlorine at C2 is a leaving group, displaced by amines, hydrazides, or other nucleophiles to create the DNA-binding domain.

  • The "Modulator" (C6): In 2,6-DCQ, the retained chlorine at C6 exerts a halogen bond effect and increases hydrophobic interaction with the enzyme's binding pocket. This mimics the C6-Fluorine found in fluoroquinolones (e.g., Ciprofloxacin), though with different steric bulk.

SAR_Mechanism cluster_0 2-Chloroquinoline cluster_1 2,6-Dichloroquinoline Scaffold Quinoline Scaffold Pos2 Position 2 (C-Cl) Reactive Site Scaffold->Pos2 Pos6 Position 6 (C-R) Modulation Site Scaffold->Pos6 Deriv Bioactive Derivative Pos2->Deriv Nucleophilic Substitution (Amine/Hydrazide) Pos6->Deriv Electronic/Steric Influence R_H R = H Lower Lipophilicity Pos6->R_H R_Cl R = Cl Enhanced Cell Penetration Stronger Binding Pos6->R_Cl Target Bacterial DNA Gyrase Deriv->Target Intercalation & Inhibition

Figure 1: Structure-Activity Relationship (SAR) showing how the C6-substituent influences the final bioactive complex.

Antibacterial Performance Analysis

Experimental data indicates a clear potency advantage for derivatives synthesized from the 2,6-dichloro scaffold. The data below summarizes Minimum Inhibitory Concentration (MIC) trends for hydrazone and amine derivatives of both scaffolds.

Comparative MIC Data (µg/mL)
Bacterial Strain2-CQ Derivatives (Avg.[1][2] MIC)2,6-DCQ Derivatives (Avg.[3] MIC)Potency Factor
S. aureus (Gram+) 12.5 – 50.02.0 – 8.0 ~6x Higher
MRSA (Resistant) > 64.04.0 – 16.0 Significant
E. coli (Gram-) 25.0 – 100.012.5 – 50.0~2x Higher
M. tuberculosis 6.25 – 12.50.5 – 4.0 ~10x Higher

Interpretation: The 2,6-DCQ derivatives are significantly more potent against Gram-positive bacteria. The hydrophobic C6-Cl aids in penetrating the thick peptidoglycan layer of S. aureus and the mycolic acid layer of M. tuberculosis.

Case Study: Hydrazone Derivatives

In a direct comparison of quinoline-3-carbaldehyde hydrazones:

  • 2-Chloro analogue: Showed moderate activity (MIC 25 µg/mL) against S. aureus.

  • 2,6-Dichloro analogue: Exhibited high potency (MIC 4 µg/mL). The additional chlorine atom facilitates tighter binding in the hydrophobic pocket of the DNA gyrase B subunit.

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols. These workflows ensure the synthesis of the scaffold and its subsequent testing.

Synthesis of 2,6-Dichloroquinoline

Unlike 2-chloroquinoline, 2,6-DCQ requires specific precursors to ensure the 6-Cl is in place before ring closure or chlorination.

Reagents: 6-chloroquinolin-2(1H)-one, Phosphorus Oxychloride (


).[4]
  • Setup: Charge a round-bottom flask with 6-chloroquinolin-2(1H)-one (1.0 eq).

  • Chlorination: Add

    
     (excess, typically 5-10 eq) carefully.
    
  • Reflux: Heat the mixture to reflux (105°C) for 3–5 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:4).

  • Quench: Cool to room temperature. Pour slowly onto crushed ice (Exothermic!).

  • Neutralization: Neutralize with

    
     or 
    
    
    
    to pH 8–9.
  • Extraction: Extract with Dichloromethane (

    
    ), dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from ethanol or purify via silica column chromatography.

    • Yield: Typically 85–90%.

    • Product: 2,6-Dichloroquinoline (White/Tan solid).[4][5]

Derivatization (Nucleophilic Substitution)

This protocol attaches the active pharmacophore to the C2 position.

  • Dissolve 2,6-dichloroquinoline (1 eq) in Ethanol or DMF.

  • Add the nucleophile (e.g., Hydrazine hydrate, primary amine) (1.2 eq).

  • Reflux for 6–12 hours. The C2-Cl is more reactive and will be displaced preferentially over the C6-Cl.

  • Cool and filter the precipitate.[4][6] Wash with cold ethanol.

Antibacterial Assay (Broth Microdilution)

Standard: CLSI Guidelines.

  • Inoculum: Prepare

    
     CFU/mL bacterial suspension in Mueller-Hinton Broth.
    
  • Plating: Add 100 µL inoculum to 96-well plates containing serial dilutions of the test compound (0.5 – 128 µg/mL).

  • Controls: Positive (Ciprofloxacin), Negative (DMSO/Broth only).

  • Incubation: 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

Workflow cluster_synthesis Synthesis Phase cluster_assay Validation Phase Start 6-Chloroquinolin-2-one Step1 Reflux with POCl3 (3-5 hrs, 105°C) Start->Step1 Step2 Ice Quench & Neutralize Step1->Step2 Product 2,6-Dichloroquinoline Step2->Product DerivStep Derivatization (C2-Substitution) Product->DerivStep Assay MIC Assay (S. aureus / E. coli) DerivStep->Assay Result Data Analysis (Compare MIC) Assay->Result

Figure 2: Experimental workflow from precursor synthesis to biological validation.

Conclusion & Recommendation

For research focused on Gram-negative targets or simple method development, 2-chloroquinoline is sufficient and cost-effective.

However, for drug development aiming at high-potency candidates—particularly against MRSA or Mycobacteria2,6-dichloroquinoline is the superior scaffold. The experimental evidence confirms that the C6-chlorine atom provides a critical boost in lipophilicity and binding affinity that the unsubstituted 2-chloro scaffold cannot match.

Recommendation: Adopt the 2,6-dichloroquinoline scaffold for all lead optimization campaigns targeting resistant Gram-positive pathogens.

References

  • Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Source: ProQuest / Semantic Scholar URL:[Link]

  • Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. Source: Ovid / ResearchGate URL:[Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Source: MDPI Molecules URL:[Link][7]

  • Correlated experimental and theoretical study on inhibition behavior of novel quinoline derivatives. Source: ResearchGate (Journal of Molecular Liquids) URL:[Link]

Sources

Comparative

Spectroscopic Characterization &amp; Method Comparison: Reduction of Quinoline-3-Carbaldehyde

Topic: Spectroscopic Characterization of Quinoline-3-Carbaldehyde Reduction Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Quinolin-3-ylmeth...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Characterization of Quinoline-3-Carbaldehyde Reduction Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinolin-3-ylmethanol (3-hydroxymethylquinoline) is a pivotal pharmacophore in the synthesis of antimalarial agents, antibiotics, and receptor antagonists. Its precursor, quinoline-3-carbaldehyde, serves as the electrophilic anchor for these transformations. This guide compares the standard solution-phase reduction against a sustainable solid-state alternative, providing a rigorous spectroscopic framework to validate the transformation.

Unlike generic organic synthesis guides, this document focuses on the spectroscopic evidence required to confirm the complete reduction of the formyl group (-CHO) to the hydroxymethyl group (-CH₂OH), ensuring high purity for downstream pharmaceutical applications.

Comparative Analysis of Reduction Methodologies

We evaluate two distinct protocols for the reduction of quinoline-3-carbaldehyde: the Standard Solution-Phase Method (NaBH₄/Ethanol) and the Green Solid-State Method (NaBH₄/Wet SiO₂).

Performance Metrics
MetricMethod A: Solution-Phase (Standard)Method B: Solid-State (Green)
Reagent Sodium Borohydride (NaBH₄)NaBH₄ supported on wet Silica Gel
Solvent Ethanol (EtOH)None (Solvent-Free)
Reaction Time 30–60 Minutes5–15 Minutes
Yield 90–95%92–98%
Work-up Aqueous quench, extraction (DCM/EtOAc), dryingWash with organic solvent, filter silica
Scalability High (Industrial standard)Moderate (Mixing limitations)
Atom Economy Lower (Solvent waste)Higher (Minimal waste)
Expert Insight
  • Method A is the industry workhorse. It guarantees homogeneity and is easily monitored via TLC. However, it generates solvent waste and requires aqueous work-up which can lead to emulsion formation with basic quinoline residues.

  • Method B offers a rapid, eco-friendly alternative. The wet silica acts as both a solid support and a proton source/activator for the borohydride, accelerating the reaction. It is ideal for rapid library generation in medicinal chemistry but requires mechanical grinding which may be inconsistent at kilogram scales.

Spectroscopic Characterization Guide

The transition from an aldehyde to a primary alcohol induces distinct electronic and vibrational changes. The following data serves as a self-validating system for your product.

A. Proton NMR (¹H NMR)

The most definitive evidence of reduction is the disappearance of the downfield formyl proton and the appearance of the methylene protons.

MoietyQuinoline-3-carbaldehyde (Starting Material)Quinolin-3-ylmethanol (Product)Shift (Δδ)
-CHO / -CH₂- Singlet, δ 10.20 – 10.40 ppmSinglet/Doublet, δ 4.80 – 4.95 ppm-5.4 ppm (Upfield shift)
-OH AbsentBroad singlet, δ 5.20 – 5.50 ppm (Solvent dependent)Appearance of exchangeable proton
H-2 (Aromatic) Singlet, δ ~9.30 – 9.40 ppmSinglet, δ ~8.80 – 8.90 ppm-0.5 ppm (Shielding effect)
H-4 (Aromatic) Singlet, δ ~8.60 – 8.70 ppmSinglet, δ ~8.10 – 8.20 ppm-0.5 ppm (Shielding effect)

Mechanistic Note: The removal of the electron-withdrawing carbonyl group increases electron density on the quinoline ring, causing a general upfield shift (shielding) of the aromatic protons, particularly at the C2 and C4 positions.

B. Infrared Spectroscopy (FT-IR)

IR provides a quick " go/no-go " decision point during reaction monitoring.

  • Starting Material: Sharp, intense band at 1690–1710 cm⁻¹ (C=O stretch). Weak Fermi doublet at 2750 & 2850 cm⁻¹ (C-H aldehyde stretch).

  • Product: Broad, strong band at 3200–3400 cm⁻¹ (O-H stretch). Complete disappearance of the 1700 cm⁻¹ carbonyl peak is critical for purity.

C. Mass Spectrometry (ESI-MS)
  • Starting Material: [M+H]⁺ = 158.06 m/z

  • Product: [M+H]⁺ = 160.08 m/z

  • Observation: A mass shift of +2 units indicates the addition of two hydrogen atoms.

Visual Workflows

Figure 1: Reaction Mechanism & Pathway

The following diagram illustrates the hydride transfer mechanism and the resulting electronic changes.

ReactionPathway cluster_legend Key Transformation SM Quinoline-3-carbaldehyde (Electrophilic Carbonyl) TS Tetrahedral Intermediate (Alkoxide) SM->TS Nucleophilic Attack (H-) PROD Quinolin-3-ylmethanol (Nucleophilic Alcohol) TS->PROD Protonation (Work-up) Reagent NaBH4 / H- Source Reagent->TS Desc C=O (sp2) -> C-O (sp3) Loss of Conjugation

Caption: Mechanistic pathway of the hydride reduction transforming the sp² hybridized carbonyl carbon to an sp³ hybridized methylene carbon.

Figure 2: Spectroscopic Validation Logic

Use this flowchart to interpret your analytical data.

ValidationLogic Start Crude Product Isolated IR_Check FT-IR Analysis: Peak at 1700 cm-1? Start->IR_Check Yes_IR Incomplete Reduction IR_Check->Yes_IR Yes No_IR Carbonyl Gone. Check 3300 cm-1 (OH) IR_Check->No_IR No NMR_Check 1H NMR Analysis: Singlet at 10.3 ppm? No_IR->NMR_Check Yes_NMR Aldehyde Present (Purify/Reprocess) NMR_Check->Yes_NMR Yes No_NMR Check 4.8 ppm (-CH2-) NMR_Check->No_NMR No Final SUCCESS: Pure Quinolin-3-ylmethanol No_NMR->Final

Caption: Decision tree for validating reaction completion using IR and NMR spectroscopic markers.

Detailed Experimental Protocols

Protocol A: Standard Solution-Phase Reduction

Best for: High-purity requirements, scale-up, and precise stoichiometry.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Dissolution: Dissolve quinoline-3-carbaldehyde (1.0 equiv, e.g., 5 mmol) in Ethanol (20 mL). The solution should be clear; mild heating may be required.

  • Addition: Cool the solution to 0°C (ice bath). Add Sodium Borohydride (NaBH₄) (1.0 – 1.5 equiv) portion-wise over 5 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Remove the ice bath and stir at room temperature for 30–45 minutes. Monitor by TLC (Eluent: 50% EtOAc/Hexane).

  • Quench: Once SM is consumed, add saturated NH₄Cl solution (10 mL) slowly to quench excess hydride.

  • Extraction: Evaporate bulk ethanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 15 mL).

  • Drying: Dry combined organics over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Result: Off-white to pale yellow solid. Yield typically >90%.[1]

Protocol B: Green Solid-State Reduction

Best for: Rapid screening, avoiding organic solvents, educational demonstrations.

  • Preparation: Prepare "Wet Silica" by mixing Silica Gel (200-400 mesh) with distilled water (ratio: 1g Silica : 0.5 mL Water) until a free-flowing powder is obtained.

  • Mixing: In a mortar, place quinoline-3-carbaldehyde (1 mmol) and NaBH₄ (1.5 mmol).

  • Grinding: Add Wet Silica (approx. 200 mg) to the mortar. Grind the mixture vigorously with a pestle.

  • Reaction: The mixture will likely become a paste. Continue grinding for 5–10 minutes. Monitor by spotting a small amount of the paste on a TLC plate.

  • Work-up: Add Ethyl Acetate (10 mL) to the mortar to dissolve the product. Filter the mixture through a sintered glass funnel or cotton plug to remove the silica.

  • Isolation: Evaporate the filtrate. The product is obtained as a solid.[2][3]

References

  • National Institutes of Health (NIH) / PMC. "4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties." Scheme 3: NaBH4-mediated reduction.[4] [Link]

  • Master Organic Chemistry. "Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones." Mechanism and General Protocol.[5][6] [Link]

  • NIST Chemistry WebBook. "Quinoline-3-carbaldehyde IR Spectrum." Standard Reference Data. [Link]

  • SciELO. "Fast and efficient method for reduction of carbonyl compounds with NaBH4 /wet SiO2 under solvent free condition." Green Chemistry Protocol. [Link][7][8][9][10]

  • MDPI Molecules. "Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes." Spectroscopic Data Comparison. [Link][9][10][11]

Sources

Validation

Comparative SAR Guide: 8-Methylquinoline Alcohols &amp; 8-Hydroxyquinoline Scaffolds

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 8-methylquinoline-derived alcohols , with a specific focus on the comparative performance of 8-hydroxy-2-methylq...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 8-methylquinoline-derived alcohols , with a specific focus on the comparative performance of 8-hydroxy-2-methylquinoline (and its halogenated analogs) versus the parent 8-hydroxyquinoline (8-HQ) scaffold.

Executive Summary

In drug discovery, the quinoline scaffold is a "privileged structure" capable of binding diverse biological targets. While 8-hydroxyquinoline (8-HQ) is the gold standard for metal-chelating pharmacophores, its unfunctionalized form often suffers from poor lipophilicity and non-specific toxicity.

8-Methylquinoline alcohols —specifically 8-hydroxy-2-methylquinoline (8-H-2-MQ) and its halogenated derivatives—represent a strategic evolution of this scaffold. The introduction of a methyl group at the C2 position (or functionalization of the C8-methyl group in isomeric forms) fundamentally alters the coordination geometry , lipophilicity (logP) , and ionophore capacity of the molecule.

This guide objectively compares these scaffolds, demonstrating that while 8-HQ is a superior thermodynamic chelator, 8-methyl-substituted analogs often exhibit superior biological potency (lower MIC/IC50) due to enhanced membrane permeability and "metastable" metal binding kinetics.

Structural Landscape & Chemical Space

To understand the SAR, we must distinguish between the two primary "alcohol" configurations derived from the 8-methylquinoline core:

FeatureScaffold A: 8-Hydroxyquinoline (Parent) Scaffold B: 8-Hydroxy-2-methylquinoline Scaffold C: 8-(Hydroxymethyl)quinoline
Structure Phenolic -OH at C8Phenolic -OH at C8; Methyl at C2 Alcohol -CH₂OH at C8
Primary Role Strong Bidentate ChelatorSterically Hindered ChelatorMonodentate/Weak Ligand
Coordination Planar (N, O)Distorted (N, O) due to C2-MeN, O (Flexible arm)
Key Application General Antiseptic, ChelatorAntimicrobial, Anticancer (MDR) Catalyst Ligand, Intermediate

Note: This guide focuses on Scaffold B (8-Hydroxy-2-methylquinoline) as the primary therapeutic candidate due to its proven bioactivity in recent literature.

Comparative SAR Analysis

The Steric "Gatekeeper" Effect (C2-Methylation)

The defining feature of 8-hydroxy-2-methylquinoline is the methyl group adjacent to the pyridine nitrogen.

  • 8-HQ (Unsubstituted): Forms stable, planar 1:2 complexes with Cu(II) and Zn(II). These complexes are often too stable, sequestering metals rather than redistributing them.

  • 8-H-2-MQ (Methylated): The C2-methyl group creates a steric clash with the second ligand in a bis-complex. This forces the complex into a distorted geometry (tetrahedral/square pyramidal rather than square planar) or destabilizes the 1:2 complex.

    • Result: The metal complex is more labile (metastable). This allows the molecule to act as an ionophore (shuttle) rather than a sink, transporting cytotoxic metals (Cu, Zn) into the cell and releasing them to generate Reactive Oxygen Species (ROS).

The Electronic "Tuning" (C5/C7 Halogenation)

While the C2-methyl group controls geometry, substituents at C5 and C7 control acidity (pKa) and lipophilicity.

  • Electron Withdrawing Groups (Cl, I, NO₂): Lower the pKa of the phenol, strengthening the metal-oxygen bond at physiological pH.

  • Synergy: The combination of C2-Methyl (steric) + C5,7-Dichloro (electronic/lipophilic) creates the most potent analogs (e.g., Compound HQ-2 in Table 1).

Performance Data: Biological Activity

The following data compares the parent scaffold (8-HQ) against methylated and halogenated analogs.

Table 1: Antimicrobial Potency (MIC in µM)

Target: Methicillin-Resistant Staphylococcus aureus (MRSA) & Mycobacterium tuberculosis (Mtb)[1]

Compound IDStructureSubstituentsMIC (MRSA)MIC (Mtb)Biofilm Inhibition
HQ-1 8-HydroxyquinolineNone6.9 µM13.8 µMModerate
HQ-2 8-Hydroxyquinoline 2-Me, 5,7-Dichloro 1.1 µM 0.1 µM High
Nitroxoline 8-Hydroxyquinoline5-Nitro~12.5 µMModerateLow
Clioquinol 8-Hydroxyquinoline5-Cl, 7-I~3.0 µMHighHigh

Data Source: Synthesized from comparative analysis of recent antimicrobial studies (e.g., PMC9220321). Insight: The 2-methyl-5,7-dichloro analog (HQ-2) is ~6x more potent against MRSA and ~100x more potent against Mtb than the parent 8-HQ. The methyl group enhances lipophilicity, aiding cell wall penetration in Mycobacteria.

Table 2: Anticancer Cytotoxicity (IC50 in µg/mL)

Target: Hep3B (Hepatocellular Carcinoma)

CompoundDescriptionIC50 (Hep3B)Mechanism
8-HQ Parent Scaffold~12.5Metal Sequestration
8-H-2-MQ 2-Methyl Analog~8.0ROS Generation
Compound 3 8-Hydroxy-2-quinolinecarbaldehyde 6.25 ± 0.03 Topoisomerase II Inhibition
Cisplatin Positive Control~2.0DNA Crosslinking

Data Source: Derived from NIH/PubMed comparative oncology studies (e.g., PMC3516008). Insight: Functionalizing the C2-methyl group to an aldehyde (Compound 3) further enhances cytotoxicity, rivaling clinical standards like Cisplatin in specific cell lines.

Mechanistic Insight: The "Trojan Horse" Pathway

The superior activity of 8-methylquinoline alcohols lies in their ability to bypass cellular efflux pumps and induce oxidative stress.

Diagram 1: Mechanism of Action (DOT Visualization)

Caption: The "Trojan Horse" mechanism where 2-methyl-8-HQ facilitates Metal (M) entry, leading to ROS generation and Apoptosis, unlike the sequestering action of simple 8-HQ.

G Extracellular Extracellular Space (High Cu/Zn) Ligand 2-Me-8-HQ (Lipophilic Ligand) Extracellular->Ligand Administered Membrane Cell Membrane (Lipid Bilayer) Intracellular Cytoplasm Membrane->Intracellular Entry Complex Metastable Complex [Cu(2-Me-8HQ)2] Intracellular->Complex Ligand->Complex Chelates Cu/Zn Complex->Membrane Passive Diffusion Dissociation Ligand Dissociation (Due to Steric Clash) Complex->Dissociation Intracellular Reduction ROS Fenton Reaction (ROS Generation) Dissociation->ROS Free Metal Release Damage DNA/Protein Damage Apoptosis ROS->Damage HQ_Parent Parent 8-HQ (Forms Stable Complex) HQ_Parent->Membrane Poor Penetration

Experimental Protocols

To validate these findings, the following protocols ensure reproducibility.

Protocol A: Synthesis of 8-Hydroxy-2-methylquinoline (Modified Doebner-Miller)

This protocol avoids the violent exotherms of the traditional Skraup reaction.

  • Reagents: o-Aminophenol (0.1 mol), Crotonaldehyde (0.12 mol), 6M HCl (30 mL), Toluene (Solvent).

  • Procedure:

    • Dissolve o-aminophenol in 6M HCl.

    • Add toluene (bi-phasic system helps manage heat).

    • Heat to 80°C. Dropwise add Crotonaldehyde over 1 hour.

    • Reflux for 3 hours.

    • Workup: Basify with NaOH to pH 8. The product precipitates.[2][3]

    • Purification: Steam distillation or Recrystallization from Ethanol.

    • Yield: Expect 60-70% as yellow needles (MP: 74-76°C).

Protocol B: Comparative MTT Cytotoxicity Assay

Self-Validating Step: Always run a "No-Cell" control to ensure the compound itself does not reduce MTT (a common artifact with quinolines).

  • Seeding: Seed Hep3B cells (5x10³ cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add 8-HQ and 8-H-2-MQ at concentrations: 0.1, 1, 5, 10, 25, 50, 100 µM.

    • Vehicle Control: DMSO < 0.5%.[1]

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO.

  • Readout: Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Parmar, D., et al. (2025). C(sp3)-H Bond Functionalization of 8-Methylquinolines. Chemistry – An Asian Journal. Link

  • Prachayasittikul, V., et al. (2013). Antimicrobial activity of 8-hydroxyquinoline and transition metal complexes.[4][5][6] International Journal of Pharmacology.[5] Link

  • Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. European Journal of Medicinal Chemistry. Link

  • Chan, S.H., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters. Link

  • Sgarlata, C., et al. (2021). Copper(II) Binding to PBT2 Differs from That of Other 8-Hydroxyquinoline Chelators.[7] Inorganic Chemistry. Link

  • Gomes, L., et al. (2025). Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis and Cytotoxicity. Molecules.[1][2][5][8][9][10][11][12][13][14][15] Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,6-Dichloro-8-methylquinoline-3-methanol

Executive Summary & Hazard Architecture 2,6-Dichloro-8-methylquinoline-3-methanol is a functionalized quinoline intermediate often utilized in the synthesis of bioactive scaffolds.[1] While specific toxicological data (L...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Architecture

2,6-Dichloro-8-methylquinoline-3-methanol is a functionalized quinoline intermediate often utilized in the synthesis of bioactive scaffolds.[1] While specific toxicological data (LD50) for this exact isomer may be limited in public repositories, Structure-Activity Relationship (SAR) analysis mandates that it be treated with the rigor reserved for halogenated heteroaromatics .[1]

Why this specific protocol? The quinoline core is a known hepatotoxin and potential mutagen. The addition of chlorine substituents at the 2,6-positions increases lipophilicity, thereby enhancing skin absorption rates compared to non-halogenated analogues.[1] Furthermore, the benzylic alcohol moiety (3-methanol) presents a metabolic pathway that can oxidize to reactive aldehydes.[1]

Assumed GHS Classifications (Precautionary Principle):

  • H301/H311: Toxic if swallowed or in contact with skin.[1][2]

  • H315/H319: Causes skin and serious eye irritation.[3][4]

  • H317: May cause an allergic skin reaction (Sensitizer).[1]

  • H335: May cause respiratory irritation.[1][3][5][6]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the "Barrier Analysis" method. We do not rely on a single layer of protection; rather, we create redundancy to account for material breakthrough and mechanical failure.

PPE CategoryRequirementTechnical Rationale (The "Why")
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (Extended Cuff, 5-8 mil)Causality: Chlorinated aromatics can degrade thin latex.[1] Double nitrile provides a "breakthrough buffer." The outer glove is sacrificial; if contaminated, it is stripped immediately, leaving the inner glove as the sterile barrier.
Eye Protection Chemical Splash Goggles (Indirect Vent)Causality: Safety glasses with side shields are insufficient for fine powders.[1] Air currents in fume hoods can aerosolize dusts that bypass side shields. Goggles seal the orbital area.
Respiratory Engineering Control Primary (Fume Hood)Backup: N95 or P100 RespiratorCausality: The primary defense is the laminar flow of the hood. Respirators are only for emergency spills outside the hood or weighing if a powder containment enclosure is unavailable.
Body Protection Tyvek® Lab Coat (or chemically resistant apron)Causality: Cotton lab coats absorb liquids and hold them against the skin. Tyvek repels dusts and splashes, preventing "wicking" of the toxicant to the skin.

Engineering Controls & Workflow Logic

The "Zone of Safety" Concept

All manipulations of 2,6-Dichloro-8-methylquinoline-3-methanol must occur within a Certified Chemical Fume Hood .[1]

  • Sash Height: Keep below 18 inches (marked level) to ensure face velocity >100 fpm.

  • Airfoil Check: Ensure the bottom slot of the hood is not blocked by equipment, allowing heavy vapors (chlorinated compounds are heavier than air) to be swept away.

Diagram: Safe Handling Decision Workflow

This logic flow dictates your actions based on the physical state of the compound.[1]

SafeHandling Start Start: Material Receipt StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Powder Solution Solubilized (e.g., in DCM/DMSO) StateCheck->Solution Liquid StaticControl Step 1: Neutralize Static (Use Ionizer fan) Solid->StaticControl High Dust Risk SolventSelect Step 1: Check Glove Compatibility (DCM requires Silver Shield) Solution->SolventSelect Permeation Risk Weighing Step 2: Weigh inside Hood (Closed Balance) StaticControl->Weighing Decon Decontamination: Wipe surfaces with Acetone/Ethanol Weighing->Decon Transfer Step 2: Transfer via Cannula/Syringe (Avoid pouring) SolventSelect->Transfer Transfer->Decon Waste Disposal: Halogenated Waste Stream Decon->Waste

Caption: Decision logic for handling 2,6-Dichloro-8-methylquinoline-3-methanol, prioritizing static control for solids and solvent compatibility for liquids.

Operational Protocol: Step-by-Step

Phase A: Weighing & Transfer (The Critical Risk Point)

Risk: Inhalation of dust and static-induced scattering.[1]

  • Preparation: Place a disposable absorbent mat (absorbent side up) in the fume hood.[1]

  • Static Neutralization: Quinoline derivatives are often crystalline and prone to static charge. Use an anti-static gun or a benchtop ionizer directed at the vial before opening.

  • The "Transfer" Technique:

    • Do not use a spatula if the solid is fluffy.

    • Preferred: Tap the solid gently from the source vial into the tared weighing boat.

    • Reasoning: Spatulas can create friction and "flick" particles. Tapping minimizes kinetic energy transfer to the powder.

  • Solubilization: Add solvent (e.g., DMSO, Methanol, DCM) to the solid in the weighing boat or vial immediately to suppress dust generation.[1]

Phase B: Reaction Monitoring & Cleanup

Risk: Surface contamination and glove permeation.

  • Glove Check: If you are using Dichloromethane (DCM) as a solvent, standard nitrile gloves degrade in <5 minutes.[1] If DCM splashes on gloves, change them immediately .[1]

  • Wipe Down: Upon completion, wipe all tools and the balance with a paper towel soaked in acetone or ethanol.

    • Note: Do not spray solvent directly into the balance; spray the towel.

Disposal & Emergency Response

Waste Management

Because of the chlorine atoms, this compound cannot be incinerated in standard organic waste streams in some jurisdictions due to the formation of dioxins/HCl.

  • Primary Stream: Halogenated Organic Waste .[1]

  • Labeling: Must explicitly state "Contains Halogenated Quinoline Derivative."[1]

  • Solid Waste: Contaminated gloves and mats go into "Hazardous Solid Waste" (double-bagged).[1]

Emergency Spills[1]
  • Powder Spill:

    • Do NOT sweep (creates aerosols).[1]

    • Cover with a wet paper towel (solvent or water) to dampen the powder.

    • Scoop up the wet mass and dispose of as hazardous waste.

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes.[4] Avoid organic solvents (like ethanol) on skin, as they may increase absorption of the quinoline.[1]

    • Eyes: Flush for 15 minutes.[1][2][4][6][7] Seek medical attention immediately.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment (29 CFR 1910.132).[1][8] United States Department of Labor.[1] [Link][1]

  • PubChem. (n.d.).[1] Compound Summary: Quinoline Derivatives Toxicity Profile. National Library of Medicine.[1] [Link][1]

  • ECHA (European Chemicals Agency). (n.d.).[1] Information on Chemicals - Classification and Labelling Inventory (General Quinoline Entries). [Link][1]

(Note: While a specific SDS for CAS 1017429-51-4 is proprietary to specific manufacturers, the protocols above are derived from standard safety practices for Class 6.1 Toxic Substances and Halogenated Aromatics.)

Sources

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Method

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Feasible Synthetic Routes

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2,6-Dichloro-8-methylquinoline-3-methanol
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2,6-Dichloro-8-methylquinoline-3-methanol
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